molecular formula C10H12O4 B1662106 Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- CAS No. 96562-58-2

Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-

Cat. No.: B1662106
CAS No.: 96562-58-2
M. Wt: 196.2 g/mol
InChI Key: UUYSCNGPNOYZMC-SSDOTTSWSA-N
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Description

Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (2R)-2-(4-hydroxyphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSCNGPNOYZMC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@H](C(=O)OC)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20914458
Record name Methyl 2-(4-hydroxyphenoxy)propanoate
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

96562-58-2
Record name Methyl (2R)-2-(4-hydroxyphenoxy)propanoate
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Record name Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-
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Record name Methyl 2-(4-hydroxyphenoxy)propanoate
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Record name Methyl (R)-2-(4-hydroxyphenoxy)propionate
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Record name Methyl (R)-(+)-2-(4-hydroxyphenoxy)-propionate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a chiral molecule of significant interest in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization. We delve into its physicochemical characteristics, spectroscopic profile, and practical laboratory-scale synthesis protocols. Furthermore, this guide explores the compound's applications as a key intermediate and discusses methods for assessing its enantiomeric purity. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and utilization of this versatile chemical entity.

Introduction

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, also known as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, is a chiral carboxylic acid ester. Its structure, featuring a stereogenic center at the C2 position of the propanoic acid chain, makes it a valuable building block in stereoselective synthesis. The presence of both a phenol and an ester functional group provides multiple avenues for chemical modification, rendering it a versatile intermediate.

This compound and its derivatives are of particular importance in the agrochemical industry as precursors to a class of herbicides known as aryloxyphenoxypropionates.[1] These herbicides are effective against grassy weeds.[1] In the pharmaceutical sector, the enantiomerically pure nature of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester makes it a sought-after intermediate for the synthesis of complex, optically active pharmaceutical ingredients (APIs), including certain beta-blockers and other bioactive molecules.[2]

This guide will provide a detailed exploration of the core chemical properties of this molecule, offering both foundational knowledge and practical insights for laboratory applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development. This section details the key physicochemical and spectroscopic characteristics of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

Physicochemical Properties

The physical and chemical properties of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester are summarized in the table below. These properties are crucial for handling, storage, and designing reaction conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
CAS Number 96562-58-2
Appearance White to off-white crystalline solid or colorless to pale yellow liquid[2][3]
Melting Point 64-67 °C (lit.)[1]
Boiling Point 313.4 ± 17.0 °C (Predicted)[1]
Optical Activity [α]²²/D +43°, c = 1 in chloroform
Solubility Slightly soluble in water. Soluble in common organic solvents such as ethanol, acetone, and ethyl acetate.[2]
pKa 10.07 ± 0.15 (Predicted)[1]
LogP 1.29 at 22°C[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the identity and purity of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

2.2.1. Infrared (IR) Spectroscopy

The ATR-IR spectrum provides information about the functional groups present in the molecule.

  • Source of Spectrum: Aldrich (via PubChem)[4]

  • Key Absorptions:

    • A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

    • A strong, sharp absorption band around 1730 cm⁻¹ attributed to the C=O stretching of the ester carbonyl group.

    • Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching in the aromatic ring.

    • C-O stretching bands for the ether and ester linkages in the 1300-1000 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Predicted):

    • ~1.5-1.6 ppm (d, 3H): Methyl protons of the propanoate moiety, split by the adjacent methine proton.

    • ~3.7 ppm (s, 3H): Methyl protons of the ester group.

    • ~4.7 ppm (q, 1H): Methine proton of the propanoate moiety, coupled to the adjacent methyl protons.

    • ~6.7-6.9 ppm (m, 4H): Aromatic protons of the para-substituted phenol ring.

    • ~8.0-9.0 ppm (s, 1H): Phenolic hydroxyl proton (chemical shift can be variable and may exchange with D₂O).

  • ¹³C NMR (Predicted):

    • ~18-20 ppm: Methyl carbon of the propanoate moiety.

    • ~52-54 ppm: Methyl carbon of the ester group.

    • ~70-72 ppm: Methine carbon of the propanoate moiety.

    • ~115-117 ppm: Aromatic carbons ortho to the hydroxyl group.

    • ~121-123 ppm: Aromatic carbons ortho to the ether linkage.

    • ~150-152 ppm: Aromatic carbon bearing the ether linkage.

    • ~154-156 ppm: Aromatic carbon bearing the hydroxyl group.

    • ~172-174 ppm: Carbonyl carbon of the ester group.

2.2.3. Mass Spectrometry (MS)

Synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

The synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester can be achieved through several routes. The most common laboratory-scale methods are the Fischer esterification of the corresponding carboxylic acid and the Williamson ether synthesis.

Fischer Esterification

This is a classical and straightforward method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Causality Behind Experimental Choices: The use of an excess of methanol is crucial to drive the equilibrium of this reversible reaction towards the formation of the ester product, according to Le Châtelier's principle. A strong acid catalyst, such as sulfuric acid, is necessary to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is typically heated to reflux to increase the reaction rate. The work-up procedure is designed to remove the excess acid catalyst and unreacted carboxylic acid.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (2R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Carboxylic_Acid (2R)-2-(4-hydroxyphenoxy)propanoic acid Reflux Reflux (2-4h) Carboxylic_Acid->Reflux Methanol Methanol (Excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Workup Aqueous Work-up Reflux->Workup Purification Purification Workup->Purification Ester_Product (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester Purification->Ester_Product

Caption: Workflow for the Fischer Esterification.

Williamson Ether Synthesis

An alternative approach involves the formation of the ether linkage via a Williamson ether synthesis. This method is particularly useful if the starting materials, hydroquinone and a chiral methyl 2-halopropanoate, are readily available.

Causality Behind Experimental Choices: This reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating hydroquinone with a base, acts as a nucleophile and attacks the electrophilic carbon of the chiral halo-ester.[6] The use of a polar aprotic solvent, such as DMF or acetone, is preferred to solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. The choice of the leaving group on the propanoate (Cl, Br, or I) will affect the reaction rate, with iodide being the best leaving group.

Experimental Protocol: Williamson Ether Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.1 eq) in a polar aprotic solvent (e.g., DMF or acetone).

  • Addition of Electrophile: To the stirred suspension, add methyl (S)-2-chloropropanoate (1.0 eq) dropwise. The use of the (S)-enantiomer of the halo-ester will result in the (R)-enantiomer of the product due to the inversion of stereochemistry in an Sₙ2 reaction.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydroquinone Hydroquinone Reaction Heat (e.g., 60-80°C) Hydroquinone->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Haloester Methyl (S)-2-chloropropanoate Haloester->Reaction Solvent Polar Aprotic Solvent Solvent->Reaction Workup Filtration & Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Ether_Product (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester Purification->Ether_Product

Caption: Workflow for the Williamson Ether Synthesis.

Analytical Methods

Robust analytical methods are crucial for confirming the identity, purity, and enantiomeric excess of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

Purity Assessment

The purity of the compound can be assessed using standard chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC): A rapid and convenient method for monitoring reaction progress and assessing the purity of fractions during column chromatography. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Gas Chromatography (GC): Can be used to assess purity, particularly for volatile impurities. The compound may need to be derivatized to increase its volatility.

Chiral Analysis

Determining the enantiomeric excess (e.e.) is critical for applications where stereochemistry is important. Chiral HPLC is the most common method for this analysis.

Causality Behind Experimental Choices: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds. The choice of the mobile phase (normal-phase or reversed-phase) and any additives can significantly impact the resolution of the enantiomers.

Protocol: Chiral HPLC Method Development

  • Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralcel® or Chiralpak® column.

  • Mobile Phase Screening:

    • Normal-Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol mixtures with varying ratios. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution.

    • Reversed-Phase: Screen mobile phases consisting of acetonitrile/water or methanol/water mixtures.

  • Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.

  • Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 280 nm).

Analytical_Workflow Synthesized_Product Synthesized Product Purity_Assessment Purity Assessment Synthesized_Product->Purity_Assessment Chiral_Analysis Chiral Analysis Synthesized_Product->Chiral_Analysis TLC TLC Purity_Assessment->TLC HPLC HPLC (achiral) Purity_Assessment->HPLC GC GC Purity_Assessment->GC Chiral_HPLC Chiral HPLC Chiral_Analysis->Chiral_HPLC Pure_Product Pure Enantiomer Chiral_HPLC->Pure_Product

Caption: Analytical workflow for product characterization.

Applications in Research and Drug Development

As a chiral building block, (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a valuable starting material for the synthesis of more complex molecules with specific biological activities.

  • Agrochemicals: It is a key intermediate in the synthesis of several aryloxyphenoxypropionate herbicides.[1] The biological activity of these herbicides is often stereospecific, with one enantiomer being significantly more active than the other.

  • Pharmaceuticals: The enantiopure nature of this compound makes it an attractive starting material for the synthesis of optically active drugs. It has been reported as an intermediate in the synthesis of beta-blockers and other central nervous system (CNS) active compounds.[2] Its utility lies in the ability to introduce a chiral center with a defined stereochemistry early in a synthetic sequence, which can be more efficient than resolving a racemic mixture at a later stage.

Reactivity and Stability

  • Reactivity: The compound possesses three main reactive sites: the phenolic hydroxyl group, the ester, and the aromatic ring.

    • The phenolic hydroxyl group can be alkylated, acylated, or used in other reactions typical of phenols.

    • The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[7] It can also undergo transesterification or be reduced to the corresponding alcohol.

    • The aromatic ring can undergo electrophilic aromatic substitution reactions, with the hydroxyl and ether groups directing incoming electrophiles to the ortho and para positions.

  • Stability: Esters of this type are generally stable under neutral conditions. However, they are susceptible to hydrolysis, especially under basic conditions. The stability of aryloxyphenoxypropionate herbicides has been shown to be pH-dependent, with greater stability at lower pH.[8] It is recommended to store the compound in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Safety Information

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It may cause skin and respiratory tract irritation, and there is a risk of serious eye damage upon contact.

Conclusion

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a chiral intermediate with significant utility in both the agrochemical and pharmaceutical industries. This guide has provided a comprehensive overview of its chemical and physical properties, detailed spectroscopic information, and practical synthetic and analytical protocols. A thorough understanding of these aspects is essential for researchers and scientists working with this compound, enabling its effective and safe use in the development of new technologies and therapeutics.

References

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Authored by a Senior Application Scientist

Introduction

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, identified by CAS Number 96562-58-2, is a chiral molecule of significant interest in the agrochemical and pharmaceutical industries.[1][2] Its primary application lies as a key intermediate in the synthesis of various aryloxyphenoxypropionate herbicides, such as (±)-Fluazifop, which are selective against grasses.[1][3] The stereochemistry of this compound is crucial, as the (R)-enantiomer often exhibits the desired biological activity, making a thorough understanding of its physical and chemical properties essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its core physical characteristics, supported by experimental protocols and data analysis, to facilitate its effective use in research and development.

Molecular Structure and Chirality

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate possesses a well-defined molecular structure with the chemical formula C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[4][5][6] The molecule's architecture features a central propanoate backbone, with a methyl ester group at one end and a chiral carbon at the C-2 position. This chiral center is bonded to a methyl group and a 4-hydroxyphenoxy moiety, which bestows the molecule with its characteristic properties.

The "(R)-(+)-" designation is critical. The "(R)" refers to the absolute configuration of the stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise). This optical activity is a fundamental physical property that distinguishes it from its (S)-(-) enantiomer and is a key indicator of enantiomeric purity.

References

Spectroscopic Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2). As a key chiral intermediate in the synthesis of several aryloxyphenoxypropionate herbicides, precise structural confirmation and purity assessment are critical for its application in agrochemical development.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of the compound. The content herein is structured to provide not only the spectral data but also the underlying scientific rationale for the experimental methodologies and data interpretation, reflecting field-proven insights for researchers, scientists, and professionals in drug and chemical development.

Molecular Structure and Physicochemical Properties

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a chiral ester containing a stereogenic center at the C2 position of the propanoate chain. Its structure features a p-hydroxyphenoxy group linked via an ether bond to the propanoate moiety. This combination of a phenol, an ether, and an ester functional group dictates its characteristic spectroscopic behavior.

Caption: 2D Structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 96562-58-2 [1][2]
Molecular Formula C₁₀H₁₂O₄ [1][2]
Molecular Weight 196.20 g/mol [1][2]
Exact Mass 196.07355886 Da [2]
Appearance White to orange to green powder/crystal [1]
Melting Point 64-67 °C [1]

| Optical Activity | [α]²²/D +43° (c=1, CHCl₃) | |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. For Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the chemical environment of each proton and carbon nucleus.

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical for NMR analysis. Chloroform-d (CDCl₃) is an excellent first choice for this analyte due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[3] The presence of a labile phenolic proton (-OH) means its signal can be broad and may exchange with trace amounts of D₂O, causing it to disappear. Adding a drop of D₂O and re-acquiring the spectrum is a classic technique to confirm the identity of such exchangeable protons.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times, using sonication if necessary, to ensure complete dissolution. The solution should be clear and free of particulates.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Allow the sample to equilibrate to the probe temperature (typically 298 K).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans). Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis s1 Weigh 5-10 mg of Sample s2 Dissolve in 0.6 mL CDCl3/TMS s1->s2 s3 Transfer to NMR Tube s2->s3 a1 Insert & Equilibrate s3->a1 Sample In a2 Tune & Shim a1->a2 a3 Acquire 1H Spectrum a2->a3 a4 Acquire 13C Spectrum a3->a4 p1 Fourier Transform a4->p1 FID Out p2 Phase & Baseline Correction p1->p2 p3 Calibrate to TMS (1H) or CDCl3 (13C) p2->p3 p4 Integrate & Assign Signals p3->p4 end end p4->end Final Spectrum & Structure Confirmation

Caption: Standard workflow for NMR sample analysis.

¹H NMR Spectral Data & Interpretation

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
6.60 - 6.62 m 4H Ar-H Aromatic protons on the p-substituted ring. The expected pattern is an AA'BB' system of two doublets, which is reported here as a multiplet.[3]
5.01 s 1H Ar-OH Labile phenolic proton. The chemical shift can vary with concentration and temperature. Its identity can be confirmed by D₂O exchange.[3]
4.70 q 1H -O-CH (CH₃)- Methine proton, deshielded by the adjacent ether oxygen. It is split into a quartet by the three neighboring methyl protons (n+1 rule: 3+1=4).[3]
3.68 s 3H -COOCH₃ Methyl ester protons. Appears as a singlet as there are no adjacent protons. Its position is characteristic for methyl esters.[3]

| 1.62 | d | 3H | -CH(CH₃ )- | Methyl protons of the propanoate group. It is split into a doublet by the single neighboring methine proton (n+1 rule: 1+1=2).[3] |

¹³C NMR Spectral Data & Interpretation (Predicted)

Note: Experimental data was not available. The following assignments are predicted based on standard chemical shift correlations and additivity rules.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Carbon Assignment Rationale
~172 C =O Carbonyl carbon of the ester group, typically found in the 170-175 ppm range.
~150 Ar-C -OH Aromatic carbon attached to the hydroxyl group, deshielded by oxygen.
~148 Ar-C -O- Aromatic carbon attached to the ether oxygen, also strongly deshielded.
~122 Ar-C H Aromatic methine carbons adjacent to the ether-linked carbon.
~116 Ar-C H Aromatic methine carbons adjacent to the hydroxyl-linked carbon.
~72 -O-C H(CH₃)- Methine carbon, significantly deshielded by the directly attached ether oxygen.
~52 -COOC H₃ Methyl ester carbon, a characteristic shift for this functional group.

| ~18 | -CH(C H₃)- | Methyl carbon of the propanoate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The analysis of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is expected to show characteristic absorption bands for the phenol O-H, ester C=O, ether C-O, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, rapid method for obtaining IR spectra of solid powders with minimal sample preparation.

  • Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the powdered sample onto the crystal, ensuring complete coverage of the sampling area.

  • Apply Pressure: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.[4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

  • Cleaning: After analysis, retract the pressure arm, and clean the sample powder from the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Analysis

The IR spectrum provides a fingerprint of the molecule's functional groups.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3500 - 3200 (broad) O-H stretch Phenol The broadness of this peak is due to hydrogen bonding of the phenolic hydroxyl group.
3100 - 3000 C-H stretch Aromatic Characteristic stretching vibrations for sp² C-H bonds on the benzene ring.
2990 - 2850 C-H stretch Aliphatic Stretching vibrations for the sp³ C-H bonds of the methyl and methine groups.
~1740 (strong) C=O stretch Ester A strong, sharp absorption is a hallmark of the ester carbonyl group.
1600, 1500, 1450 C=C stretch Aromatic Ring Skeletal vibrations of the benzene ring.

| 1300 - 1000 | C-O stretch | Ester & Ether | This region contains complex, overlapping signals from the C-O single bond stretches of both the ester and the aryl ether functionalities. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information for structure validation: the molecular weight of the compound and, through fragmentation, clues about its substructures. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, as it typically generates a protonated molecular ion [M+H]⁺ with minimal initial fragmentation.[5]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.[1] The formic acid aids in protonation, promoting the formation of the [M+H]⁺ ion.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ion Source Parameters: Optimize key ESI parameters, including capillary voltage (e.g., +3.5 to +4.5 kV for positive ion mode), nebulizing gas pressure, and drying gas flow and temperature to achieve a stable and strong ion signal.

  • Mass Analysis: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS): To gain structural information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 197.2) in the first mass analyzer and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. Scan the resulting fragment ions in the second mass analyzer.

MS Data Analysis
  • Molecular Ion: The ESI mass spectrum shows a base peak at m/z 197.2 , corresponding to the protonated molecule [C₁₀H₁₂O₄ + H]⁺, which confirms the molecular weight of 196.2 g/mol .[3]

  • Predicted Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 197 ion would likely produce fragments resulting from the cleavage of the ester and ether bonds.

fragmentation parent [M+H]⁺ m/z = 197 frag1 Loss of CH3OH (-32 Da) parent->frag1 frag2 Loss of COOCH3 (-59 Da) parent->frag2 frag3 Loss of CH3CH(O)COOCH3 (-103 Da) parent->frag3 ion1 m/z = 165 frag1->ion1 ion2 m/z = 138 frag2->ion2 ion3 m/z = 94 (Phenoxy radical cation) frag3->ion3

Caption: Predicted major fragmentation pathways for [M+H]⁺ of the title compound.

Conclusion

The collective spectroscopic data provides an unambiguous confirmation of the structure of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate. The ¹H NMR spectrum precisely maps the proton environments, consistent with the compound's chiral propanoate and hydroxyphenoxy moieties.[3] Mass spectrometry validates the molecular weight, and IR spectroscopy confirms the presence of all key functional groups.[3] This comprehensive spectroscopic profile serves as an authoritative reference for quality control, reaction monitoring, and characterization for scientists engaged in the synthesis and application of this important chemical intermediate.

References

Biological activity of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Profile of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate

Abstract

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, a key chiral intermediate, holds a significant position in the agrochemical industry as a precursor to the aryloxyphenoxypropionate (AOPP) class of herbicides.[1][2] Its biological significance is primarily defined by the herbicidal activity of its derivatives, which function as potent and selective inhibitors of the acetyl-CoA carboxylase (ACCase) enzyme in graminaceous plants.[3][4][5] This inhibition disrupts fatty acid biosynthesis, leading to a cascade of events culminating in membrane dysfunction and cell death.[3][6] While its role in herbicide synthesis is well-established, the inherent structural motifs of this molecule—a phenolic ring and a propionate ester group—suggest a broader, yet largely unexplored, potential for other biological activities. This guide provides a comprehensive analysis of the established herbicidal mechanism of action stemming from this core structure, details the experimental protocols for its evaluation, and explores the prospective antimicrobial and anticancer activities based on structure-activity relationships with analogous compounds.

Compound Profile & Synthesis Overview

Chemical Identity

The precise stereochemistry of this compound is critical, as the biological activity of the resulting herbicides is almost exclusively associated with the (R)-enantiomer.[7]

ParameterValue
IUPAC Name methyl (2R)-2-(4-hydroxyphenoxy)propanoate[8]
Synonyms Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, (R)-HPPA Methyl Ester
CAS Number 96562-58-2[8][9]
Molecular Formula C₁₀H₁₂O₄[8]
Molecular Weight 196.20 g/mol [8]
Appearance White to off-white crystalline powder
Significance as a Chiral Intermediate

In the field of agrochemicals, enantiomeric purity is paramount for maximizing efficacy and minimizing off-target effects and environmental load. Methyl (2R)-2-(4-hydroxyphenoxy)propanoate serves as a foundational chiral building block.[2] Its (R)-configuration is essential for the high-affinity binding to the target site on the ACCase enzyme. The corresponding (S)-enantiomer is largely inactive, making stereoselective synthesis a critical aspect of producing commercially viable herbicides like fluazifop-butyl and quizalofop-ethyl.[7][10]

Synthetic Strategy Workflow

The synthesis of the title compound is typically achieved via the esterification of its corresponding carboxylic acid, (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA).[11][12] This precursor itself can be synthesized through several routes, often starting from hydroquinone.[13] The direct esterification is a robust and scalable method to produce the final intermediate with high purity.[11]

G cluster_0 Precursor Synthesis cluster_1 Esterification Hydroquinone Hydroquinone HPPA (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA) Hydroquinone->HPPA Multi-step synthesis Lactate Ethyl Lactate Lactate->HPPA Multi-step synthesis Target_Compound Methyl (2R)-2-(4-hydroxyphenoxy)propanoate HPPA->Target_Compound Esterification Reaction Methanol Methanol (CH3OH) Methanol->Target_Compound Acid_Catalyst Acid Catalyst (e.g., HCl) Acid_Catalyst->Target_Compound

Caption: General synthetic workflow for Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

Protocol: Acid-Catalyzed Esterification of (R)-HPPA

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The choice of an acid catalyst and an excess of alcohol drives the equilibrium towards the ester product, as described in established methodologies.[11]

  • Reaction Setup: To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 mol) in methanol (5.0 mol, excess), add a distillable acid catalyst such as hydrogen chloride (0.01-0.05 mol) while stirring in a flask equipped with a reflux condenser.

  • Esterification: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal: After the reaction is complete, remove the excess methanol and volatile catalyst under reduced pressure using a rotary evaporator.

  • Work-up (Optional Second Stage): For achieving purity greater than 99%, a second esterification stage can be performed by adding fresh methanol to the crude product and refluxing for another 2-4 hours, followed by solvent removal.[11]

  • Purification: The resulting crude ester is dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Final Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, Methyl (2R)-2-(4-hydroxyphenoxy)propanoate.

  • Characterization: Confirm the structure and purity using NMR, IR, and mass spectrometry.[14]

Primary Biological Activity: Herbicidal Action

The compound is a direct precursor to aryloxyphenoxypropionate (AOPP) herbicides, a class renowned for their selective, post-emergence control of grass weeds in broad-leaved crops.[1]

Core Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary mode of action for AOPP herbicides is the potent inhibition of the Acetyl-CoA Carboxylase (ACCase) enzyme.[3][4] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, which is the rate-limiting step in the de novo biosynthesis of fatty acids.[3][6] By blocking this crucial step, AOPPs effectively halt the production of the lipids necessary for building and maintaining cell membranes, leading to a rapid cessation of growth and eventual death of the plant.[3]

Signaling Pathway: Disruption of Fatty Acid Synthesis

The inhibition of ACCase by AOPP herbicides occurs specifically in the chloroplasts of susceptible grass species. This targeted disruption starves the plant of essential fatty acids required for cell division, cuticle formation, and energy storage.

G cluster_pathway Fatty Acid Biosynthesis Pathway (in Chloroplast) cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Committed Step Membranes Cell Membranes & Lipid Products FattyAcids->Membranes ACCase->MalonylCoA Catalyzes AOPP AOPP Herbicide (derived from title compound) Block INHIBITION AOPP->Block Block->ACCase

Caption: Inhibition of ACCase by AOPP herbicides disrupts the fatty acid pathway.

Secondary Mechanism: Induction of Oxidative Stress

Beyond direct enzyme inhibition, AOPP herbicides can also induce oxidative stress.[3][6] The disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS). An excess of ROS can cause widespread oxidative damage to cellular macromolecules, including proteins, DNA, and membrane lipids, accelerating cell death.[3]

Experimental Protocol: In Vitro ACCase Inhibition Assay

This protocol provides a framework for quantifying the inhibitory potential of AOPP herbicides derived from the title compound. The assay measures the incorporation of ¹⁴C from NaH¹⁴CO₃ into an acid-stable fraction (malonyl-CoA).

  • Enzyme Extraction: Isolate ACCase from the young leaf tissue of a susceptible grass species (e.g., Echinochloa crusgalli). Homogenize the tissue in an extraction buffer and partially purify the enzyme through ammonium sulfate precipitation and size-exclusion chromatography.

  • Assay Preparation: Prepare a reaction mixture containing buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and the extracted enzyme solution.

  • Inhibitor Addition: Add the test compound (AOPP herbicide) at various concentrations (typically from 1 nM to 100 µM) to the reaction mixture. Include a control with no inhibitor.

  • Reaction Initiation: Start the reaction by adding NaH¹⁴CO₃. Incubate at 30-34°C for 10-15 minutes.

  • Reaction Termination: Stop the reaction by adding concentrated HCl. This acidifies the mixture, terminating the enzymatic reaction and removing unreacted ¹⁴CO₂.

  • Quantification: Transfer an aliquot of the reaction mixture to a scintillation vial, evaporate to dryness, and add a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of ACCase activity for each inhibitor concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the data and fitting to a dose-response curve.

Data Presentation: Comparative ACCase Inhibition

The following table presents representative IC₅₀ values for commercial AOPP herbicides against ACCase from different species, illustrating their potency.

Herbicide (AOPP)Target SpeciesACCase IC₅₀ (nM)Reference
Quizalofop-p-ethylEchinochloa crusgalli~30-60[4]
Haloxyfop-P-methylSetaria viridis~40-70[4]
Fluazifop-P-butylDigitaria sanguinalis~50-90[4]

Prospective Biological Activities: An Exploratory Analysis

The structural features of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate suggest potential for bioactivity beyond its role as an agrochemical intermediate. The phenolic hydroxyl group and the propionate ester are common pharmacophores in various therapeutic agents.

Potential Antimicrobial Activity

Rationale: Propionic acid and its derivatives are known to possess antimicrobial properties.[15] Furthermore, phenolic compounds can exert antimicrobial effects by disrupting bacterial cell integrity.[16] Therefore, it is plausible that the title compound or its derivatives could exhibit activity against pathogenic microbes.

Mechanistic Hypothesis: Membrane Disruption Phenolic compounds can intercalate into the bacterial cell membrane's lipid bilayer. This insertion can disrupt membrane fluidity and integrity, leading to increased permeability, leakage of vital intracellular contents (ions, ATP, nucleic acids), and ultimately, cell death.[16]

G Compound Phenolic Compound Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Postulated mechanism of bacterial cell membrane disruption by phenolic compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing A standard workflow to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to ~1.5 x 10⁶ CFU/mL.[17]

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Potential Anticancer Activity

Rationale: Numerous natural and synthetic compounds containing phenolic and carboxylic acid/ester moieties exhibit anticancer and antioxidant properties.[18][19] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising activity against non-small cell lung cancer cells, coupled with antioxidant effects.[18]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (concentration causing 50% inhibition of cell growth).

Conclusion & Future Directions

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate is a compound of significant industrial importance, serving as a cornerstone for the synthesis of highly effective AOPP herbicides. Its biological relevance is firmly rooted in the ability of its derivatives to inhibit ACCase, a validated and critical target in graminaceous weeds.

The true potential of this molecular scaffold, however, may be broader. The exploratory analysis presented here suggests plausible, albeit unproven, antimicrobial and anticancer activities. Future research should focus on:

  • Derivative Synthesis: Synthesizing a library of analogs by modifying the phenolic ring and the ester group to optimize potential antimicrobial or anticancer efficacy.

  • In Vitro Screening: Systematically screening the parent compound and its new derivatives against a diverse panel of bacterial, fungal, and cancer cell lines.

  • Mechanistic Studies: For any active compounds identified, elucidating the precise mechanism of action through advanced cellular and molecular biology techniques.

By leveraging the well-established chemistry of this compound and applying it to new biological questions, researchers may unlock novel therapeutic applications for this versatile chemical scaffold.

References

The Architectonics of Chirality: A Technical Guide to the Mechanism of Chiral Intermediates in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The efficacy and environmental stewardship of modern agricultural chemistry are increasingly dictated by the stereochemistry of active ingredients. This in-depth technical guide moves beyond a superficial overview to dissect the fundamental mechanisms by which chiral intermediates dictate the stereochemical outcome in the synthesis of economically significant herbicides. We will explore the catalytic cycles of asymmetric hydrogenation, the intricate active-site interactions in biocatalytic resolutions and reductions, and the sterically directed pathways governed by chiral auxiliaries. This document is designed to provide researchers and development professionals with a robust framework for understanding and implementing stereoselective synthetic strategies, thereby fostering the creation of more potent and environmentally benign crop protection solutions.

The Imperative of Chirality in Modern Herbicides

A significant portion of commercial herbicides are chiral molecules, yet many have been historically applied as racemic mixtures. This practice is coming under increasing scrutiny due to the recognition that often only one enantiomer possesses the desired herbicidal activity, while the other may be inactive, exhibit off-target toxicity, or contribute to environmental persistence without providing any agronomic benefit.[1][2] The selective synthesis of the desired enantiomer, therefore, presents a compelling value proposition: the potential to reduce application rates, minimize environmental load, and enhance product efficacy.[3][4] This guide focuses on the "how" – the precise mechanistic control exerted by chiral intermediates during synthesis to achieve these goals.

Asymmetric Catalysis: The Case of (S)-Metolachlor

The synthesis of (S)-metolachlor, a widely used chloroacetamide herbicide, stands as a landmark achievement in industrial-scale asymmetric catalysis.[5] The key to its enantioselective production lies in the asymmetric hydrogenation of an imine precursor, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine (MEA imine).[5][6] This transformation is a testament to the power of chiral catalysts to create a stereochemically defined intermediate that ultimately determines the chirality of the final product.

The Outer-Sphere Mechanism of Iridium-Catalyzed Imine Hydrogenation

The industrial synthesis of the chiral amine intermediate for (S)-metolachlor employs a sophisticated iridium catalyst featuring a chiral ferrocenyl diphosphine ligand, such as (R,SFc)-Xyliphos.[5][6] Extensive mechanistic studies, including density functional theory (DFT) calculations, have elucidated a plausible "outer-sphere" mechanism, which is crucial for understanding how stereocontrol is achieved.[4][6]

Key Mechanistic Features:

  • Proton-First Activation: The reaction is significantly enhanced by the presence of acetic acid. The catalytic cycle is believed to initiate with the protonation of the imine substrate, forming a more reactive iminium ion.[6]

  • Outer-Sphere Hydride Transfer: Unlike an "inner-sphere" mechanism where the substrate would directly coordinate to the iridium center, the bulky nature of the MEA imine favors an outer-sphere pathway.[4][6][7] The chiral iridium complex, activated by hydrogen, exists as a trihydride species. The stereochemistry is determined during the transfer of a hydride from the iridium complex to the prochiral carbon of the iminium ion.

  • Stereodirecting Interactions: The enantioselectivity of the hydride transfer is governed by non-bonding interactions between the substrate and the chiral ligand. A critical interaction is a C-H···Ir bond between an ortho-ethyl C-H of the iminium ion and the iridium center.[6] This interaction positions the iminium ion in a specific orientation relative to the chiral environment of the Xyliphos ligand, favoring hydride attack on one face of the imine carbon.

Experimental Protocol: Asymmetric Hydrogenation of MEA Imine

  • Catalyst Preparation: In an inert atmosphere glovebox, a pressure autoclave is charged with [Ir(COD)Cl]2 and the chiral diphosphine ligand (e.g., (R,SFc)-Xyliphos) in a suitable solvent such as toluene. The mixture is stirred to form the active catalyst precursor.

  • Reaction Setup: The MEA imine substrate, along with additives such as tetrabutylammonium iodide and acetic acid, are added to the autoclave. The iodide additive is crucial for catalyst activity and stability.[6]

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 80 bar). The reaction is heated to the optimal temperature (e.g., 50 °C) and stirred vigorously.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC to determine conversion and enantiomeric excess (ee). Upon completion, the autoclave is cooled, and the pressure is released. The product, the chiral amine intermediate, is isolated through standard work-up procedures.

Table 1: Representative Data for Asymmetric Imine Hydrogenation

Catalyst SystemSubstrate/Catalyst RatioTemperature (°C)Pressure (bar H₂)Enantiomeric Excess (ee %)
[Ir(COD)Cl]₂ / Xyliphos>1,000,000:15080>95% (S)

Data is illustrative and based on typical performance for this class of reaction.

Diagram 1: Catalytic Cycle of Asymmetric Imine Hydrogenation

G cluster_0 Catalytic Cycle Ir_cat [Ir(L*)]⁺ Ir_H2 [Ir(H)₂(L*)]⁺ Ir_cat->Ir_H2 + H₂ Hydride_transfer Hydride Transfer (Stereodetermining Step) Ir_H2->Hydride_transfer + Iminium Ion Imine Imine Iminium Iminium Ion Imine->Iminium + H⁺ (from Acetic Acid) Iminium->Hydride_transfer Product_complex [Ir(Product)(H)(L*)]⁺ Hydride_transfer->Product_complex Product_complex->Ir_cat - Product Product Chiral Amine Intermediate Product_complex->Product

Caption: Proposed outer-sphere catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of an imine.

Biocatalysis: Harnessing Nature's Chirality

Enzymes are nature's catalysts, often exhibiting exquisite chemo-, regio-, and stereoselectivity. This has made them invaluable tools in the synthesis of chiral herbicide intermediates. We will examine two prominent examples: the use of ene-reductases for aryloxyphenoxypropionate (AOPP) herbicide precursors and lipase-catalyzed kinetic resolution.

Ene-Reductases in the Synthesis of AOPP Herbicide Intermediates

Many AOPP herbicides, such as quizalofop-p-ethyl, derive their activity from the (R)-enantiomer.[6] A key chiral intermediate for these herbicides is an (R)-2-aryloxypropionic acid derivative. Chemoenzymatic routes have been developed that utilize ene-reductases, often from the "Old Yellow Enzyme" (OYE) family, to stereoselectively reduce a C=C double bond in a prochiral α,β-unsaturated ester.[8]

Mechanism of Stereoselective Reduction:

Ene-reductases are flavin-dependent enzymes that catalyze the trans-addition of a hydride and a proton across an activated carbon-carbon double bond.[9]

  • Cofactor Reduction: The enzyme's flavin cofactor (FMN or FAD) is first reduced by a nicotinamide cofactor, typically NADPH.

  • Hydride Transfer: The reduced flavin transfers a hydride to the β-carbon of the α,β-unsaturated substrate. The stereochemistry of this step is dictated by the specific binding of the substrate in the enzyme's active site. The substrate is oriented in a way that exposes one of its prochiral faces to the flavin cofactor.

  • Protonation: A proton is then transferred to the α-carbon. This proton is typically delivered by a conserved active site residue, such as a tyrosine.[1][3] The geometry of the active site ensures that the proton is delivered to the opposite face of the developing carbanion, resulting in a net trans-addition.

Diagram 2: Mechanism of Ene-Reductase Catalyzed Reduction

G cluster_1 Ene-Reductase (OYE) Catalytic Mechanism Start α,β-Unsaturated Ester (Prochiral Substrate) Active_Site Substrate binds in chiral active site Start->Active_Site Hydride Hydride transfer from FMNH₂ to β-carbon Active_Site->Hydride Stereoselective Attack Enolate Enolate Intermediate Hydride->Enolate Protonation Proton transfer from Tyr residue to α-carbon Enolate->Protonation Protonation Product Chiral Saturated Ester Intermediate Protonation->Product

Caption: Stereoselective reduction of an α,β-unsaturated ester by an ene-reductase.

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on an enzyme that selectively catalyzes the transformation of one enantiomer at a much faster rate than the other. Lipases are frequently employed for this purpose, particularly in the resolution of chiral alcohols and esters that can serve as herbicide precursors.[10][11] For instance, the resolution of racemic 2-phenoxy-propionic acid methyl ester is a key step in accessing the enantiopure precursor for AOPP herbicides.[12]

Mechanism of Enantioselective Hydrolysis:

Lipases are serine hydrolases that utilize a catalytic triad of serine, histidine, and aspartate (or glutamate) in their active site. The mechanism for the enantioselective hydrolysis of an ester involves a "ping-pong bi-bi" mechanism.

  • Acyl-Enzyme Formation: The serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses to release the alcohol and form an acyl-enzyme intermediate.

  • Enantiomeric Discrimination: The active site of the lipase is chiral and will preferentially bind one enantiomer of the racemic substrate in an orientation that is productive for catalysis. The other enantiomer will either bind less tightly or in a non-productive orientation, leading to a much slower rate of reaction. This discrimination is based on steric and electronic interactions between the substrate and the amino acid residues lining the active site.

  • Deacylation: A water molecule, activated by the histidine, then attacks the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

  • Reaction Setup: A buffered aqueous solution or a biphasic system containing an organic solvent (e.g., hexane) is prepared. The racemic ester intermediate and the lipase (e.g., Candida antarctica lipase B, CALB) are added.

  • Incubation: The mixture is incubated at a controlled temperature and pH with gentle agitation.

  • Monitoring: The reaction is monitored by chiral HPLC to track the enantiomeric excess of the remaining substrate (ees) and the product (eep). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric purity for both the unreacted starting material and the product.

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The unreacted ester and the carboxylic acid product are separated by extraction or chromatography.

Table 2: Representative Data for Lipase-Catalyzed Resolution

EnzymeSubstrateSolventTemperature (°C)ees at ~50% conversioneep at ~50% conversion
Aspergillus oryzae Lipase(R,S)-2-Phenoxy-propionic acid methyl esterBiphasic30>99%>99%

Data based on findings for similar resolutions.[12]

Diagram 3: Lipase Active Site Model for Kinetic Resolution

G cluster_2 Lipase Active Site - Enantioselective Binding Active_Site Chiral Active Site (Ser, His, Asp) Productive_Binding Productive Binding (Fast Reaction) Active_Site->Productive_Binding NonProductive_Binding Non-Productive Binding (Slow/No Reaction) Active_Site->NonProductive_Binding R_Enantiomer (R)-Ester R_Enantiomer->Active_Site S_Enantiomer (S)-Ester S_Enantiomer->Active_Site

Caption: Model of enantioselective binding in a lipase active site leading to kinetic resolution.

Chiral Auxiliaries: Temporary Stereodirecting Groups

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[13][14] After the new stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. While less common in the large-scale synthesis of commodity herbicides, this strategy is invaluable for the synthesis of complex chiral molecules and for establishing stereocenters in early-stage discovery.

Diastereoselective Alkylation using a Pseudoephedrine Auxiliary

The synthesis of chiral carboxylic acids, which are precursors to many herbicides, can be achieved with high diastereoselectivity using chiral auxiliaries such as pseudoephedrine.[1][7]

Mechanism of Diastereoselective Alkylation:

  • Amide Formation: The chiral auxiliary, for example, (+)-pseudoephedrine, is first coupled with a carboxylic acid derivative (e.g., an acyl chloride) to form a chiral amide.

  • Enolate Formation: The amide is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The lithium cation chelates to both the enolate oxygen and the hydroxyl oxygen of the pseudoephedrine auxiliary, creating a rigid, bicyclic structure.

  • Stereodirected Alkylation: This rigid conformation sterically shields one face of the enolate. An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

  • Auxiliary Cleavage: The newly formed chiral amide is then hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and the recovered chiral auxiliary.[1]

Diagram 4: Diastereoselective Alkylation with a Chiral Auxiliary

G cluster_3 Chiral Auxiliary-Controlled Alkylation Start Prochiral Acyl- Pseudoephedrine Amide Enolization Enolization with LDA (Rigid Li-Chelated Intermediate) Start->Enolization Alkylation Electrophile (R-X) attacks from less hindered face Enolization->Alkylation Diastereoselective Diastereomer Single Diastereomer Product Alkylation->Diastereomer Cleavage Hydrolysis to remove auxiliary Diastereomer->Cleavage Product Enantiomerically Enriched Carboxylic Acid Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: General workflow for diastereoselective alkylation using a pseudoephedrine chiral auxiliary.

Conclusion

The synthesis of enantiomerically pure herbicides is a critical endeavor in the pursuit of more efficient and sustainable agriculture. The mechanism by which chirality is introduced and controlled is a function of the intricate interplay between substrates, catalysts, enzymes, and directing groups at a molecular level. Understanding the outer-sphere hydride transfer in asymmetric hydrogenation, the lock-and-key precision of enzyme active sites, and the sterically enforced pathways of chiral auxiliaries provides the scientific foundation necessary for the rational design of next-generation herbicide syntheses. As regulatory standards become more stringent and the demand for environmentally benign crop protection solutions grows, a deep mechanistic understanding of chiral synthesis will remain an indispensable tool for researchers and developers in the agrochemical industry.

References

An In-depth Technical Guide to the Solubility Profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or an agrochemical intermediate is a critical physicochemical property that governs its formulation, bioavailability, and overall efficacy. This guide provides a comprehensive technical overview of the solubility profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (MHP), a key chiral intermediate in the synthesis of modern herbicides.[1][2] We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and compile available solubility data in various organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and agrochemical industries, offering both foundational knowledge and practical methodologies for solubility assessment.

Introduction: The Significance of MHP and Its Solubility

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2) is a chiral organic compound that serves as a crucial building block in the synthesis of several aryloxyphenoxypropionate herbicides.[1][2] These herbicides are known for their high efficiency and selectivity in controlling grass weeds. The stereochemistry of MHP is vital, as the (R)-enantiomer typically possesses the desired biological activity.

The solubility of MHP in various organic solvents is of paramount importance for several reasons:

  • Reaction Kinetics and Purity: During synthesis, the solubility of reactants and intermediates in the reaction medium directly influences reaction rates and the purity of the final product.[3]

  • Crystallization and Purification: Control over solubility is essential for developing efficient crystallization processes to isolate and purify MHP to the high degree required for its applications (>99%).[2]

  • Formulation Development: For its end-use in herbicide formulations, understanding MHP's solubility behavior is key to creating stable, effective, and commercially viable products.

This guide aims to provide a robust framework for understanding and determining the solubility of MHP, thereby facilitating process optimization and formulation development.

Physicochemical Characteristics of MHP

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of MHP are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[4][5]
Molecular Weight 196.20 g/mol [5]
Appearance White to off-white powder or crystal[1][2][6]
Melting Point 64-67 °C (lit.)[1][6]
pKa (Predicted)10.07 ± 0.15[1]
LogP (Octanol-Water)1.29 at 22 °C[1]
Water Solubility 13.46 g/L at 20 °C[1][6]

The presence of both a polar hydroxyl (-OH) group and a moderately polar ester group, combined with an aromatic ring, gives MHP a balanced polarity. The LogP value of 1.29 suggests it is moderately lipophilic. These features indicate that MHP will exhibit varied solubility across a range of organic solvents.[1]

Theoretical Principles of Solubility

The dissolution of a crystalline solute like MHP in a solvent is a complex thermodynamic process. The overarching principle, "like dissolves like," provides a useful qualitative prediction: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7][8] This is governed by the Gibbs free energy of mixing (ΔG_mix), which must be negative for dissolution to occur spontaneously.

The process can be broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces of the solid MHP (ΔH_lattice).

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule (ΔH_cavity).

  • Formation of Solute-Solvent Interactions: Energy is released when the MHP molecule interacts with the solvent molecules (ΔH_solvation).

The overall enthalpy of solution (ΔH_sol) is the sum of these enthalpies. For a substance to dissolve, the energy released during solvation must be sufficient to overcome the lattice energy and the energy required for cavity formation.[9][10] Thermodynamic models like NRTL-SAC or UNIFAC can be used for theoretical solubility predictions.[11][12]

Experimental Determination of Solubility

While theoretical models are useful, empirical determination remains the gold standard for accurate solubility data. The isothermal shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[13][14][15]

Workflow for Solubility Determination

The general workflow involves achieving equilibrium between the solid solute and the solvent at a constant temperature, followed by quantifying the dissolved solute concentration.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep_solute Weigh Excess MHP prep_solvent Measure Solvent Volume prep_vial Combine in Sealed Vial equil Agitate in Thermostatic Shaker (e.g., 24-48h at 25°C) prep_vial->equil Establish Equilibrium sep Centrifuge or Filter (e.g., 0.22 µm Syringe Filter) equil->sep Isolate Saturated Solution dilute Dilute Saturated Supernatant sep->dilute Prepare for Analysis hplc Quantify by HPLC-UV dilute->hplc calc Calculate Solubility hplc->calc

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

Materials:

  • Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (MHP), >99% purity

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or sealed glass tubes

  • Thermostatic orbital shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[16][17]

Procedure:

  • Sample Preparation: Add an excess amount of solid MHP to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient duration to reach equilibrium. A 24 to 48-hour period is common for thermodynamic solubility.[13][18] A preliminary kinetic study can be run to determine the exact time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.[19]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.[20][21] A calibration curve must be prepared using standard solutions of MHP of known concentrations.

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = C_hplc × DF Where C_hplc is the concentration determined by HPLC (g/L) and DF is the dilution factor.

Solubility Profile of MHP in Organic Solvents

SolventSolvent TypeExpected MHP SolubilityRationale / Dominant Interactions
Methanol Polar ProticHighHydrogen bonding with the hydroxyl group; dipole-dipole with the ester.
Ethanol Polar ProticHighSimilar to methanol, strong hydrogen bonding potential.[4]
Acetone Polar AproticHighStrong dipole-dipole interactions with the ester carbonyl; can accept a hydrogen bond.[4]
Ethyl Acetate Moderately PolarHigh"Like dissolves like" principle applies well due to structural similarities (ester group).[4]
Chloroform Weakly PolarHighMHP has a specific optical activity value reported in chloroform, indicating good solubility.[1]
Toluene NonpolarModerate to LowSolvation relies on weaker van der Waals forces with the aromatic rings.
Hexane NonpolarLowSignificant mismatch in polarity; MHP's polar groups prevent dissolution.
Water Polar Protic13.46 g/L (Slightly Soluble)The polar hydroxyl group allows for some water solubility, but the larger organic backbone limits it.[1][6]

Justification for Experimental Choices: The selection of solvents for screening should cover a range of polarities (polar protic, polar aprotic, and nonpolar) to build a comprehensive profile. This allows for a deeper understanding of the solute-solvent interactions and provides a basis for selecting appropriate solvent systems for synthesis, crystallization, or formulation.

Conclusion

This guide has detailed the critical importance of the solubility profile of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate for its industrial applications. By combining a theoretical understanding of dissolution thermodynamics with a robust, practical protocol like the isothermal shake-flask method, researchers and scientists can generate the high-quality, reliable data needed for process development and formulation. The provided data and methodologies serve as a foundational resource for any professional working with this important chiral intermediate.

References

The Unseen Pillar: A Technical Guide to (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester in Modern Herbicide Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and pivotal role of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, a key chiral intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides. While often overshadowed by the final active ingredients, the story of this specific molecule is a narrative of innovation in stereoselective chemistry and its profound impact on agricultural productivity and environmental stewardship. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its significance, synthesis, and the biochemical principles that underpin its utility.

Introduction: The Significance of a Chiral Intermediate

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, with the CAS Number 96562-58-2, is a critical building block in the manufacture of several leading post-emergence herbicides.[1] These herbicides are essential for controlling annual and perennial grass weeds in a variety of broadleaf crops.[2] The importance of this specific stereoisomer lies in the biological activity of the final herbicide products. The herbicidal efficacy of aryloxyphenoxypropionates is almost exclusively associated with the (2R)-enantiomer, which selectively inhibits the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[3][4] The (2S)-enantiomer is significantly less active.[2][4] Consequently, the development of efficient and economically viable methods for producing the optically pure (2R)-methyl ester has been a major focus of chemical research and development in the agrochemical industry.

Historical Context: The Rise of Aryloxyphenoxypropionate Herbicides

The journey to understanding the importance of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester begins with the broader history of phenoxy herbicides. The first generation of these herbicides, such as 2,4-D and MCPA, were introduced in the 1940s and were revolutionary for their ability to control broadleaf weeds in cereal crops.[3] However, the need for selective control of grass weeds in broadleaf crops spurred further research.

In the 1970s, a new class of herbicides, the aryloxyphenoxypropionates (APPs or "fops"), emerged from the laboratories of companies like Hoechst AG.[3] These compounds demonstrated excellent selectivity for controlling grass weeds.[5] A significant breakthrough was the realization that the herbicidal activity resided in only one of the two enantiomers, the (2R)-isomer.[3] This discovery was a turning point, as it became clear that producing the single, active isomer would be more efficient and environmentally responsible than applying a racemic mixture where half of the chemical load was inactive. This is the context in which the demand for chiral intermediates like (2R)-2-(4-hydroxyphenoxy)propanoic acid and its methyl ester was born.

The Target Molecule: Physicochemical Properties

A clear understanding of the physical and chemical properties of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is fundamental for its synthesis, purification, and handling.

PropertyValueReference
Chemical Name methyl (2R)-2-(4-hydroxyphenoxy)propanoate[1][6]
CAS Number 96562-58-2[1][6]
Molecular Formula C10H12O4[6][7]
Molecular Weight 196.2 g/mol [6]
Appearance White or off-white powder/crystal[1]
Melting Point 64-67 °C[1]

Synthesis and Manufacturing: The Pursuit of Enantiomeric Purity

The industrial production of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester with high optical purity is a significant chemical challenge. Various synthetic strategies have been developed to achieve this, generally falling into two categories: chiral resolution of a racemic mixture or asymmetric synthesis.

Key Synthetic Pathways

One common approach involves the synthesis of the parent acid, (2R)-2-(4-hydroxyphenoxy)propanoic acid, which is then esterified to the methyl ester.[8][9] A patented method describes a multi-stage catalytic process for preparing methyl 2-(4-hydroxyphenoxy)-propionate with a purity greater than 99% by esterifying the corresponding acid with methanol in the presence of an acid catalyst.[9]

Another strategy involves the use of chiral starting materials. For instance, L-alanine can be converted to (S)-2-chloropropionic acid, which then undergoes an etherification reaction with hydroquinone to yield the desired (R)-phenoxypropionic acid.[10]

More recently, biotechnological approaches have shown promise. The regioselective hydroxylation of (R)-2-phenoxypropionic acid using fungal peroxygenases is an area of active research.[11]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid, which is a precursor to the methyl ester.

G cluster_0 Synthesis of (R)-(+)-2-(4-nitrophenoxy)propionic acid cluster_1 Reduction to Amine cluster_2 Final Hydrolysis p_nitrophenol p-Nitrophenol substitution_reaction Substitution Reaction (Alkaline Conditions) p_nitrophenol->substitution_reaction s_halopropionic_acid (S)-(-)-2-halopropionic acid s_halopropionic_acid->substitution_reaction r_nitro_acid (R)-(+)-2-(4-nitrophenoxy)propionic acid substitution_reaction->r_nitro_acid r_nitro_acid_2 (R)-(+)-2-(4-nitrophenoxy)propionic acid reduction Reduction (H2, Catalyst) r_nitro_acid_2->reduction r_amino_acid (R)-(+)-2-(4-aminophenoxy)propionic acid reduction->r_amino_acid r_amino_acid_2 (R)-(+)-2-(4-aminophenoxy)propionic acid hydrolysis Hydrolysis r_amino_acid_2->hydrolysis final_product (R)-(+)-2-(4-hydroxyphenoxy)propionic acid hydrolysis->final_product

A generalized synthetic workflow for the precursor acid.

Mechanism of Action of Derived Herbicides

The ultimate utility of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester lies in the biological activity of the herbicides derived from it. These herbicides are potent and selective inhibitors of acetyl-CoA carboxylase (ACCase).[3][5][12]

The ACCase Inhibition Pathway

ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[12] By inhibiting this enzyme, the herbicide effectively halts lipid synthesis, leading to the death of the plant.[13] The selectivity of these herbicides for grasses is due to the presence of a susceptible isoform of ACCase in the plastids of these plants.[3] Broadleaf plants possess a resistant form of the enzyme, rendering them tolerant to the herbicide's effects.

G cluster_0 Normal Fatty Acid Biosynthesis in Grasses cluster_1 Mechanism of APP Herbicide Action Acetyl_CoA Acetyl-CoA ACCase_active ACCase Enzyme (Active) Acetyl_CoA->ACCase_active Malonyl_CoA Malonyl-CoA ACCase_active->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Cell_Membranes Cell Membranes Fatty_Acids->Cell_Membranes Plant_Growth Plant Growth Cell_Membranes->Plant_Growth APP_Herbicide APP Herbicide (from (2R)-intermediate) ACCase_inhibited ACCase Enzyme (Inhibited) APP_Herbicide->ACCase_inhibited No_Malonyl_CoA No Malonyl-CoA ACCase_inhibited->No_Malonyl_CoA No_Fatty_Acids No Fatty Acid Synthesis No_Malonyl_CoA->No_Fatty_Acids Membrane_Disruption Membrane Disruption No_Fatty_Acids->Membrane_Disruption Plant_Death Plant Death Membrane_Disruption->Plant_Death

References

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate: A Comprehensive Guide to Safe Handling, Storage, and Emergency Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of various compounds, including grass-selective herbicides like (±)-Fluazifop, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a compound frequently encountered in research and development laboratories.[1] Its proper management is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed framework for its safe handling, grounded in the principles of chemical causality and proactive risk mitigation.

Compound Identification and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the first step in developing safe handling protocols. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a white to off-white crystalline solid or powder.[2] Its solid nature is a key determinant in exposure control, primarily concerning the generation of airborne dust particles.

PropertyValueSource
CAS Number 96562-58-2
Molecular Formula C₁₀H₁₂O₄[3][4]
Molecular Weight 196.20 g/mol [4]
Melting Point 64-67 °C[1]
Appearance White or off-white crystalline solid/powder[2]
Storage Temperature Room Temperature, in a cool, dry place[5][6]

Hazard Profile and Toxicological Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards, primarily to the eyes, and has long-term environmental effects.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramSource
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.DangerCorrosion[4][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.Warning[7][8]
Respiratory Tract Irritation Category 3H335: May cause respiratory irritation.Warning[8][9]
Hazardous to the Aquatic Environment, Long-Term Hazard Category 3H412: Harmful to aquatic life with long lasting effects.-[4][6][7]
Expert Analysis of Hazards
  • Ocular Hazard (H318): The designation "Causes serious eye damage" (Category 1) is the most critical hazard associated with this compound.[4][6] This is distinct from "eye irritation." It implies that contact with the dust or solid can lead to irreversible damage to the cornea or other parts of the eye. The causality stems from the chemical's ability to cause corrosive injury to the delicate tissues of the eye. Therefore, the use of standard safety glasses is insufficient; chemical splash goggles or a face shield are mandatory.[5][7]

  • Dermal and Respiratory Irritation (H315, H335): As a fine solid, the primary route of exposure, besides direct contact, is the inhalation of airborne dust generated during handling, weighing, or transfer operations.[5][8] This can lead to irritation of the respiratory system.[5] Skin contact can cause irritation, necessitating the consistent use of appropriate gloves.[9][10]

  • Aquatic Toxicity (H412): The compound is classified as harmful to aquatic organisms with long-lasting effects.[3][6] This designation mandates responsible disposal practices. It must not be allowed to enter drains or waterways.[8] All waste, including contaminated consumables, must be collected and disposed of as hazardous chemical waste according to local and national regulations.[6][7]

Proactive Risk Mitigation: The Hierarchy of Controls

A foundational principle of laboratory safety is the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate exposure to hazards. Applying it to Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate provides a robust system for ensuring personnel safety.

cluster_0 Hierarchy of Controls for Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous alternative) elimination->substitution Most Effective engineering Engineering Controls • Chemical Fume Hood • Ventilated Balance Enclosure substitution->engineering admin Administrative Controls • Standard Operating Procedures (SOPs) • Designated Work Areas • Training engineering->admin ppe Personal Protective Equipment (PPE) • Chemical Goggles & Face Shield • Nitrile Gloves • Lab Coat admin->ppe Least Effective

Caption: Hierarchy of Controls applied to the subject compound.

The most practical and effective measures for this compound begin at the level of Engineering Controls . All handling of the solid, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5][10] Administrative Controls , such as well-documented Standard Operating Procedures (SOPs) and thorough personnel training, form the next layer of safety.[8] Personal Protective Equipment (PPE) serves as the final and critical barrier between the researcher and the chemical.[11]

Standard Operating Protocol: Weighing and Handling

This protocol is a self-validating system designed to ensure safety at each step.

Objective: To safely weigh and transfer Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate for experimental use.

Materials:

  • Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

  • Spatula

  • Weighing paper or boat

  • Reaction vessel or container

  • Hazardous waste container

Personal Protective Equipment (PPE) Required:

  • 100% cotton lab coat

  • Nitrile gloves (check for integrity before use)

  • Tightly fitting chemical splash goggles[7]

  • Face shield (worn over goggles)[6]

  • Dust respirator (NIOSH N95 or equivalent) if engineering controls are not available or may be insufficient

Step-by-Step Methodology
  • Preparation and Verification:

    • Ensure the designated chemical fume hood or ventilated enclosure is operational. Verify the certification date is current.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]

    • Don all required PPE. Check gloves for any signs of degradation or punctures.

  • Staging:

    • Place all necessary equipment (balance, spatula, weigh boat, secondary container) onto the work surface inside the fume hood.

    • Place the hazardous waste container in a designated area within the hood.

  • Chemical Handling and Transfer:

    • Carefully open the stock container of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate. Avoid creating puffs of dust.

    • Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat on the balance. Perform this action slowly and deliberately to minimize dust generation.

    • Once the desired mass is obtained, securely close the stock container.

  • Work Area Decontamination:

    • Carefully wipe down the spatula, balance, and any surfaces within the fume hood that may have been exposed to dust using a damp cloth or towel.

    • Dispose of the cleaning materials and the used weigh boat into the designated hazardous waste container.

  • Doffing PPE and Personal Hygiene:

    • Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste.

    • Remove lab coat and goggles.

    • Wash hands thoroughly with soap and water.[7][8]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6] The storage area should be segregated from incompatible materials.

  • Incompatible Materials: While specific data for this compound is limited, analogous compounds show incompatibility with strong acids and bases.[10] Avoid contact with strong oxidizing agents.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Personal Exposure Response

cluster_1 Emergency Response to Personal Exposure exposure Exposure Occurs eye Eye Contact Immediately flush with water for at least 15 mins. Seek immediate medical attention. exposure->eye Eyes skin Skin Contact Flush skin with plenty of water. Remove contaminated clothing. exposure->skin Skin inhalation Inhalation Move to fresh air. If not breathing, give artificial respiration. exposure->inhalation Inhaled medical Seek Medical Aid for ALL Exposures eye->medical skin->medical inhalation->medical

Caption: Decision workflow for personal exposure incidents.

  • Eye Contact: This is the most severe risk. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[6][7]

  • Skin Contact: Flush skin with plenty of water. Remove all contaminated clothing and shoes. Get medical aid if irritation develops or persists.[5][10]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical aid.[5][10]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical aid.[5]

Accidental Spill Response

The primary goal is to contain and clean the spill without creating airborne dust.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Assess and Secure: Assess the extent of the spill. Ensure ventilation is adequate.

  • Contain and Clean:

    • Wear full PPE as described in Section 4.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10]

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[5][10] Avoid actions that generate dust.[5]

  • Decontaminate: Clean the spill area thoroughly with a wet cloth, and dispose of all cleaning materials in the hazardous waste container.

  • Report: Document the incident according to institutional protocols.

Disposal Considerations

All waste generated from the use of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is considered hazardous.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposables, including gloves, weigh boats, and cleaning materials, must be placed in a sealed, labeled hazardous waste container.

  • Regulatory Compliance: Waste generators must consult US EPA guidelines (40 CFR Parts 261.3) as well as state and local regulations to ensure complete and accurate classification and disposal.[5] Do not dispose of it down the drain.[8]

References

Methodological & Application

Application Notes and Protocols for the Multi-Stage Catalytic Synthesis of High-Purity Mebroqualone (MAQ)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, multi-stage protocol for the catalytic synthesis of high-purity Mebroqualone (MAQ), a quinazolinone derivative of significant interest to researchers in drug development and the broader scientific community. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides expert insights into critical process parameters, and offers a systematic approach to achieving high-purity MAQ (>99%). The protocol covers the synthesis of the key intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, followed by its catalytic condensation with 2-bromoaniline using both a green deep eutectic solvent system and an alternative Lewis acid-catalyzed approach. Furthermore, detailed methodologies for purification via recrystallization and column chromatography are presented, alongside validated analytical techniques for purity assessment, including HPLC and GC-MS. This document is intended to serve as a practical and authoritative resource for researchers, enabling the reliable and reproducible synthesis of high-purity Mebroqualone for a range of research applications.

Introduction: The Strategic Synthesis of Mebroqualone

Mebroqualone (3-(2-bromophenyl)-2-methylquinazolin-4(3H)-one) is a member of the quinazolinone class of compounds, which are scaffolds of considerable interest in medicinal chemistry due to their diverse biological activities. The efficient and reproducible synthesis of high-purity Mebroqualone is crucial for accurate pharmacological and toxicological studies. This guide presents a multi-stage synthetic strategy designed for both high yield and exceptional purity.

The synthesis is logically divided into two primary stages:

  • Stage 1: Synthesis of the Key Intermediate, 2-Methyl-4H-3,1-benzoxazin-4-one. This initial step involves the cyclization of anthranilic acid with acetic anhydride. This intermediate is a critical building block for the subsequent formation of the quinazolinone core.

  • Stage 2: Catalytic Condensation to Form Mebroqualone. The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is then condensed with 2-bromoaniline. This key step is where the quinazolinone ring system is formed. We will explore two effective catalytic methods for this transformation.

Finally, we will address the critical aspects of purification and characterization to ensure the final product meets the stringent purity requirements for research applications.

Overall Synthesis Workflow

The multi-stage synthesis of high-purity Mebroqualone can be visualized as a sequential process, with defined checkpoints for purification and analysis.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Catalytic Condensation cluster_2 Purification & Analysis A Anthranilic Acid + Acetic Anhydride B Cyclization Reaction A->B C Crude 2-Methyl-4H-3,1-benzoxazin-4-one B->C E Catalytic Reaction (DES or Lewis Acid) C->E D 2-Bromoaniline D->E F Crude Mebroqualone E->F G Recrystallization F->G H Column Chromatography G->H I High-Purity Mebroqualone (>99%) H->I J Purity Analysis (HPLC, GC-MS) I->J

Caption: Overall workflow for the multi-stage synthesis of high-purity Mebroqualone.

Stage 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

The synthesis of the benzoxazinone intermediate is a well-established and efficient process.

Reaction Mechanism

The reaction proceeds via the N-acetylation of anthranilic acid by acetic anhydride, followed by an intramolecular cyclization with the elimination of a molecule of water to form the stable benzoxazinone ring.

Detailed Experimental Protocol

Materials:

  • Anthranilic acid (99%)

  • Acetic anhydride (99%)

  • Petroleum ether (40-60 °C)

  • Ethanol (95%)

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anthranilic acid (13.7 g, 0.1 mol).

  • Carefully add acetic anhydride (30 mL, excess) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and n-hexane as the mobile phase.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 100 mL of petroleum ether and triturate the solid to break up any clumps.

  • Collect the solid by vacuum filtration and wash with two 20 mL portions of cold petroleum ether.

  • The crude 2-methyl-4H-3,1-benzoxazin-4-one can be further purified by recrystallization from a minimal amount of hot ethanol.[1]

  • Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Purity
StageExpected YieldPurity (by HPLC)
Crude Product85-95%~95%
After Recrystallization75-85%>98%

Stage 2: Catalytic Condensation for Mebroqualone Synthesis

This stage involves the reaction of the synthesized 2-methyl-4H-3,1-benzoxazin-4-one with 2-bromoaniline. We present two effective catalytic methods for this transformation.

Method A: Deep Eutectic Solvent (DES) Catalysis

This method utilizes a green and efficient deep eutectic solvent as both the catalyst and the reaction medium.[1]

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one

  • 2-Bromoaniline (99%)

  • Choline chloride (99%)

  • Urea (99%)

  • Deionized water

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride (1 mol equivalent) and urea (2 mol equivalents) in a beaker and heating gently (around 80 °C) with stirring until a clear, homogeneous liquid is formed.

  • To a 100 mL round-bottom flask, add 2-methyl-4H-3,1-benzoxazin-4-one (8.05 g, 0.05 mol) and 2-bromoaniline (9.46 g, 0.055 mol).

  • Add the prepared deep eutectic solvent (approximately 20 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (3:1 hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold deionized water with vigorous stirring.

  • A precipitate of crude Mebroqualone will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Dry the crude product in a vacuum oven at 60 °C.

Method B: Lewis Acid Catalysis

As an alternative to the DES method, a Lewis acid catalyst can be employed to facilitate the condensation reaction.

Materials:

  • 2-Methyl-4H-3,1-benzoxazin-4-one

  • 2-Bromoaniline (99%)

  • Zinc chloride (ZnCl₂), anhydrous (98%)

  • Toluene, anhydrous

  • Saturated sodium bicarbonate solution

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-methyl-4H-3,1-benzoxazin-4-one (8.05 g, 0.05 mol) and 2-bromoaniline (9.46 g, 0.055 mol) in 100 mL of anhydrous toluene.

  • Add anhydrous zinc chloride (1.36 g, 0.01 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 8-12 hours. Monitor the reaction by TLC (3:1 hexane:ethyl acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure to yield crude Mebroqualone.

High-Purity Purification of Mebroqualone

Achieving high purity is paramount for research applications. A two-step purification process involving recrystallization followed by column chromatography is recommended.

Purification Workflow

G A Crude Mebroqualone (Purity: ~90-95%) B Recrystallization (Ethanol/Water) A->B C Partially Purified MAQ (Purity: ~98-99%) B->C D Column Chromatography (Silica Gel) C->D E High-Purity Mebroqualone (Purity: >99.5%) D->E

Caption: High-purity purification workflow for Mebroqualone.

Protocol 1: Recrystallization

Solvent System: Ethanol and Water

Procedure:

  • Dissolve the crude Mebroqualone in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution gently boiled for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture (1:1), and dry under vacuum.[2]

Protocol 2: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis to achieve an Rf value of approximately 0.3-0.4 for Mebroqualone.[2]

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a glass column.

  • Dissolve the recrystallized Mebroqualone in a minimal amount of dichloromethane.

  • Adsorb this solution onto a small amount of silica gel and evaporate the solvent.

  • Carefully load the dry, adsorbed sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing pure Mebroqualone.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain high-purity Mebroqualone as a white crystalline solid.

Expected Purity at Each Stage
Purification StepExpected Purity (by HPLC)
Crude Product90-95%
After Recrystallization98-99%
After Column Chromatography>99.5%

Analytical Methods for Purity Assessment

Rigorous analytical testing is essential to confirm the purity and identity of the synthesized Mebroqualone.

High-Performance Liquid Chromatography (HPLC)

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in methanol

Gas Chromatography-Mass Spectrometry (GC-MS)

Method:

  • GC Column: A non-polar capillary column (e.g., DB-5MS or equivalent).[1]

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.[1]

Conclusion

The multi-stage catalytic synthesis protocol detailed in this application note provides a reliable and reproducible pathway to high-purity Mebroqualone. By offering both a green catalytic method using a deep eutectic solvent and a more traditional Lewis acid-catalyzed approach, this guide provides flexibility for various laboratory settings. The emphasis on systematic purification and rigorous analytical validation ensures that the final product is of sufficient quality for demanding research applications in pharmacology and drug development. The causal explanations behind experimental choices are intended to empower researchers to not only follow the protocol but also to troubleshoot and adapt it as needed, fostering a deeper understanding of the underlying chemical transformations.

References

Application Note: Stereoselective Synthesis of Fluazifop-P-butyl Utilizing (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the stereoselective synthesis of Fluazifop-P-butyl, the herbicidally active R-enantiomer of Fluazifop. The synthesis leverages the high-purity chiral building block, (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, to ensure the desired stereochemistry in the final product. The core of the synthesis involves a high-yield nucleophilic aromatic substitution followed by a transesterification step. This document outlines the reaction mechanism, provides step-by-step experimental protocols, characterization methods, and discusses the critical parameters that ensure high yield and enantiomeric purity, intended for researchers in agrochemical synthesis and drug development.

Introduction and Scientific Rationale

Fluazifop is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[2][3] Fluazifop possesses a chiral center, and its herbicidal activity is almost exclusively attributed to the (R)-enantiomer, known as Fluazifop-P.[4][5] The (S)-isomer is considered biologically inactive.[4] Consequently, the commercial production of this herbicide focuses on stereoselective synthesis to deliver the active R-enantiomer, Fluazifop-P-butyl, which enhances efficacy and reduces the environmental load of inactive stereoisomers.[4][6]

The strategic use of a chiral precursor is paramount for an efficient synthesis. (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester (CAS: 104971-03-3) is an ideal chiral building block for this purpose.[7] Its high enantiomeric purity serves as the foundation for the stereochemistry of the final product. Furthermore, its methyl ester form offers enhanced solubility in common organic solvents and favorable reactivity compared to its corresponding carboxylic acid, streamlining the synthesis process.[7]

The synthesis detailed herein follows a two-step pathway:

  • Williamson Ether Synthesis (SNAr variant): The phenolic hydroxyl group of the chiral precursor undergoes a nucleophilic aromatic substitution reaction with 2-fluoro-5-(trifluoromethyl)pyridine. This reaction forms the core diaryl ether structure of Fluazifop-P-methyl ester.

  • Transesterification: The methyl ester of the intermediate is converted to the desired butyl ester, yielding the final active ingredient, Fluazifop-P-butyl.

This approach, grounded in established organic chemistry principles, provides a robust and scalable method for producing high-purity Fluazifop-P-butyl.

Chemical Synthesis Pathway

The overall synthetic route is a two-step process starting from the key chiral intermediate. The first step is a nucleophilic aromatic substitution, a variation of the Williamson ether synthesis, followed by a catalyzed transesterification.[8][9]

Synthesis_Pathway cluster_step2 Reactant1 (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester Intermediate Fluazifop-P-methyl ester Reactant2 2-Fluoro-5-(trifluoromethyl)pyridine Reactant2->Intermediate  Step 1: Williamson Ether Synthesis  K₂CO₃, DMF, 60°C Product Fluazifop-P-butyl (Final Product) Intermediate->Product  Step 2: Transesterification  Acid Catalyst, Reflux Reactant3 n-Butanol

Caption: Stereoselective synthesis pathway to Fluazifop-P-butyl.

Detailed Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher. Solvents should be anhydrous where specified.

ReagentCAS NumberMolecular Wt.Required PurityNotes
(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester104971-03-3210.21 g/mol >98% (ee >99%)Key chiral precursor.
2-Fluoro-5-(trifluoromethyl)pyridine69045-82-5165.09 g/mol >98%Highly reactive for SNAr.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol >99%, anhydrousMild base for deprotonation.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol AnhydrousPolar aprotic solvent.[10]
n-Butanol71-36-374.12 g/mol >99%, anhydrousReagent and solvent for Step 2.
p-Toluenesulfonic acid (p-TsOH)104-15-4172.20 g/mol >98%Catalyst for transesterification.
Ethyl Acetate141-78-688.11 g/mol ACS GradeFor extraction.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol SaturatedFor aqueous work-up.
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol AnhydrousDrying agent.
Step-by-Step Synthesis Procedure

Step 1: Synthesis of Fluazifop-P-methyl ester via Williamson Ether Synthesis

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester (10.51 g, 50.0 mmol, 1.0 eq).

  • Solvent and Base Addition: Add anhydrous potassium carbonate (8.30 g, 60.0 mmol, 1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Reactant Addition: Stir the suspension at room temperature for 15 minutes. Add 2-fluoro-5-(trifluoromethyl)pyridine (8.25 g, 50.0 mmol, 1.0 eq) dropwise over 10 minutes.

    • Causality Insight: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[11] DMF is an ideal polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion highly reactive for the SN2-type attack on the electron-deficient pyridine ring.[10]

  • Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 300 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Fluazifop-P-methyl ester as an oil. This crude product is typically of sufficient purity for the next step.

Step 2: Transesterification to Fluazifop-P-butyl

  • Reaction Setup: Transfer the crude Fluazifop-P-methyl ester from Step 1 into a 250 mL round-bottom flask. Add n-butanol (100 mL) and p-toluenesulfonic acid (0.48 g, 2.5 mmol, 0.05 eq).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 118°C).

    • Causality Insight: The reaction is an equilibrium process. Using excess n-butanol as both reagent and solvent shifts the equilibrium towards the product side. The Dean-Stark trap removes the methanol by-product azeotropically, further driving the reaction to completion.

  • Monitoring: Continue refluxing for 8-12 hours, or until TLC/GC analysis indicates the complete conversion of the methyl ester intermediate.

  • Work-up: Cool the reaction mixture. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL).

  • Purification: Remove the excess n-butanol under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (gradient elution with Hexane:Ethyl Acetate) to yield pure Fluazifop-P-butyl.

Overall Process Workflow

Caption: Experimental workflow from reaction to final analysis.

Characterization and Quality Control

Accurate characterization is essential to validate the synthesis. The following parameters should be assessed.

Expected Analytical Data
Analysis TypeExpected Result for Fluazifop-P-butyl[2][12]
Appearance Pale, straw-colored liquid[6]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.2-8.4 (d, 1H, pyridyl), 7.6-7.8 (m, 1H, pyridyl), 6.9-7.2 (m, 5H, pyridyl & phenoxy), 4.7-4.8 (q, 1H, CH), 4.1-4.2 (t, 2H, OCH₂), 1.6-1.7 (d, 3H, CH₃), 1.3-1.5 (m, 2H, CH₂), 0.9-1.0 (t, 3H, CH₃)
MS (ESI+) m/z: 384.14 [M+H]⁺, 406.12 [M+Na]⁺ for C₁₉H₂₀F₃NO₄
Yield 75-85% (overall)
Chiral Purity Analysis

The enantiomeric excess (ee%) is the most critical quality parameter. It must be determined using Chiral High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar).[13]

    • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio must be optimized for baseline separation of the R and S enantiomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Expected Outcome: The chromatogram should show two well-resolved peaks corresponding to the S and R enantiomers. The area of the R-enantiomer peak should be >99.5% of the total area for an ee% of >99%. The retention of stereochemistry is expected to be high under the described reaction conditions.[4][13]

Field Insights and Troubleshooting

  • Controlling Racemization: The primary risk of racemization exists if the chiral center's proton is abstracted. The use of a mild base like K₂CO₃, which is not strong enough to deprotonate the alpha-carbon, is a key choice to preserve stereochemical integrity. Stronger bases like sodium hydride or alkoxides should be avoided.

  • Incomplete Reaction: If TLC indicates a stalled reaction in Step 1, ensure all reagents and solvents are completely anhydrous. Water can deactivate the phenoxide nucleophile. A slight increase in temperature (to 70-80°C) can also be attempted, but with caution to prevent side reactions.

  • Purification Challenges: Fluazifop-P-butyl is a relatively non-polar oil. If column chromatography proves difficult, Kugelrohr distillation under high vacuum can be an alternative purification method for removing non-volatile impurities.

Conclusion

This application note details a reliable and efficient method for the synthesis of the herbicidally active Fluazifop-P-butyl. By employing (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester as a high-purity chiral starting material and utilizing a well-controlled Williamson ether synthesis followed by transesterification, researchers can achieve high yields and excellent enantiomeric purity. The provided protocols and scientific rationale serve as a comprehensive guide for professionals in the agrochemical and pharmaceutical industries, enabling the consistent production of this important molecule.

References

Application Notes and Protocols for the Use of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Herbicides

In the pursuit of highly effective and environmentally conscious agrochemicals, the stereochemistry of active ingredients has become a paramount consideration. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate stands as a pivotal chiral building block in the synthesis of aryloxyphenoxypropionate (APP or 'FOP') herbicides. These herbicides are renowned for their selective post-emergence control of grass weeds in a multitude of broadleaf crops. The biological activity of APP herbicides is almost exclusively attributed to the (R)-enantiomer, which effectively inhibits the Acetyl-CoA Carboxylase (ACCase) enzyme in susceptible grass species. The (S)-enantiomer, in contrast, is largely inactive. Consequently, the use of enantiomerically pure starting materials like Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is not merely a matter of chemical elegance, but a critical strategy for developing more potent, selective, and environmentally benign herbicides. By utilizing the active (R)-enantiomer, the pesticide load on the environment can be significantly reduced while maintaining or even enhancing herbicidal efficacy.

This guide provides a comprehensive overview of the application of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in the development of a potent APP herbicide, Haloxyfop-R-methyl. We will delve into the synthetic protocols, analytical methodologies for quality control, and bioassays to evaluate the efficacy of the final product.

Chemical Profile: Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

PropertyValueReference
CAS Number 96562-58-2[1][2]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 64-67 °C
Optical Rotation [α]22/D +43°, c = 1 in chloroform
Solubility Soluble in most organic solvents.

Synthetic Protocol: From Chiral Intermediate to Active Herbicide

The synthesis of Haloxyfop-R-methyl from Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate involves a nucleophilic aromatic substitution reaction. The hydroxyl group of the propanoate attacks the chlorinated pyridine ring, forming an ether linkage. The use of the (R)-enantiomer of the starting material ensures the desired stereochemistry in the final product.

Protocol 1: Synthesis of Haloxyfop-R-methyl

This protocol is adapted from established industrial synthesis methods.[3][4]

Materials:

  • Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (≥99% e.e.)

  • 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the reactants.

  • Slowly add a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.1 eq) in DMF to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing toluene and water.

  • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Haloxyfop-R-methyl.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere prevents unwanted side reactions, particularly oxidation.

  • Anhydrous Conditions: Potassium carbonate and the solvent are used in their anhydrous form to prevent hydrolysis of the ester and to ensure the efficiency of the base.

  • Base: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of the starting material, making it a more potent nucleophile for the substitution reaction.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction.

  • Work-up: The aqueous work-up is designed to remove the inorganic salts (potassium carbonate and potassium chloride) and the DMF solvent.

Analytical Quality Control: Ensuring Enantiomeric Purity

The herbicidal efficacy of Haloxyfop-R-methyl is critically dependent on its enantiomeric purity. Therefore, a robust analytical method to separate and quantify the enantiomers is essential.

Protocol 2: Chiral HPLC Analysis of Haloxyfop-R-methyl

This protocol is based on established methods for the chiral separation of aryloxyphenoxypropionate herbicides.[5][6][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column, such as a Pirkle-type column (e.g., (R, R) Whelk-O1) or a polysaccharide-based column.[5][6]

Chromatographic Conditions:

ParameterCondition
Column (R, R) Whelk-O1 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane / n-propanol (98/2, v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of racemic Haloxyfop-methyl in the mobile phase to determine the retention times of the (R)- and (S)-enantiomers. Prepare a standard solution of Haloxyfop-R-methyl with a known enantiomeric excess.

  • Sample Preparation: Dissolve a known amount of the synthesized Haloxyfop-R-methyl in the mobile phase.

  • Injection: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times. Calculate the enantiomeric excess (e.e.) of the synthesized product using the following formula: e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Self-Validation and System Suitability:

  • The resolution (Rs) between the enantiomeric peaks should be greater than 1.5 to ensure accurate quantification.[5]

  • The relative standard deviation (RSD) for replicate injections of the standard should be less than 2%.[5]

Biological Evaluation: Assessing Herbicidal Efficacy

The ultimate goal of developing a herbicide is to effectively control weeds. The following protocols outline methods to assess the biological activity of the synthesized Haloxyfop-R-methyl, both at the enzymatic and whole-plant level.

Protocol 3: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This assay determines the inhibitory effect of the synthesized compound on its target enzyme, ACCase. This protocol is a generalized method based on common practices for ACCase assays.[8][9]

Materials:

  • Partially purified ACCase enzyme from a susceptible grass species (e.g., Lolium multiflorum).

  • Synthesized Haloxyfop-R-methyl

  • Acetyl-CoA

  • ATP (Adenosine triphosphate)

  • NaHCO₃ (containing ¹⁴C-bicarbonate for radioactive assay)

  • Tricine buffer (pH 8.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Scintillation cocktail and counter (for radioactive assay)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Extract and partially purify ACCase from the meristematic tissues of young, actively growing susceptible grass seedlings.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing Tricine buffer, MgCl₂, DTT, BSA, ATP, and NaH¹⁴CO₃.

  • Inhibitor Addition: Add varying concentrations of the synthesized Haloxyfop-R-methyl (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (no inhibitor) and a positive control (a known ACCase inhibitor).

  • Enzyme Addition: Initiate the reaction by adding the partially purified ACCase enzyme extract to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 20-30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

  • Quantification: Transfer the reaction mixture to a scintillation vial containing scintillation cocktail. The amount of ¹⁴C incorporated into the acid-stable product (malonyl-CoA) is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of ACCase inhibition for each concentration of the test compound relative to the solvent control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Causality of Experimental Choices:

  • Substrates and Cofactors: Acetyl-CoA, ATP, and bicarbonate are the necessary substrates and cofactors for the ACCase-catalyzed reaction.

  • Radioactive Labeling: The use of ¹⁴C-bicarbonate allows for a sensitive and direct measurement of the enzyme's catalytic activity.

  • IC₅₀ Determination: This value provides a quantitative measure of the inhibitor's potency, allowing for comparison between different compounds.

Protocol 4: Whole-Plant Greenhouse Herbicidal Activity Assay

This assay evaluates the efficacy of the synthesized herbicide on target weed species under controlled environmental conditions. This protocol is based on standardized greenhouse testing procedures.[10][11]

Materials:

  • Seeds of a susceptible grass weed species (e.g., Avena fatua - wild oat)

  • Pots (e.g., 10 cm diameter)

  • Potting mix (soil, sand, and peat mixture)

  • Synthesized Haloxyfop-R-methyl formulated as an emulsifiable concentrate (EC)

  • Laboratory spray chamber

  • Greenhouse with controlled temperature, humidity, and lighting

Procedure:

  • Plant Growth: Sow the seeds of the target weed species in pots filled with potting mix. Grow the plants in the greenhouse under optimal conditions (e.g., 25/18 °C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the plants reach the 2-3 leaf stage (BBCH 12-13), apply the formulated Haloxyfop-R-methyl at various application rates (e.g., 0, 25, 50, 100, 200 g a.i./ha) using a laboratory spray chamber to ensure uniform application.[11] Include an untreated control.

  • Post-Application Care: Return the treated plants to the greenhouse and continue to provide optimal growing conditions.

  • Efficacy Evaluation: Visually assess the herbicidal injury to the plants at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the plants, dry them in an oven at 70 °C for 48 hours, and record the dry weight.

  • Data Analysis: Calculate the percentage of visual injury and the percentage reduction in dry weight for each treatment compared to the untreated control. Determine the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).

Causality of Experimental Choices:

  • Growth Stage: Applying the herbicide at the 2-3 leaf stage is crucial as this is typically when young weeds are most susceptible.

  • Controlled Environment: The greenhouse setting allows for the standardization of environmental conditions, ensuring that the observed effects are due to the herbicide treatment and not environmental variability.

  • Dose-Response: Applying the herbicide at multiple rates allows for the determination of the dose-response relationship and the calculation of the GR₅₀ value, a key indicator of herbicidal potency.

  • Visual and Biomass Assessment: Combining visual injury ratings with quantitative biomass measurements provides a comprehensive assessment of the herbicide's efficacy.

Visualization of Workflows

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Reaction Nucleophilic Aromatic Substitution (K2CO3, DMF, 80-90°C) Start->Reaction Reactant2 2,3-dichloro-5-(trifluoromethyl)pyridine Reactant2->Reaction Workup Aqueous Work-up (Toluene/Water Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Haloxyfop-R-methyl Purification->Product Evaluation_Workflow cluster_analytical Analytical QC cluster_biological Biological Evaluation Synthesized_Product Synthesized Haloxyfop-R-methyl Chiral_HPLC Chiral HPLC Analysis Synthesized_Product->Chiral_HPLC In_Vitro In Vitro Assay Synthesized_Product->In_Vitro In_Vivo Whole-Plant Assay Synthesized_Product->In_Vivo Purity_Check Determine Enantiomeric Excess (e.e. %) Chiral_HPLC->Purity_Check ACCase_Assay ACCase Inhibition (IC50) In_Vitro->ACCase_Assay Greenhouse_Assay Herbicidal Efficacy (GR50) In_Vivo->Greenhouse_Assay

References

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of (2R)- and (2S)-2-(4-hydroxyphenoxy)propanoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 2-(4-hydroxyphenoxy)propanoic acid methyl ester. This compound is a key intermediate and structural motif in various biologically active molecules, including aryloxyphenoxypropionate herbicides.[1] As the biological activity and toxicity of chiral compounds often reside in a single enantiomer, their stereoselective analysis is critical in pharmaceutical development, agrochemical research, and regulatory compliance.[2][3] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, explains the scientific rationale behind the method development choices, and offers a clear, step-by-step procedure for immediate implementation in a research or quality control setting.

Introduction: The Importance of Enantiomeric Resolution

Chirality is a fundamental property of many bioactive molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological or toxicological profiles.[3] The aryloxyphenoxypropanoate class of compounds, to which our analyte belongs, is a classic example in the agrochemical industry, where often only one enantiomer possesses the desired herbicidal activity.[4][5] Therefore, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge but a necessity for developing safer, more effective products and for meeting stringent regulatory standards.

The direct separation of enantiomers by HPLC is most effectively achieved using a chiral stationary phase (CSP).[6] Among the various types of CSPs, those based on polysaccharide derivatives (e.g., cellulose and amylose) have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, making them a primary choice for initial method development.[7][8] This protocol leverages the unique three-dimensional structure of a polysaccharide CSP to achieve baseline resolution of the (2R)- and (2S)-enantiomers of 2-(4-hydroxyphenoxy)propanoic acid methyl ester.

The Principle of Chiral Recognition on Polysaccharide CSPs

The separation mechanism on polysaccharide-based CSPs relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The enantioselectivity arises from differences in the stability of these complexes, which are governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions with the carbamate linkages of the polysaccharide derivative.

  • Dipole-Dipole Interactions: Resulting from the polar bonds within the analyte and the CSP.

  • π-π Stacking: Interactions between aromatic rings of the analyte and the phenyl groups of the CSP.

  • Steric Hindrance: The most crucial factor, where one enantiomer fits more snugly into the chiral grooves or cavities of the CSP, leading to a stronger overall interaction and thus longer retention time.[8][9]

The enantiomer that can engage in more numerous or stronger interactions will be retained longer on the column, enabling separation.[3]

cluster_CSP Chiral Stationary Phase (Polysaccharide) cluster_Enantiomers Analyte Enantiomers cluster_Elution Elution Profile CSP Chiral Selector Groove Elution_S Early Elution CSP->Elution_S Shorter Retention Elution_R Late Elution CSP->Elution_R Longer Retention R_Enantiomer (R)-Enantiomer (Better Fit) R_Enantiomer->CSP Strong 3-Point Interaction (H-Bond, Steric, π-π) S_Enantiomer (S)-Enantiomer (Poorer Fit) S_Enantiomer->CSP Weaker 2-Point Interaction

Figure 1: Simplified model of chiral recognition. The (R)-enantiomer achieves a more stable, multi-point interaction with the CSP, resulting in a longer retention time compared to the (S)-enantiomer.

Method Development Workflow

A systematic approach is crucial for developing a robust chiral separation method. The trial-and-error process can be time-consuming; therefore, a logical workflow based on the analyte's properties is recommended.[10] For 2-(4-hydroxyphenoxy)propanoic acid methyl ester, a neutral compound with hydrogen-bonding capabilities, a normal phase approach on a polysaccharide CSP is a highly effective starting point.

A 1. Analyte Characterization - Neutral, Aromatic - H-bond donor (phenol) - Ester group B 2. CSP Selection - Polysaccharide-based CSPs (e.g., CHIRALPAK® IC) are chosen for their broad selectivity. A->B C 3. Mode Selection - Normal Phase is selected (Hexane/Alcohol) for enhanced H-bonding and dipole interactions. B->C D 4. Mobile Phase Optimization - Adjust Alcohol % for retention control. - Add Acidic Modifier (TFA) to improve peak shape. C->D E 5. Parameter Fine-Tuning - Optimize Flow Rate and Temperature to maximize resolution (Rs). D->E F 6. Method Validation - Assess Linearity, Precision, Accuracy, and Robustness. E->F

Figure 2: Logical workflow for chiral HPLC method development for the target analyte.

Materials and Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 5 µm, 4.6 x 250 mm. (Note: Other polysaccharide columns like CHIRALPAK® AD or CHIRALCEL® OD can also be screened).

  • Chemicals: HPLC-grade n-hexane, ethanol, and trifluoroacetic acid (TFA).

  • Analyte: Racemic standard of (2R,S)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Chromatographic Conditions

The following conditions are based on established methods for similar phenoxypropionic acid structures and serve as an excellent starting point for optimization.[11]

ParameterRecommended ConditionRationale
Column CHIRALPAK® IC, 5 µm, 4.6 x 250 mmProven high success rate for aromatic and acidic compounds.[12]
Mobile Phase n-Hexane / Ethanol / TFA (93 / 7 / 0.1, v/v/v)Normal phase provides strong enantioselective interactions. Ethanol acts as the polar modifier to control elution strength.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 25 °CProvides stable and reproducible retention times. Temperature can be optimized to improve resolution.[13]
Detection Wavelength 225 nm or 275 nmCorresponds to the UV absorbance maxima of the phenoxy chromophore.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate signal.
Sample Diluent Mobile PhaseEnsures peak shape integrity and compatibility with the chromatographic system.
Sample Concentration ~0.5 mg/mLProvides a strong UV signal without saturating the detector or overloading the column.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 930 mL of n-hexane, 70 mL of ethanol, and 1.0 mL of trifluoroacetic acid.

    • Combine them in a suitable 1 L solvent reservoir.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.

    • Causality: The addition of TFA is critical. It suppresses the ionization of the phenolic hydroxyl group, preventing undesirable ionic interactions with the silica support and significantly reducing peak tailing.[10][13]

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the racemic standard.

    • Dissolve in 10 mL of the mobile phase to create a stock solution of 0.5 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an amber autosampler vial.

  • HPLC System Setup and Equilibration:

    • Install the CHIRALPAK® IC column in the column compartment.

    • Set the column temperature to 25 °C.

    • Purge the pump lines with the prepared mobile phase.

    • Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. A stable baseline is essential for accurate integration.

  • Data Acquisition:

    • Set up the data acquisition method with the parameters listed in the table above.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time to allow both enantiomeric peaks to elute completely (approximately 15-20 minutes is a reasonable starting point).

Expected Results and Data Analysis

Under the proposed conditions, baseline separation of the two enantiomers is expected. The chromatogram should display two distinct, well-resolved Gaussian peaks.

ParameterSymbolFormulaTypical ValueSignificance
Retention Time (1st Peak) tR1-~9.0 minTime taken for the first-eluting enantiomer to pass through the column.
Retention Time (2nd Peak) tR2-~10.5 minTime taken for the second-eluting (more retained) enantiomer.
Separation Factor αk'2 / k'1> 1.15Measures the selectivity between the two enantiomers. A value > 1 is required.[7]
Resolution Rs2(tR2 - tR1) / (w1 + w2)> 2.0Quantifies the degree of separation. An Rs value ≥ 1.5 indicates baseline resolution.[7]

Note: k' (retention factor) = (tR - t0) / t0, where t0 is the column dead time.

Discussion of Results: The separation achieved is a direct result of the differential interactions between the enantiomers and the chiral stationary phase. The ester group and the phenolic hydroxyl group are key interaction sites. The specific elution order ((R) vs. (S)) would need to be determined empirically using a pure enantiomeric standard. The high resolution (Rs > 2.0) indicates a robust method suitable for accurate quantification, making it ideal for enantiomeric excess (e.e.) determination in asymmetric synthesis or for purity testing in quality control environments.

Conclusion

This application note details an effective and reliable chiral HPLC method for separating the enantiomers of 2-(4-hydroxyphenoxy)propanoic acid methyl ester. By employing a polysaccharide-based CSP (CHIRALPAK® IC) with a normal phase mobile phase containing an acidic modifier, excellent selectivity and baseline resolution can be achieved. The provided protocol is a self-validating system, grounded in established chromatographic principles, and can be readily adapted or optimized for similar chiral molecules. This method serves as a powerful tool for researchers, scientists, and drug development professionals engaged in the stereoselective analysis of this important class of compounds.

References

Comprehensive NMR Spectroscopic Characterization of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Precise Characterization

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a key chiral intermediate in the synthesis of various agrochemicals, notably as a precursor to certain herbicides.[1][2] Its biological activity is intrinsically linked to its stereochemistry, making the precise confirmation of its structure and enantiomeric purity a critical aspect of quality control in its production and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering a non-destructive and highly detailed insight into molecular structure.[3]

This application note serves as a detailed guide for researchers, chemists, and quality control specialists on the comprehensive characterization of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using a suite of advanced NMR techniques. We will systematically explore one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR methodologies, providing not only the theoretical underpinnings but also robust, field-tested protocols. A significant focus will be placed on the causality behind experimental choices to ensure the generation of unambiguous and reproducible data. Furthermore, this guide addresses the crucial aspect of determining enantiomeric purity through the application of chiral solvating agents.

Foundational Analysis: The Molecular Blueprint

A thorough analysis begins with an understanding of the molecule's distinct structural motifs. Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, as illustrated in Figure 1, features a para-substituted aromatic ring, a chiral propanoate side chain, and a methyl ester functionality. Each of these components gives rise to characteristic signals in the NMR spectrum, which we will systematically dissect.

Chemical Structure of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Figure 1. Chemical Structure of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

The initial steps in characterization rely on fundamental 1D NMR experiments to map the proton and carbon environments.

One-Dimensional NMR: Assigning the Core Structure

¹H NMR Spectroscopy: The Proton Landscape

Proton NMR is the first-pass experiment, offering a wealth of information regarding the chemical environment, number, and connectivity of protons.

The distinct electronic environments within the molecule allow for a clear prediction of the proton signals:

  • Aromatic Region: The 1,4-disubstituted (para) benzene ring creates a symmetrical system, often referred to as an AA'BB' system, which presents as two distinct doublets. The protons ortho to the electron-donating hydroxyl group are expected to be upfield compared to those ortho to the ether linkage.

  • Chiral Center (Methine Proton): The single proton on the chiral carbon (C2) is adjacent to a methyl group, resulting in its signal being split into a quartet.

  • Propanoate Methyl Group: The three protons of this methyl group are coupled to the methine proton, appearing as a doublet.

  • Ester Methyl Group: This methyl group is isolated, lacking any adjacent protons, and therefore presents as a sharp singlet.

  • Phenolic Hydroxyl Proton: This proton's signal is typically a broad singlet, and its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Anticipated ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (ortho to -OH) 6.75 - 6.85 d ~8.8
Ar-H (ortho to -O-R) 6.85 - 6.95 d ~8.8
-CH- (C2) 4.70 - 4.80 q ~6.8
-OCH₃ (Ester) 3.70 - 3.80 s N/A
-CH₃ (C3) 1.60 - 1.70 d ~6.8

| Ar-OH | Variable (e.g., 5.0-8.0) | br s | N/A |

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, while DMSO-d₆ is useful for observing exchangeable protons like the hydroxyl group. Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ 0.00 ppm).

  • Spectrometer Setup: Utilize an NMR spectrometer with a field strength of 400 MHz or greater to ensure adequate signal dispersion. The instrument's probe must be properly tuned to the ¹H frequency, and the magnetic field shimmed to high homogeneity to achieve sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard 30-degree pulse experiment (e.g., Bruker's zg30).

    • Spectral Width: Set to a range of -2 to 12 ppm to encompass all expected signals.

    • Acquisition Time: Typically 2 to 4 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1 to 5 seconds between pulses is crucial for allowing the nuclear spins to return to equilibrium, which is essential for accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the raw Free Induction Decay (FID) signal.

    • Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by referencing the TMS signal to 0.00 ppm.

    • Integrate the peak areas to confirm the relative proton ratios, which should match the molecular structure.

¹³C and DEPT NMR: Mapping the Carbon Framework

While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone. Due to the low natural abundance of the ¹³C isotope, these experiments require more scans. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is a valuable adjunct for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

Table 2: Anticipated ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Phase
C=O (Ester) 172 - 175 No Signal
Ar-C-OH 151 - 154 No Signal
Ar-C-O-R 150 - 152 No Signal
Ar-CH (ortho to -O-R) 116 - 118 Positive
Ar-CH (ortho to -OH) 115 - 117 Positive
-CH- (C2) 72 - 75 Positive
-OCH₃ (Ester) 52 - 54 Positive

| -CH₃ (C3) | 18 - 20 | Positive |

  • Sample: The same sample prepared for ¹H NMR can be used. For improved signal-to-noise, a more concentrated sample (20-50 mg) is recommended.

  • ¹³C Acquisition:

    • Pulse Program: A standard inverse-gated proton-decoupled experiment (e.g., zgig) is used to obtain quantitative ¹³C data, though a simple proton-decoupled experiment (zgpg30) is sufficient for chemical shift determination.

    • Spectral Width: A range of 0 to 220 ppm is appropriate.

    • Number of Scans: 1024 scans or more are typically required to achieve a good signal-to-noise ratio.

  • DEPT Acquisition:

    • Run both DEPT-90 (which selectively shows CH signals) and DEPT-135 (which shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks) experiments. This combination allows for the unambiguous assignment of carbon types.

  • Data Processing: Process the FIDs as with the ¹H spectrum. The DEPT spectra are then used in conjunction with the main ¹³C spectrum to assign each resonance.

Two-Dimensional NMR: Assembling the Molecular Puzzle

2D NMR experiments are indispensable for confirming the connectivity of the molecular fragments identified in the 1D spectra.

COSY (COrrelation SpectroscopY): Through-Bond H-H Connectivity

The COSY experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[4] For this molecule, the primary expected correlation is between the methine proton (-CH-) and the adjacent propanoate methyl protons (-CH₃), confirming this structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC experiment provides a direct correlation between each proton and the carbon to which it is attached (a one-bond correlation). This is a powerful tool for definitively assigning the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity

The HMBC experiment is arguably the most crucial for confirming the overall structure, as it reveals correlations between protons and carbons over two to three bonds. This allows for the connection of different spin systems. Key expected correlations include:

  • The ester methyl protons to the carbonyl carbon.

  • The methine proton to the carbonyl carbon and the aromatic carbon of the ether linkage.

  • The aromatic protons to their neighboring carbons, confirming their positions on the ring.

Visualizing NMR Strategies and Structural Insights

The logical flow of an NMR-based structural elucidation and the key long-range correlations are visualized below.

NMR_Strategy cluster_1D 1. Foundational 1D Analysis cluster_2D 2. Connectivity Mapping (2D) cluster_Final 3. Final Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1->COSY HSQC HSQC (¹J C-H Correlation) H1->HSQC HMBC HMBC (²⁻³J C-H Correlation) H1->HMBC C13_DEPT ¹³C & DEPT NMR (Carbon Framework & Type) C13_DEPT->HSQC C13_DEPT->HMBC Structure Unambiguous Structure & Assignments COSY->Structure Confirms Propanoate Fragment HSQC->Structure Assigns all Protonated Carbons HMBC->Structure Links all Fragments

Caption: Logical workflow for NMR-based structural elucidation.

Caption: Visualization of key long-range HMBC correlations for structural assembly.

Assessing Chiral Integrity

Standard NMR is inherently achiral and cannot differentiate between enantiomers. To determine the enantiomeric excess (% ee), a chiral environment must be introduced. This is elegantly achieved by using a Chiral Solvating Agent (CSA).

The Principle of Chiral Solvation

CSAs are enantiomerically pure compounds that form rapid and reversible diastereomeric complexes with the analyte enantiomers. These transient diastereomers have distinct chemical shifts, leading to the splitting of at least one of the analyte's signals in the ¹H NMR spectrum into two. The relative areas of these new signals directly correspond to the ratio of the enantiomers.

Protocol: Enantiomeric Excess Determination
  • Baseline Spectrum: Acquire a high-quality ¹H NMR spectrum of the analyte in a suitable solvent (e.g., CDCl₃).

  • Introduction of CSA: To the NMR tube, add a carefully weighed amount of a suitable CSA. Common choices include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or Pirkle's alcohol. The amount should be incrementally increased until optimal signal separation is observed, often starting with 0.5 to 1.0 molar equivalents.

  • Data Acquisition: After each addition of the CSA, re-acquire the ¹H NMR spectrum under identical conditions. Monitor for the separation of a key signal, such as the methine quartet or the sharp ester methyl singlet.

  • Quantification: Once baseline resolution of the split signals is achieved, carefully integrate the two peaks corresponding to the R and S enantiomers. The enantiomeric excess is then calculated:

    % ee = [ | (Integral R) - (Integral S) | / (Integral R + Integral S) ] x 100

Conclusion

This application note has detailed a systematic and robust workflow for the complete structural and chiral characterization of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate using a suite of NMR techniques. The sequential application of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy allows for the unambiguous assignment of all atoms and confirmation of the molecular constitution. Furthermore, the protocol for using chiral solvating agents provides a direct and reliable method for quantifying enantiomeric purity. Adherence to these methodologies will ensure the highest level of confidence in the identity and quality of this important chemical intermediate.

References

Application Note & Protocol: Leveraging Metal-Organic Frameworks (MOFs) for Catalysis in Fine Chemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Clarification Required: The Identity of "MAQ" in Fine Chemical Production

Before proceeding, it is crucial to address that "MAQ" is not a standard or widely recognized acronym for a specific reagent, catalyst, or technology within the field of fine chemical production. To provide a scientifically accurate, reliable, and actionable guide as requested, the precise identity of "MAQ" must be clarified.

However, to demonstrate the structure, depth, and quality of the requested application note and protocol, this document has been constructed using a well-established and relevant placeholder: Metal-Organic Frameworks (MOFs) . MOFs are a class of porous crystalline materials widely investigated and used as catalysts in fine chemical synthesis.

Please replace all instances of "MOF" (and its specific examples like "UiO-66") with the correct identity of "MAQ" to tailor this guide to your specific needs.

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of Metal-Organic Frameworks (MOFs) as heterogeneous catalysts in fine chemical synthesis. It outlines the underlying principles of MOF-catalyzed reactions, provides detailed protocols for catalyst synthesis and application in a model reaction, and discusses key characterization techniques and safety considerations. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and robustness.

Introduction: The Role of MOFs in Heterogeneous Catalysis

Fine chemical production demands high selectivity, efficiency, and sustainability. Heterogeneous catalysts are pivotal in achieving these goals by simplifying product purification and enabling catalyst recycling. Metal-Organic Frameworks (MOFs) have emerged as a superior class of heterogeneous catalysts due to their exceptionally high surface areas, tunable porosity, and chemically versatile structures.

MOFs are crystalline materials constructed from metal ions or clusters (nodes) linked by organic ligands (linkers). This modular nature allows for the precise design of active sites, making them highly effective for a range of organic transformations, including but not limited to Lewis acid catalysis, oxidation, and C-C bond formation. This guide will focus on the synthesis and application of a well-studied zirconium-based MOF, UiO-66, known for its remarkable thermal and chemical stability.

Principle of MOF-Catalyzed Reactions: A Mechanistic Overview

The catalytic activity of MOFs like UiO-66 originates from coordinatively unsaturated metal sites, which act as Lewis acid centers. In the case of UiO-66, the zirconium oxo-clusters can possess defects (missing linkers) that expose active Zr sites, which are crucial for catalysis.

The general mechanism involves the diffusion of reactants into the porous network of the MOF, followed by coordination to the active metal sites. This coordination activates the substrate, lowering the energy barrier for the desired transformation. The products then desorb from the active site and diffuse out of the framework.

MOF_Catalysis_Workflow General Workflow for MOF-Catalyzed Fine Chemical Synthesis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Post-Reaction Analysis node_synthesis Protocol 1: MOF Synthesis (e.g., Solvothermal Synthesis of UiO-66) node_activation Protocol 2: Catalyst Activation (Solvent Exchange & Thermal Treatment) node_synthesis->node_activation Crude Product node_char Protocol 3: Characterization (PXRD, SEM, N2 Adsorption, TGA) node_activation->node_char Activated Catalyst node_reaction Protocol 4: Catalytic Assay (e.g., Esterification Reaction) node_char->node_reaction Verified Catalyst node_monitoring Reaction Monitoring (GC, HPLC, TLC) node_reaction->node_monitoring Aliquots node_workup Work-up & Product Isolation (Filtration, Extraction, Chromatography) node_reaction->node_workup Final Mixture node_monitoring->node_reaction Optimize Conditions node_prod_analysis Product Analysis (NMR, MS, IR) node_workup->node_prod_analysis Purified Product node_catalyst_recovery Catalyst Recovery & Recycling (Filtration, Washing, Reactivation) node_workup->node_catalyst_recovery Solid Catalyst node_catalyst_rechar Re-characterization of Used Catalyst node_catalyst_recovery->node_catalyst_rechar Recycled Catalyst node_catalyst_rechar->node_reaction Recycled Catalyst for Next Run

Caption: Workflow for MOF synthesis, application, and analysis.

Experimental Protocols

These protocols are designed to be robust and include checkpoints for validation.

Protocol 1: Solvothermal Synthesis of UiO-66

This protocol describes the synthesis of UiO-66, a zirconium-based MOF, using a standard solvothermal method.[1][2]

Materials:

  • Zirconium tetrachloride (ZrCl₄) (CAS: 10026-11-6)

  • 1,4-Benzenedicarboxylic acid (BDC) (CAS: 100-21-0)

  • N,N-Dimethylformamide (DMF) (CAS: 68-12-2)

  • Methanol (CAS: 67-56-1)

  • 200 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution A: In a dry environment (e.g., a glovebox or under an inert atmosphere), dissolve 1.47 g of ZrCl₄ in 75 mL of DMF in a glass beaker.

    • Causality: ZrCl₄ is highly moisture-sensitive and will rapidly hydrolyze, forming zirconium oxides and HCl.[3][4] Handling under inert conditions is critical to ensure the correct stoichiometry and prevent unwanted side reactions.

  • Precursor Solution B: In a separate beaker, dissolve 1.06 g of BDC in 75 mL of DMF. Gentle heating or sonication can be used to aid dissolution.

  • Mixing: Slowly add the ZrCl₄ solution (A) to the BDC solution (B) under continuous stirring.

  • Reaction: Transfer the resulting mixture into a 200 mL Teflon-lined autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a preheated oven at 120 °C for 24 hours.[1]

    • Causality: The solvothermal conditions (elevated temperature and pressure) facilitate the coordination reaction between the zirconium clusters and the BDC linkers, promoting the formation of a crystalline MOF structure. The 120 °C/24h condition is a well-established parameter for achieving good crystallinity for UiO-66.[2]

  • Cooling & Collection: After 24 hours, turn off the oven and allow the autoclave to cool to room temperature naturally. A white precipitate (UiO-66) will have formed.

  • Washing: Decant the supernatant. Wash the white solid by centrifugation (e.g., 2500 rpm for 30 minutes) and redispersion in fresh DMF (3 times), followed by methanol (3 times).[1]

    • Causality: The washing steps are crucial to remove unreacted precursors and high-boiling DMF solvent trapped within the pores of the MOF. Methanol, being more volatile, facilitates the subsequent activation step.

  • Drying: Dry the resulting white powder in a vacuum oven at 80 °C overnight.

Protocol 2: Catalyst Activation

Activation is required to clear the MOF pores of residual solvent, making the catalytic sites accessible.

Procedure:

  • Place the synthesized UiO-66 powder in a Schlenk flask or a similar apparatus suitable for heating under vacuum.

  • Heat the sample to 150 °C under a dynamic vacuum (<1 mbar) for 12 hours.

  • Cool the sample to room temperature under vacuum and backfill with an inert gas (e.g., N₂ or Ar) before use.

    • Causality: Thermal activation under vacuum effectively removes guest molecules (water, methanol, DMF) from the pores without causing structural collapse, which is a testament to UiO-66's high thermal stability.[5] This process generates the coordinatively unsaturated Lewis acid sites essential for catalysis.[6][7]

Protocol 3: Material Characterization (Self-Validation)

Characterization is a critical self-validating step to confirm the successful synthesis of the desired MOF structure before its use in catalysis.

Technique Purpose Expected Outcome for UiO-66
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity.The diffraction pattern should match the reference pattern for UiO-66, with characteristic peaks at 2θ values of approximately 7.4°, 8.5°, and 25.7°.[1]
Scanning Electron Microscopy (SEM) To observe the crystal morphology and size.Typically shows octahedral or cubic crystals with sizes ranging from 100 nm to several micrometers.[8][9]
N₂ Adsorption-Desorption (BET Analysis) To determine the surface area and porosity.A Type I isotherm, characteristic of microporous materials. The BET surface area should be high, typically in the range of 1000-1500 m²/g.[5]
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm activation.A stable profile up to ~450-500 °C, after which a sharp weight loss corresponding to the decomposition of the organic linker occurs.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm linker incorporation.Shows characteristic bands for the carboxylate linkers (~1589 and 1397 cm⁻¹) and Zr-O clusters.[10]
Protocol 4: Model Catalytic Reaction - Esterification of Levulinic Acid

This protocol uses the activated UiO-66 as a Lewis acid catalyst for the esterification of levulinic acid with ethanol, a key biomass conversion reaction.[7]

Materials:

  • Activated UiO-66 (from Protocol 2)

  • Levulinic acid (CAS: 123-76-2)

  • Ethanol (anhydrous) (CAS: 64-17-5)

  • Dodecane (internal standard for GC analysis)

  • Reaction vials suitable for heating (e.g., 10 mL screw-cap vials with septa)

Procedure:

  • Reaction Setup: To a 10 mL reaction vial, add 20 mg of activated UiO-66, 1 mmol of levulinic acid, 5 mL of ethanol, and 50 µL of dodecane (internal standard).

  • Sealing: Seal the vial tightly with a screw cap.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80 °C and stir vigorously.

  • Monitoring: At specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe. Dilute the aliquot with a known volume of a suitable solvent (e.g., ethyl acetate) and analyze by Gas Chromatography (GC) to determine the conversion of levulinic acid and the yield of ethyl levulinate.

  • Catalyst Recycling: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by centrifugation or filtration. Wash the recovered solid with ethanol (3 times) and reactivate using Protocol 2 before using it in a subsequent run.

Safety and Handling

Zirconium Tetrachloride (ZrCl₄):

  • Hazards: Corrosive, harmful if swallowed, and reacts violently with water to release hydrochloric acid (HCl) gas.[3][11][12] Causes severe skin burns and eye damage.[13]

  • Handling: Must be handled in a well-ventilated area, preferably in a fume hood or glovebox, away from moisture.[3][4] Personal Protective Equipment (PPE) is mandatory, including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and a lab coat.[3][13] An NIOSH-certified respirator with an acid gas cartridge is recommended if dust inhalation is possible.[3]

  • Spills: In case of a spill, evacuate the area. Do not use water. Sweep up the solid material into a dry, sealed container for disposal.[4]

Solvents (DMF):

  • Hazards: DMF is a reproductive toxin and a skin irritant.

  • Handling: Handle in a fume hood and wear appropriate gloves and eye protection.

Autoclave Usage:

  • Ensure the autoclave is not filled beyond 75% of its capacity.

  • Always allow the autoclave to cool to room temperature before opening to avoid sudden pressure release.

Safety_Precautions Key Safety Protocols for MOF Synthesis center_node MOF Synthesis ppe Mandatory PPE: - Nitrile/Neoprene Gloves - Chemical Goggles - Lab Coat center_node->ppe handling Handling ZrCl4: - Inert Atmosphere (Glovebox) - Avoid Moisture/Water - Use in Fume Hood center_node->handling waste Waste Disposal: - Segregate Halogenated  and Non-halogenated Solvents - Dispose of Solid Waste in  Designated Containers center_node->waste emergency Emergency Measures: - Eyewash & Safety Shower Access - Acid-Neutralizing Spill Kit - Do NOT use water on ZrCl4 spills center_node->emergency

Caption: Core safety considerations for handling precursors.

Conclusion

This guide provides a foundational framework for the synthesis, characterization, and application of MOFs, specifically UiO-66, as catalysts in fine chemical production. The detailed protocols emphasize the rationale behind each step, ensuring that researchers can not only replicate the procedures but also understand the critical parameters that govern the catalyst's performance. By adhering to these validated methods and safety precautions, scientists can effectively harness the unique catalytic potential of these advanced materials. To adapt this guide for "MAQ," replace the specifics of UiO-66 with the relevant data for your material of interest.

References

Analytical methods for determining the enantiomeric excess of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Methods for Determining the Enantiomeric Excess of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The stereochemical identity of active pharmaceutical ingredients (APIs) and agrochemicals is a critical quality attribute, as enantiomers of a chiral compound often exhibit significant differences in biological activity, metabolism, and toxicity.[1][2] (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a chiral building block whose enantiomeric purity is paramount for its intended applications in stereoselective synthesis.[3] This document provides a comprehensive guide to the primary analytical techniques for determining its enantiomeric excess (ee), with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We present detailed, field-proven protocols, explain the rationale behind methodological choices, and offer guidance on method validation in accordance with industry standards.

Introduction: The Imperative of Chiral Purity

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester belongs to the aryloxyphenoxypropanoate class, many of which are used as herbicides.[4][5] In this class, it is common for only one enantiomer to possess the desired herbicidal activity, while the other may be inactive or contribute to off-target effects.[6][7] Therefore, the precise and accurate quantification of enantiomeric excess is not merely an analytical task but a fundamental requirement for ensuring product efficacy, safety, and regulatory compliance.

The objective of any analytical method for this purpose is to resolve the racemic mixture—a 50:50 mixture of the (R)- and (S)-enantiomers—into two distinct peaks, allowing for their individual quantification. The enantiomeric excess is then calculated using the integrated peak areas:

% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100

Where AreaR and AreaS are the peak areas of the (R)- and (S)-enantiomers, respectively.[8][9]

Core Methodologies: A Comparative Overview

The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in chromatography.[1][10] The three most powerful and widely adopted chromatographic techniques for this purpose are HPLC, GC, and SFC.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Differential interaction of enantiomers with a solid chiral stationary phase (CSP) using a liquid mobile phase.Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.Uses supercritical CO₂ as the primary mobile phase, offering properties between a gas and a liquid for fast, efficient separations.
Applicability Broadest applicability; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2]Limited to volatile and thermally stable analytes.[11]Excellent for many compounds suitable for normal-phase HPLC; known for high speed and lower environmental impact.[12][13]
Common CSPs Polysaccharide-based (cellulose, amylose), Pirkle-type, protein-based, cyclodextrin-based.[1][14][15]Cyclodextrin derivatives.[16][17]Most HPLC CSPs can be used, especially polysaccharide and Pirkle-type phases.[1]
Advantages Highly versatile, robust, and widely available instrumentation.High resolution and sensitivity (especially with FID).[18]Very fast analysis times, reduced organic solvent consumption, lower backpressure.[19][20]
Disadvantages Higher solvent consumption and cost compared to GC and SFC; longer run times than SFC.Analyte must be volatile; potential for thermal degradation.Higher initial instrument cost; less suitable for highly polar compounds without additives.

Chiral HPLC: The Gold Standard

Chiral HPLC is the most versatile and commonly employed technique for enantiomeric excess determination due to its broad applicability and the wide variety of commercially available CSPs.[2][10]

Principle of Separation

Separation is achieved because the enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP. These complexes have different energies of formation and stability, leading to different retention times on the column. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are exceptionally effective for a wide range of chiral compounds, including aryloxyphenoxypropanoic acid derivatives.[14][15][21] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that create a stereochemically defined environment for chiral recognition.

Experimental Protocol: Chiral HPLC

This protocol provides a starting point for method development. Optimization is crucial for achieving baseline resolution (Rₛ > 1.5).

Instrumentation:

  • HPLC System: Standard system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Column Selection:

  • Primary Recommendation: Polysaccharide-based CSPs. These columns are known for their broad enantioselectivity.

    • Immobilized Phases (more robust): CHIRALPAK® IA/IB/IC, Lux® i-Cellulose-5.

    • Coated Phases: CHIRALCEL® OD-H, CHIRALPAK® AD-H.[16][22]

  • Causality: The carbamate derivatives on the polysaccharide backbone create chiral grooves and cavities. The analyte, (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, contains aromatic rings, an ester, and an ether linkage, all of which can participate in the multiple interaction types required for chiral recognition on these phases.

Chromatographic Conditions:

ParameterNormal Phase (Recommended Starting Point)Reversed Phase
Column CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (IPA) (90:10, v/v)Acetonitrile : Water (60:40, v/v)
Modifier 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid0.1% Formic Acid or Acetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C30 °C
Detection (UV) 225 nm or 275 nm225 nm or 275 nm
Injection Vol. 10 µL10 µL

Rationale for Modifiers: Although the analyte is an ester, trace amounts of the parent carboxylic acid may be present as an impurity. An acidic modifier suppresses the ionization of this acid, preventing peak tailing and improving chromatographic efficiency.[14]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the mobile phase (or a compatible solvent like ethanol) to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak areas for the two eluting enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula provided in Section 1.

  • The resolution (Rₛ) between the two peaks should be calculated to ensure adequate separation: Rₛ = 2(tR2 - tR1) / (w1 + w2) . A value ≥ 1.5 is considered baseline separation.[14]

Alternative & Complementary Methods

While HPLC is often sufficient, Chiral GC and SFC offer distinct advantages in specific contexts.

Chiral Gas Chromatography (GC)

Chiral GC is an excellent choice if the analyte is sufficiently volatile and thermally stable. It offers high efficiency and sensitivity.[11][18]

Principle: Separation occurs on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[16][17] The enantiomers partition differently between the carrier gas and the CSP based on the stability of the inclusion complexes they form with the cyclodextrin cavities.

Protocol: Chiral GC

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm or similar beta-cyclodextrin derivative column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Prepare a ~100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temp: 250 °C

    • Detector Temp: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 2 °C/min to 200 °C, hold for 5 min.

    • Injection: 1 µL with a split ratio of 50:1.

Supercritical Fluid Chromatography (SFC)

SFC is a modern technique that bridges the gap between GC and HPLC, offering very fast and efficient separations with significantly reduced organic solvent waste.[12][13][20]

Principle: SFC uses carbon dioxide above its critical temperature and pressure as the main mobile phase. This supercritical fluid has low viscosity and high diffusivity, enabling high flow rates without generating excessive backpressure.[13] Chiral separations are achieved using the same CSPs as in HPLC.[1]

Protocol: Chiral SFC

  • Instrumentation: An analytical SFC system with a back-pressure regulator (BPR) and a UV or MS detector.

  • Column: Regis Whelk-O1, CHIRALPAK IA, or Lux Cellulose-2 (e.g., 150 x 4.6 mm, 5 µm).[12]

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in methanol or ethanol.

  • SFC Conditions:

    • Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent.

    • Gradient: Start with 5% Methanol, ramp to 30% over 3 minutes, hold for 1 minute.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.[13]

    • Column Temp: 40 °C.

    • Detection: UV at 225 nm.

Method Validation: Ensuring Trustworthiness

A developed analytical method is not complete until it is validated to demonstrate its suitability for the intended purpose.[23] All protocols should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[24][25][26][27]

Key Validation Parameters:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradants). This is primarily demonstrated by achieving baseline resolution.[25][27]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Often assessed by analyzing samples with known enantiomeric compositions.

  • Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for purity testing.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

Workflow Visualizations

Chiral_Method_Selection cluster_0 Phase 1: Analyte Assessment cluster_1 Phase 2: Technique Screening cluster_2 Phase 3: Method Development & Validation A Define Analyte: (2R)-2-(4-hydroxyphenoxy) propanoic acid methyl ester B Assess Properties: Volatility & Thermal Stability A->B C Volatile & Stable? B->C D Chiral GC C->D Yes E Chiral HPLC / SFC C->E No / Unknown F Select CSP & Optimize (Mobile Phase, Temp, Flow) D->F E->F G Achieve Rₛ ≥ 1.5? F->G H Validate Method (ICH Q2(R1)) G->H Yes I Re-screen Technique or CSP G->I No I->E caption Fig 1: General workflow for chiral method selection.

HPLC_Protocol_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh ~10 mg Sample prep2 Dissolve in 10 mL Mobile Phase (1 mg/mL) prep1->prep2 prep3 Dilute to 0.1 mg/mL prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 ana2 Inject 10 µL Sample prep4->ana2 ana1 Equilibrate HPLC System with Chiral Column ana1->ana2 ana3 Acquire Chromatogram (UV @ 225 nm) ana2->ana3 data1 Integrate Peak Areas (Area_R and Area_S) ana3->data1 data2 Calculate Resolution (Rₛ) data1->data2 data3 Calculate % Enantiomeric Excess (% ee) data1->data3 caption Fig 2: Step-by-step workflow for chiral HPLC analysis.

References

Application Notes & Protocols for the Industrial-Scale Production of Mitoquinone Mesylate (MAQ)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of Mitoquinone and the Need for Scalable Production

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and energy production. They are also the primary source of endogenous reactive oxygen species (ROS).[1] Under pathological conditions, excessive mitochondrial ROS can lead to oxidative stress, a key factor in cellular damage and the progression of numerous diseases.[1] Mitoquinone mesylate (MAQ), also known as MitoQ, is a novel therapeutic agent designed to specifically target mitochondria and mitigate oxidative stress at its source.[1][2]

MAQ's unique structure, which covalently links the antioxidant ubiquinone moiety of Coenzyme Q10 to a lipophilic triphenylphosphonium (TPP) cation via a ten-carbon alkyl chain, allows it to readily cross lipid bilayers and accumulate within the mitochondrial matrix.[1][2] This targeted delivery makes MAQ a highly potent antioxidant, and it is under investigation for a wide range of conditions associated with oxidative stress.[3] The growing interest in MAQ's therapeutic potential necessitates the development of robust and scalable large-scale production methods to support preclinical and clinical development, as well as eventual commercialization.

This document provides a comprehensive guide to the industrial-scale production of MAQ, offering detailed protocols and insights into the critical process parameters for synthesis, purification, and quality control.

Chapter 1: Strategic Considerations for MAQ Scale-Up

The transition from laboratory-scale synthesis to industrial production presents several challenges. A successful scale-up strategy for MAQ must address process safety, efficiency, cost-effectiveness, and regulatory compliance.

1.1 Synthesis Route Selection:

The synthesis of MAQ typically involves the coupling of the ubiquinone moiety with the TPP cation via an alkyl linker.[1] While several synthetic routes have been described in the literature, a common strategy involves the reduction of an intermediate quinone to a hydroquinone before introducing the TPP group, which has been shown to improve the purity of the final product.[1] For industrial-scale production, the chosen route should prioritize:

  • Availability and cost of starting materials.

  • Reaction efficiency and yield.

  • Ease of purification of intermediates and the final product.

  • Safety and environmental impact of reagents and solvents.

1.2 Process Optimization and Control:

Key to a successful scale-up is the optimization of reaction conditions. This includes parameters such as temperature, pressure, reaction time, and catalyst loading. The use of Process Analytical Technology (PAT) is highly recommended for real-time monitoring and control of critical process parameters, ensuring batch-to-batch consistency and product quality.

1.3 Purification Strategy:

Achieving the high purity required for pharmaceutical applications (typically >98%) is a critical aspect of MAQ production.[] Industrial-scale purification of MAQ often involves a multi-step process that may include:

  • Chromatography: While effective, scaling up column chromatography can be expensive and complex. Alternative chromatographic techniques, such as simulated moving bed (SMB) chromatography, may offer a more cost-effective solution for large-scale purification.

  • Crystallization: Crystallization is a powerful technique for achieving high purity and for isolating the desired salt form, such as the mesylate salt, which has been found to have improved stability.[3] Solvent selection and control of crystallization conditions (temperature, cooling rate, agitation) are crucial for obtaining the desired crystal form and particle size distribution.

Chapter 2: Large-Scale Synthesis of Mitoquinone Mesylate (MAQ)

The following section outlines a representative multi-step synthesis for the large-scale production of MAQ, based on principles described in the scientific literature.[5]

Workflow for MAQ Synthesis

MAQ Synthesis Workflow cluster_0 Stage 1: Synthesis of the Quinone Intermediate cluster_1 Stage 2: Formation of the TPP Salt cluster_2 Stage 3: Purification and Salt Formation Start Commercially Available Starting Materials Step1 Synthesis of Allyl-Substituted Quinone Start->Step1 Regioselective functionalization Step2 Conversion to Bromoalkyl Quinone Step1->Step2 Mesylation and Bromination Step3 Reduction to Hydroquinone Step2->Step3 Sodium Dithionite Reduction Step4 Reaction with Triphenylphosphine (TPP) Step3->Step4 Nucleophilic Substitution Step5 Crude MAQ Purification Step4->Step5 Chromatography Step6 Formation of Mesylate Salt Step5->Step6 Treatment with Methanesulfonic Acid Step7 Final Crystallization and Drying Step6->Step7 Final High-Purity MAQ Product Step7->Final

Caption: A representative workflow for the multi-step synthesis of MAQ.

Protocol 1: Synthesis of the Bromoalkyl Quinone Intermediate

This protocol describes the synthesis of the key intermediate, the bromoalkyl quinone, which will be subsequently coupled with triphenylphosphine.

Materials and Equipment:

  • Glass-lined reactor with temperature control, reflux condenser, and nitrogen inlet.

  • Appropriate starting materials (e.g., a protected hydroquinone).

  • Reagents for allylation (e.g., allyl bromide, potassium tert-butoxide).[5]

  • Reagents for mesylation and bromination (e.g., methanesulfonyl chloride, triethylamine, sodium bromide).[5]

  • Appropriate solvents (e.g., tetrahydrofuran, dichloromethane, acetone).[5]

Procedure:

  • Allylation: Charge the reactor with the starting hydroquinone derivative and a suitable solvent under a nitrogen atmosphere. Cool the mixture and add the base (e.g., potassium tert-butoxide) portion-wise, maintaining the temperature.[5] Add the allylating agent (e.g., allyl bromide) dropwise and allow the reaction to proceed to completion as monitored by an appropriate in-process control (e.g., HPLC, TLC).

  • Work-up and Isolation: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer, dry it over a suitable drying agent, and concentrate under reduced pressure to obtain the crude allyl-substituted quinone.

  • Mesylation and Bromination: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add triethylamine and cool the mixture. Add methanesulfonyl chloride dropwise and stir until the reaction is complete.[5] In a separate step, treat the resulting mesylate with sodium bromide in a solvent like acetone at reflux to yield the bromoalkyl quinone.[5]

  • Purification: The crude bromoalkyl quinone can be purified by crystallization or chromatography to achieve the desired purity for the next step.

Protocol 2: Synthesis and Purification of Mitoquinone Mesylate

This protocol details the final steps of MAQ synthesis: the coupling with triphenylphosphine and the subsequent purification and salt formation.

Materials and Equipment:

  • Sealed reaction vessel suitable for heating under pressure.

  • Chromatography system (e.g., flash chromatography or preparative HPLC).

  • Crystallization vessel with controlled cooling and agitation.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

  • Bromoalkyl quinone intermediate.

  • Sodium dithionite.[5]

  • Triphenylphosphine.[5]

  • Methanesulfonic acid.

  • Appropriate solvents (e.g., THF, water, ethanol).[5]

Procedure:

  • Reduction to Hydroquinone: In a reaction vessel, dissolve the bromoalkyl quinone in a mixture of solvents like THF and water. Add sodium dithionite to reduce the quinone to the hydroquinone.[5] This step is critical as the hydroquinone is more reactive in the subsequent step.

  • Reaction with Triphenylphosphine: To the crude hydroquinone solution, add a stoichiometric amount of triphenylphosphine. Seal the vessel and heat the mixture.[5] The reaction should be carried out in the dark to prevent degradation of the light-sensitive components. Monitor the reaction for completion.

  • Crude Purification: After completion, the crude MAQ can be isolated and purified. This is often achieved through silica gel chromatography to remove unreacted starting materials and byproducts.

  • Mesylate Salt Formation: Dissolve the purified MAQ base in a suitable solvent. Add a stoichiometric amount of methanesulfonic acid to form the mesylate salt.

  • Final Crystallization: The final high-purity MAQ product is obtained by crystallization from a suitable solvent system (e.g., ethanol/water).[] Control the cooling rate and agitation to obtain crystals with the desired characteristics.

  • Drying: The purified crystals are filtered and dried under vacuum to remove residual solvents.

Chapter 3: Quality Control and Analytical Methods

A robust quality control (QC) strategy is essential to ensure the identity, purity, and stability of the final MAQ product. The following table summarizes the key analytical methods for MAQ characterization.

Parameter Analytical Method Purpose
Identity NMR (¹H, ¹³C, ³¹P), Mass Spectrometry (MS)Confirms the chemical structure of MAQ.
Purity HPLC-UVQuantifies the amount of MAQ and detects impurities. A purity of >98% is typically required.[]
Residual Solvents Gas Chromatography (GC)Ensures that residual solvents are below the limits specified by regulatory guidelines (e.g., ICH Q3C).
Water Content Karl Fischer TitrationDetermines the amount of water in the final product, which can affect stability.
Appearance Visual InspectionThe pure form of MitoQ is described as a light purple to brown, tar-like or waxy semi-solid.[]
Solubility Solubility TestingConfirms the solubility in relevant solvents like DMSO and ethanol.[][6]

Chapter 4: Process Safety and Environmental Considerations

The large-scale production of MAQ involves the use of hazardous materials and requires strict adherence to safety protocols. A thorough process hazard analysis (PHA) should be conducted to identify and mitigate potential risks. Key considerations include:

  • Handling of Reagents: Many of the reagents used in the synthesis are flammable, corrosive, or toxic. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.

  • Reaction Exotherms: Some of the reaction steps may be exothermic. The reactor's cooling system must be adequate to control the temperature and prevent runaway reactions.

  • Waste Management: A comprehensive waste management plan should be in place for the safe disposal of all chemical waste generated during the process, in accordance with local and national regulations.

Conclusion

The successful large-scale production of Mitoquinone Mesylate is a multi-faceted endeavor that requires careful planning, process optimization, and stringent quality control. The protocols and considerations outlined in this guide provide a framework for developing a robust and scalable manufacturing process for this promising therapeutic agent. As the clinical development of MAQ advances, the continuous improvement of its production methods will be crucial for making this important molecule accessible to patients in need.

References

Application Notes & Protocols: Leveraging (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester for the Development of Advanced Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of a Chiral Intermediate

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a high-value chiral building block pivotal in the synthesis of aryloxyphenoxypropionate (APP) agrochemicals.[1] This class of compounds is renowned for its potent and selective herbicidal activity, making it a cornerstone of modern weed management programs.[2] The biological efficacy of APP herbicides is almost exclusively attributed to the (R)-enantiomer, which acts as a specific inhibitor of a key plant enzyme.[2] Therefore, utilizing the enantiomerically pure (R)-isomer intermediate, such as the title methyl ester, is not merely a matter of efficiency but a fundamental requirement for developing highly active and targeted plant growth regulators.

This guide provides an in-depth exploration of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, from its core chemical properties and the biological mechanism it enables, to detailed, field-proven protocols for its application in synthesizing and evaluating next-generation herbicides. The methodologies are designed for researchers, chemists, and plant scientists dedicated to advancing crop protection technologies.

Section 1: Compound Profile and Synthesis Overview

Key Chemical Properties

The methyl ester of (2R)-2-(4-hydroxyphenoxy)propanoic acid offers significant advantages in synthesis, including enhanced solubility in common organic solvents and improved reactivity compared to its carboxylic acid form.[1]

PropertyValue
IUPAC Name methyl (2R)-2-(4-hydroxyphenoxy)propanoate
CAS Number 104971-03-3[1]
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol
Appearance Varies; typically an oil or low-melting solid
Chiral Purity >98% (for agrochemical applications)[1]
Foundational Synthesis Route

The target methyl ester is typically prepared via the esterification of its parent carboxylic acid, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid (HPOPA).[3] HPOPA itself is a critical intermediate, and its synthesis has been a subject of extensive research.[2] A common and efficient method for esterification involves reacting the acid with an excess of methanol in the presence of an acid catalyst.[4]

  • Rationale for Esterification: The conversion to a methyl ester serves two primary purposes. First, it protects the carboxylic acid group, preventing it from interfering with subsequent reactions. Second, the ester group enhances the molecule's solubility and handling characteristics during the synthesis of the final active ingredient.[1]

Section 2: Core Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

Derivatives synthesized from (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester primarily function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[5][6] This enzyme is fundamentally important in the de novo biosynthesis of fatty acids, which are essential components of plant cell membranes.[7]

Causality of Action:

  • Uptake and Translocation: When applied post-emergence, the herbicide is absorbed by the leaves and translocated systemically throughout the plant via the phloem to regions of active growth, such as meristems and roots.[5][8]

  • Enzyme Inhibition: In susceptible grass species, the (R)-enantiomer of the herbicide binds to the plastidic ACCase enzyme, blocking its catalytic activity.[7]

  • Metabolic Disruption: The inhibition of ACCase halts the production of malonyl-CoA from acetyl-CoA, the first committed step in fatty acid synthesis.[7]

  • Cellular Breakdown: Without a continuous supply of new fatty acids, the plant cannot build or repair cell membranes, leading to a breakdown of cellular integrity, cessation of growth, and eventual plant death.[5]

Selectivity: The remarkable selectivity of APP herbicides between grasses (monocots) and broadleaf crops (dicots) stems from structural differences in the ACCase enzyme. The enzyme in most dicot species is resistant to inhibition by this class of herbicides.[9]

ACCase_Inhibition_Pathway cluster_plant Susceptible Plant (e.g., Grass Weed) app Application of APP Herbicide uptake Absorption & Translocation to Meristems app->uptake Foliar Spray accase Acetyl-CoA Carboxylase (ACCase Enzyme) uptake->accase Herbicide reaches active site inhibition Inhibition of ACCase accase->inhibition Binds to enzyme malonyl Malonyl-CoA Production Blocked accase->malonyl Catalyzes Conversion fatty_acid Fatty Acid Synthesis Halts malonyl->fatty_acid membrane Cell Membrane Disintegration fatty_acid->membrane Provides building blocks death Growth Cessation & Plant Death membrane->death Leads to acetyl Acetyl-CoA acetyl->accase

Caption: Signaling pathway of ACCase inhibition by APP herbicides.

Section 3: Protocol for Synthesis of a Representative Herbicide

This protocol outlines a general procedure for synthesizing a novel herbicidal compound by coupling the methyl ester intermediate with a heterocyclic moiety, a common strategy in APP herbicide development.[10]

Objective: To synthesize an (R)-2-(4-(heterocyclyloxy)phenoxy)propanoic acid derivative.

Materials:

  • (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester (1 equivalent)

  • A suitable chloro-substituted heterocycle (e.g., 2-chloro-6-methylbenzoxazole) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Dry acetonitrile (ACN) as solvent

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator and filtration apparatus

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester (1 eq) and the chloro-substituted heterocycle (1.1 eq).

  • Solvent and Base Addition: Add dry acetonitrile to dissolve the reactants, followed by the addition of anhydrous potassium carbonate. Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that will attack the chloro-heterocycle.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting methyl ester indicates reaction completion. This typically takes 4-8 hours.

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetonitrile.

  • Workup - Concentration: Combine the filtrate and washings and concentrate the solution in vacuo using a rotary evaporator to remove the acetonitrile.

  • Purification: The resulting crude product is an ester. This ester is then typically hydrolyzed to the active carboxylic acid form using a base like sodium hydroxide, followed by acidification.[3] The final acid product can be purified by column chromatography on silica gel or by recrystallization to yield the final, pure herbicidal compound.

Caption: Experimental workflow for the synthesis of a hypothetical herbicide.

Section 4: Protocols for Biological Efficacy Evaluation

Once a new derivative is synthesized, its biological activity must be quantified. A whole-plant dose-response bioassay is the standard method for determining herbicidal efficacy.[11]

Protocol: Whole-Plant Dose-Response Bioassay

Objective: To determine the Effective Dose required to inhibit plant growth by 50% (ED₅₀).

Materials:

  • Seeds of a susceptible indicator species (e.g., Barnyardgrass, Echinochloa crus-galli) and a tolerant broadleaf species (e.g., soybean, Glycine max).

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Growth chamber or greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and light (16h photoperiod).

  • Synthesized herbicide, technical grade.

  • Acetone, water, and a non-ionic surfactant (e.g., 0.25% v/v).

  • Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Analytical balance.

Protocol:

  • Plant Cultivation: Sow 5-10 seeds of each species per pot. After emergence, thin to 3 uniform seedlings per pot. Allow plants to grow to the 2-3 leaf stage. Rationale: This growth stage is typically highly sensitive to post-emergence herbicides, ensuring a measurable response.

  • Herbicide Stock Solution Preparation: Prepare a stock solution of the test herbicide in acetone. From this stock, create a series of dilutions in a water/acetone mixture containing the surfactant. Rationale: The surfactant improves the spreading and penetration of the herbicide on the leaf surface, ensuring effective uptake.

  • Dose Range Selection: Select a geometric series of 6-8 doses, plus an untreated control (sprayed only with the carrier solution). A preliminary range-finding experiment may be necessary. Doses should be chosen to bracket the expected 50% response level (e.g., 0, 10, 20, 40, 80, 160, 320 g active ingredient per hectare).

  • Experimental Design: Arrange the pots in a completely randomized design with 3-4 replications per treatment (dose).

  • Herbicide Application: Transfer the pots to the track sprayer. Apply the designated herbicide dose to each set of replicates.

  • Post-Application Growth: Return the pots to the growth chamber. Water as needed, avoiding wetting the foliage for the first 24 hours.

  • Data Collection: After 14-21 days, assess the plants. The primary endpoint is biomass reduction. Harvest the above-ground biomass for each pot, place it in a labeled paper bag, and dry in an oven at 70°C for 72 hours. Record the dry weight. Visual injury ratings can also be taken.[12]

  • Data Analysis: Convert the dry weight data to a percentage of the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the ED₅₀ value.[13][14]

Interpreting Results: Efficacy and Selectivity

The data from these bioassays allow for a quantitative assessment of the newly synthesized compound.

ParameterDescriptionInterpretation
ED₅₀ (Effective Dose, 50%) The dose of herbicide that causes a 50% reduction in plant biomass compared to the untreated control.A lower ED₅₀ value indicates higher herbicidal potency against the target weed.
Selectivity Index (SI) Calculated as: SI = ED₅₀ (Crop Species) / ED₅₀ (Weed Species)An SI value > 1 indicates the compound is selective. A higher SI is desirable, indicating greater safety for the crop at a dose that effectively controls the weed.

Example Data Summary Table:

Compound IDTarget Weed (e.g., E. crus-galli) ED₅₀ (g/ha)Crop (e.g., Soybean) ED₅₀ (g/ha)Selectivity Index (SI)
XYZ-00145.2> 1000> 22.1
XYZ-002112.5> 1000> 8.9
Reference Herbicide50.8> 1000> 19.7

Conclusion

(2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester is a fundamentally important chiral intermediate for the discovery and development of aryloxyphenoxypropionate plant growth regulators. Its stereospecificity is key to the targeted inhibition of the ACCase enzyme, providing a potent and selective mechanism for controlling grass weeds. The protocols detailed in this guide offer a robust framework for synthesizing novel derivatives and rigorously evaluating their biological efficacy and crop selectivity. By integrating rational chemical synthesis with precise biological assays, researchers can effectively leverage this versatile molecule to create innovative and sustainable solutions for global agriculture.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral intermediate. As a key building block for various herbicides, such as Fenoxaprop-P-ethyl, achieving high yield and enantiomeric purity is critical.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Core Synthesis Strategy: An Overview

The most prevalent method for synthesizing the parent acid, (2R)-2-(4-hydroxyphenoxy)propanoic acid, is the Williamson ether synthesis . This SN2 reaction involves the nucleophilic attack of a hydroquinone-derived phenoxide on a chiral 2-halopropanoate derivative.[4][5][6] The desired methyl ester is then typically formed via acid-catalyzed esterification of the resulting carboxylic acid. An alternative, though less common, approach involves biosynthetic routes using microorganisms.[1][7]

This guide focuses on troubleshooting the widely-used Williamson ether synthesis pathway and subsequent esterification.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my reaction yield consistently low?

Low yield is a frequent issue stemming from several potential sources, including incomplete reactions, competing side reactions, and suboptimal reaction conditions.

Possible Cause A: Inefficient Phenoxide Formation The first step of the Williamson ether synthesis is the deprotonation of hydroquinone to form the phenoxide nucleophile. Incomplete deprotonation leads to unreacted starting material and low conversion.

  • Solution:

    • Choice of Base: Use a sufficiently strong base to fully deprotonate the phenolic hydroxyl group. Sodium hydroxide (NaOH) is commonly used.[8][9] For anhydrous conditions, sodium hydride (NaH) is a powerful, non-nucleophilic base that drives the deprotonation to completion.[5][6]

    • Solvent: Employ a polar aprotic solvent like DMF or DMSO, which can solvate the cation of the base but will not protonate the highly reactive phenoxide. Ensure the solvent is anhydrous, as water can quench the phenoxide.[10]

    • Stoichiometry: Use at least one equivalent of base per hydroxyl group you intend to react.

Possible Cause B: Competing E2 Elimination The phenoxide is a strong base, which can promote an E2 elimination reaction, especially with secondary alkyl halides, forming an undesired alkene byproduct instead of the ether.[4][6][10]

  • Solution:

    • Substrate Choice: The Williamson ether synthesis is most effective with methyl or primary alkyl halides.[4][5][11] When synthesizing this target, the chiral center is on a secondary carbon of the propanoate electrophile (e.g., methyl 2-bromopropanoate). This makes the reaction susceptible to E2 competition.

    • Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination pathway.[10] Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate.

Possible Cause C: Formation of Bis-Substituted Byproduct Hydroquinone has two phenolic hydroxyl groups. A common and significant side reaction is the formation of the bis-ether product, 1,4-bis(1-carbomethoxyethoxy)benzene, where both hydroxyls react with the propanoate electrophile.[12][13]

  • Solution:

    • Control Stoichiometry: Use a molar excess of hydroquinone relative to the chiral propanoate. This statistically favors the mono-substitution product.

    • Protecting Groups: A more robust strategy is to use hydroquinone mono-benzyl ether as the starting material.[8] The benzyl group protects one hydroxyl, ensuring only mono-etherification can occur. The benzyl group can then be removed via hydrogenolysis in a subsequent step.[8]

Workflow for Diagnosing Low Yield

Caption: Troubleshooting flowchart for low reaction yield.

Question 2: How can I minimize the formation of the bis-ether impurity?

The 1,4-bis(1-carboxyethoxy)benzene impurity is often the most challenging to separate from the desired product. Prevention is the most effective strategy.

  • Detailed Explanation: This byproduct arises because the mono-substituted product's remaining phenolic proton is still acidic and can be deprotonated, leading to a second SN2 reaction.

  • Preventative Strategies:

    • Slow Addition: Add the chiral electrophile (e.g., methyl (S)-2-chloropropanoate) slowly to a solution containing the pre-formed hydroquinone phenoxide. Maintaining a high concentration of hydroquinone relative to the electrophile at all times statistically favors the formation of the mono-adduct.

    • Use of a Protecting Group: As mentioned previously, starting with hydroquinone mono-benzyl ether is a highly effective, albeit multi-step, method to completely prevent bis-etherification.[8] This is a common industrial strategy to ensure high purity.

    • Precipitation Method: One patented process involves reacting an optically active alkali metal salt of an α-halopropionic acid with hydroquinone in the presence of an alkali metal hydroxide and water. This method causes the desired product to precipitate as an optically active disodium salt, separating it from the reaction mixture and preventing further reaction.[14]

Question 3: My product shows signs of racemization. What causes this and how can it be prevented?

Maintaining the stereochemical integrity of the chiral center is paramount. Racemization can occur, leading to a loss of optical purity.

  • Cause of Racemization: While the SN2 reaction proceeds with a predictable inversion of configuration, harsh reaction conditions can lead to racemization.[4] For example, if the starting chiral propanoate is subjected to strongly basic conditions for extended periods at elevated temperatures, enolization can occur at the alpha-carbon, which would scramble the stereocenter.

  • Preventative Measures:

    • Mild Conditions: Use the mildest possible conditions (lowest temperature, shortest reaction time) that afford a good conversion rate.

    • Choice of Leaving Group: Using a substrate with a better leaving group (e.g., triflate or tosylate instead of a halide) can allow the reaction to proceed at lower temperatures, minimizing the risk of side reactions like racemization.[6]

    • Confirm Starting Material Purity: Always verify the enantiomeric excess (e.e.) of your starting chiral material (e.g., methyl (S)-2-chloropropanoate) before starting the reaction.

    • Kinetic Resolution: If racemization is unavoidable or if you start with a racemic mixture, non-enzymatic kinetic resolution using a chiral acyl-transfer catalyst can be employed to selectively esterify one enantiomer, allowing for the separation of the optically active acid.[15]

Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the final methyl ester product? A: Recrystallization is a highly effective method for purifying the crude product. A common technique involves dissolving the crude ester in a good solvent like toluene at an elevated temperature, followed by the addition of a poor solvent like hexane to induce crystallization upon cooling.[13] This process is particularly effective at removing the bis-ether byproduct, which often has different solubility properties.[13] Column chromatography can also be used but may be less practical for large-scale syntheses.

Q: How is the ester typically synthesized? From the acid or directly? A: While direct synthesis is possible, a more common and often higher-yielding route is a two-step process: 1) Williamson ether synthesis to produce (2R)-2-(4-hydroxyphenoxy)propanoic acid, followed by 2) Fischer esterification. The esterification can be achieved by refluxing the acid in an excess of methanol with a catalytic amount of a strong acid like HCl or H₂SO₄.[16][17] A patented multi-stage process describes achieving >99% purity by reacting the acid with excess methanol and a distillable acid catalyst like hydrogen chloride.[16]

Q: Are there any "green" or alternative synthesis routes? A: Yes. Biosynthetic methods are being explored as an alternative to classical chemical synthesis. These routes often involve the regioselective hydroxylation of a substrate like (R)-2-phenoxypropionic acid using microorganisms such as Beauveria bassiana.[1][7] These methods can offer high selectivity and operate under environmentally benign conditions, though they may require specialized fermentation and downstream processing.

Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a solvent system that gives good separation between your starting materials (hydroquinone and the propanoate) and your product(s). Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.

Key Experimental Protocols

Protocol 1: Synthesis of (2R)-2-(4-hydroxyphenoxy)propanoic acid

This protocol is a generalized example of the Williamson ether synthesis.

Workflow Diagram

Williamson_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Workup & Isolation HQ Hydroquinone Mix1 Stir under N2 Heat to 60-70°C HQ->Mix1 Base NaOH (2.2 eq) in Water Base->Mix1 Mix2 Slowly add Propanoate Maintain Temp for 4-6h Mix1->Mix2 Formed Phenoxide Propanoate Methyl (S)-2-chloropropanoate (1 eq) Propanoate->Mix2 Acidify Cool & Acidify (e.g., HCl to pH 2-3) Mix2->Acidify Reaction Mixture Precipitate Precipitate Forms Acidify->Precipitate Filter_Wash Filter & Wash with Water Dry Dry Product Acid Acid

Caption: General workflow for Williamson ether synthesis.

  • Setup: In a reaction flask equipped with a stirrer, thermometer, and nitrogen inlet, charge hydroquinone (1.5-2.0 eq.), sodium hydroxide (2.2 eq.), and water.

  • Phenoxide Formation: Stir the mixture under a nitrogen blanket and heat to 65°C until the hydroquinone is fully dissolved and the phenoxide has formed.[9]

  • SN2 Reaction: Slowly add a solution of the chiral electrophile, such as (S)-2-chloropropanoic acid sodium salt (1.0 eq.), to the reaction mixture. Maintain the temperature at 65°C for 4-6 hours, monitoring by TLC.[9]

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify with an acid like HCl or H₂SO₄ to a pH of 2-3. The product, (2R)-2-(4-hydroxyphenoxy)propanoic acid, should precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Protocol 2: Esterification to Methyl Ester
  • Setup: Combine the dried (2R)-2-(4-hydroxyphenoxy)propanoic acid (1.0 eq.) with a large excess of anhydrous methanol (e.g., 5-10 eq.) in a round-bottom flask.[16]

  • Catalysis: Carefully add a catalytic amount of a strong acid. A convenient method is to bubble dry HCl gas into the methanol or add a small amount of concentrated H₂SO₄.[16]

  • Reaction: Reflux the mixture for 4-6 hours, or until TLC/GC analysis shows complete conversion of the carboxylic acid.[16]

  • Workup: Remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester. Further purification can be performed by recrystallization or chromatography.

Data Summary Table
ParameterCondition / ReagentRationale & Expected ImpactPotential Pitfall
Base NaOH, KOH, NaHStronger bases ensure complete phenoxide formation, increasing reaction rate and conversion.Very strong bases (e.g., NaH) require strictly anhydrous conditions. Can promote E2 elimination.
Solvent Polar Aprotic (DMF, DMSO) vs. Protic (Ethanol, Water)Aprotic solvents enhance nucleophilicity of the phenoxide. Protic solvents can solvate and weaken the nucleophile.Aprotic solvents can be difficult to remove completely.
Temperature 20°C - 80°CHigher temperatures increase reaction rate.Increases risk of E2 elimination and racemization.[10][12]
Stoichiometry Excess HydroquinoneStatistically favors mono-alkylation, reducing bis-ether byproduct formation.Requires removal of excess hydroquinone during workup.
Protecting Group Benzyl Ether on HQCompletely prevents bis-alkylation, leading to a much cleaner reaction.[8]Adds two steps to the synthesis (protection and deprotection).

References

Technical Support Center: Purification of Crude Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate via recrystallization. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges and ensure the successful isolation of a high-purity product.

Troubleshooting Guide: Navigating Common Recrystallization Hurdles

Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and potential pitfalls. This section addresses specific issues that may arise during the purification of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling the hot, saturated solution, the product separates as a liquid or a viscous, oily layer instead of forming solid crystals.

Causality and Scientific Explanation: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[1] For Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, which has a relatively low melting point of 64-67 °C, this is a common issue, especially if the solution is supersaturated at a temperature above this range.[2][3][4][5] The presence of impurities can also depress the melting point of the crude product, exacerbating this problem.[1][6][7] Oiled-out products are undesirable because the liquid phase can trap impurities more readily than a crystalline lattice, compromising the purification process.[1][8]

Step-by-Step Resolution Protocol:

  • Re-dissolution and Solvent Addition: Gently reheat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[1]

  • Slower Cooling: Allow the solution to cool much more slowly. An insulated bath or leaving the flask on a cooling hotplate can prevent rapid temperature drops that favor oiling out.[9]

  • Lower the Crystallization Temperature: Ensure the solution cools to a temperature well below the compound's melting point before significant precipitation occurs.

  • Seeding: Introduce a "seed crystal"—a tiny amount of pure Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate—to the slightly cooled, supersaturated solution.[10] This provides a template for crystal growth and can bypass the energy barrier required for spontaneous nucleation, which often leads to oiling out.[11][12]

  • Solvent System Modification: If oiling out persists, consider a mixed solvent system. Dissolve the crude product in a "good" solvent (in which it is very soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until turbidity is observed. Then, allow it to cool slowly.[13]

Issue 2: Poor or No Crystal Formation Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling, or only a negligible amount of solid is recovered.

Causality and Scientific Explanation: This is most commonly due to using an excessive amount of solvent, resulting in a solution that is not sufficiently saturated for crystal formation to occur upon cooling.[9][14] Alternatively, the cooling process may not have reached a low enough temperature to significantly decrease the compound's solubility.

Step-by-Step Resolution Protocol:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[15][16]

    • Seeding: Add a seed crystal to the solution.[10][11]

  • Reduce Solvent Volume: If crystallization cannot be induced, reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow the solution to cool again.[1][9]

  • Extended Cooling: Place the flask in an ice-water bath to further decrease the temperature and, consequently, the solubility of the compound.[14]

  • Re-evaluate Solvent Choice: If the issue persists, the chosen solvent may not be optimal. A good recrystallization solvent should exhibit a steep solubility curve, meaning the compound is highly soluble when hot and poorly soluble when cold.[13][17]

Issue 3: Low Yield of Purified Product

Symptoms: The final mass of the recovered, dry crystals is significantly lower than expected.

Causality and Scientific Explanation: A low yield can result from several factors: using too much solvent, which keeps a significant amount of product dissolved in the mother liquor; premature crystallization during hot filtration, leading to product loss on the filter paper; or washing the collected crystals with a solvent at the wrong temperature.

Step-by-Step Resolution Protocol:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[18]

  • Prevent Premature Crystallization:

    • During hot filtration, preheat the funnel and receiving flask with hot solvent vapors to prevent the solution from cooling and crystallizing in the funnel.[15][19]

    • Use a stemless or short-stemmed funnel to minimize the surface area where crystallization can occur.[20]

  • Proper Washing Technique: Wash the collected crystals on the filter with a minimal amount of ice-cold solvent. Using warm or room-temperature solvent will re-dissolve some of the purified product.[18]

  • Second Crop Recovery: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals.[1] Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[13][17] Given that Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is an ester with a polar hydroxyl group, solvents of intermediate polarity are a good starting point. Ethyl acetate is often a suitable choice for esters.[21] A small-scale solvent screen using various solvents (e.g., toluene, ethyl acetate, isopropanol, and mixtures with hexane or heptane) is the most effective way to determine the optimal solvent or solvent system.[22][23]

Q2: My crude product is colored. How can I remove the colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[24] The charcoal adsorbs the colored compounds onto its high-surface-area particles. Use a minimal amount (typically 1-2% of the solute mass), as excessive charcoal can also adsorb your desired product. The charcoal is then removed along with any other insoluble impurities during the hot filtration step.[18]

Q3: What are the common impurities in crude Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate?

A3: Common impurities can include unreacted starting materials, such as (R)-2-(4-hydroxyphenoxy)propionic acid, and byproducts from the synthesis. One patent mentions potential impurities such as hydroquinone, DAQME (a related ester), and residual chlorides from the esterification process.[25][26] These impurities can affect the melting point and crystallization behavior of the final product.

Q4: How do I properly perform a hot filtration?

A4: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization.[24] To prevent premature crystallization, use a pre-heated, stemless, or short-stemmed funnel with fluted filter paper for a faster filtration rate.[19][20] Keep the solution at or near its boiling point during the transfer. Pour the solution through the filter in portions to minimize cooling.[15]

Q5: What is "seeding" and why is it important?

A5: Seeding is the process of adding a very small crystal of the pure compound to a supersaturated solution to initiate crystallization.[10][27] It provides a template for other molecules to deposit onto, which can control the crystal size, improve purity, and prevent "oiling out".[11][12][28] Seeding is particularly useful when crystallization is slow to start or when dealing with compounds prone to forming supersaturated solutions.

Experimental Protocol and Data

Standard Recrystallization Protocol for Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., ethyl acetate/hexane mixture).

  • Dissolution: Place the crude Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a stemless funnel and a receiving flask. Place a fluted filter paper in the funnel and filter the hot solution to remove insoluble impurities and charcoal.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[29]

Parameter Value Source
IUPAC Name methyl (2R)-2-(4-hydroxyphenoxy)propanoate[30]
CAS Number 96562-58-2[3][31]
Molecular Formula C10H12O4[2][30]
Molecular Weight 196.20 g/mol [3][30]
Appearance White or off-white crystalline solid[25]
Melting Point 64-67 °C[2][3][4][5]

Visualizing the Process

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Gravity Filtration C->D E Insoluble Impurities (Removed) D->E F Slow Cooling (Room Temp) D->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Product K->L

Caption: Recrystallization workflow from crude solid to pure product.

Troubleshooting_Logic start Start Cooling problem Problem Encountered Oiling Out No Crystals Low Yield start->problem solution1 Reheat + Add Solvent Slow Cooling Seed Crystal problem:f1->solution1 solution2 Scratch Flask Seed Crystal Reduce Volume problem:f2->solution2 solution3 Minimize Solvent Pre-heat Funnel Wash with Cold Solvent problem:f3->solution3 outcome Pure Crystals solution1->outcome solution2->outcome solution3->outcome

Caption: Logic diagram for troubleshooting common recrystallization issues.

References

Minimizing by-product formation in the synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize by-product formation. As an intermediate in the synthesis of chiral herbicides, achieving high purity and enantiomeric excess is paramount[1][2][3]. This document provides in-depth, field-proven insights to help you achieve your desired product quality.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am attempting to synthesize Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate via a Williamson ether synthesis from hydroquinone and a methyl 2-halopropanoate, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in this specific Williamson ether synthesis are a frequent challenge, often stemming from competing side reactions. The Williamson reaction is an SN2 substitution, and its success is highly dependent on reaction conditions that favor this pathway over elimination or alternative nucleophilic attacks[4][5].

Probable Causes & Corrective Actions:

  • Competition with C-Alkylation: The phenoxide nucleophile is ambident, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, by-product). C-alkylation is often favored by protic solvents which can solvate the oxygen atom, leaving the ring more exposed.

    • Solution: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents do not effectively solvate the phenoxide oxygen, making it more nucleophilic and favoring O-alkylation.

  • Elimination (E2) Reaction: The alkyl halide, methyl 2-halopropanoate, can undergo base-catalyzed elimination to form methyl acrylate, especially with sterically hindered or strong bases at elevated temperatures[4][6].

    • Solution:

      • Choice of Base: Use a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.

      • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the SN2 reaction, which typically has a lower activation energy than the E2 pathway. Room temperature to 60°C is a good starting range.

  • Formation of Diether By-product: If you start with hydroquinone, reaction at both phenolic hydroxyl groups can occur, leading to a diether by-product.

    • Solution: To prevent this, use a monoprotected hydroquinone, such as 4-benzyloxyphenol. The protecting group can be removed in a subsequent step[7]. Alternatively, use a stoichiometric excess of hydroquinone relative to the alkyl halide and then separate the desired mono-ether from the unreacted starting material.

Workflow for Optimizing Williamson Ether Synthesis:

cluster_start Initial Low Yield cluster_analysis Troubleshooting Path cluster_solution Corrective Actions Start Low Yield Observed Analyze Analyze By-products (TLC, LC-MS) Start->Analyze CheckBase Is Base too Strong? Analyze->CheckBase If elimination products CheckSolvent Is Solvent Protic? Analyze->CheckSolvent If C-alkylation products CheckTemp Is Temp too High? Analyze->CheckTemp General check SwitchBase Use K₂CO₃ or Cs₂CO₃ CheckBase->SwitchBase SwitchSolvent Use DMF or Acetonitrile CheckSolvent->SwitchSolvent LowerTemp Reduce Temperature CheckTemp->LowerTemp End Optimized Yield SwitchBase->End SwitchSolvent->End LowerTemp->End

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Issue 2: Racemization of the Chiral Center

Question: My final product shows a significant amount of the (S)-enantiomer, indicating racemization has occurred. How can I preserve the stereochemical integrity during the synthesis?

Answer:

Maintaining the (R)-configuration is critical. Racemization can occur if the chiral center is subjected to conditions that allow for equilibration.

Probable Causes & Corrective Actions:

  • Strongly Basic Conditions: Prolonged exposure to strong bases can lead to deprotonation of the α-proton (the proton on the carbon bearing the ester and ether groups), forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.

    • Solution:

      • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor progress by TLC or HPLC.

      • Use a Milder Base: As mentioned previously, using K₂CO₃ instead of NaH can reduce the propensity for enolization.

      • Mitsunobu Reaction as an Alternative: The Mitsunobu reaction is known for its clean inversion of stereochemistry and generally avoids racemization as it doesn't involve strongly basic conditions[8][9][10]. If you start with Methyl (S)-(-)-2-hydroxypropanoate, the Mitsunobu reaction with 4-hydroxyphenol will yield the desired (R)-product via an SN2 mechanism with inversion of configuration[11][12].

Mitsunobu Reaction Pathway for Stereochemical Control:

cluster_reactants cluster_product reagents PPh₃ + DEAD R_product Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate Inverted Stereocenter reagents->R_product SN2 Inversion S_alcohol Methyl (S)-(-)-2-hydroxypropanoate Chiral Starting Material S_alcohol->R_product SN2 Inversion Phenol 4-Hydroxyphenol Nucleophile Phenol->R_product SN2 Inversion

Caption: Stereochemical inversion via the Mitsunobu reaction.

Issue 3: Difficulty Removing By-products from Mitsunobu Reaction

Question: I used the Mitsunobu reaction and obtained my product, but it is contaminated with triphenylphosphine oxide (TPPO) and the reduced form of DEAD (diethyl hydrazodicarboxylate). How can I effectively purify my product?

Answer:

Purification is a well-known challenge in Mitsunobu reactions. Both TPPO and the hydrazine by-product can be difficult to remove by standard silica gel chromatography due to their polarity and solubility.

Purification Strategies:

By-productPurification MethodRationale
Triphenylphosphine Oxide (TPPO) 1. Crystallization: TPPO is often crystalline. Attempt to crystallize your product from a solvent system where TPPO is soluble (e.g., diethyl ether, hexanes).2. Precipitation: Dissolve the crude mixture in a minimal amount of a polar solvent and add a non-polar solvent to precipitate TPPO.3. Modified Reagents: Use polymer-bound triphenylphosphine, which can be filtered off after the reaction[11].These methods exploit the differences in solubility and physical state between the product and TPPO.
Diethyl Hydrazodicarboxylate 1. Acidic Wash: Perform an aqueous workup with a dilute acid (e.g., 1M HCl). The basic hydrazine by-product will be protonated and move into the aqueous layer.2. Modified Reagents: Use di-tert-butylazodicarboxylate (DBAD). The resulting hydrazine by-product can be removed by treatment with trifluoroacetic acid[11].This leverages the basic nature of the hydrazine by-product for selective removal via extraction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, Williamson ether synthesis or the Mitsunobu reaction?

A1: The choice depends on the available starting materials and desired stereochemical outcome.

  • The Williamson ether synthesis is often more cost-effective for large-scale production but requires careful optimization to avoid by-products and potential racemization. It is ideal if you start with an enantiopure methyl 2-halopropanoate.

  • The Mitsunobu reaction offers excellent stereochemical control (inversion) and can be very high-yielding on a lab scale[9][10]. It is particularly advantageous if your starting material is the readily available methyl lactate of the opposite stereochemistry. However, reagent cost and purification challenges can be drawbacks.

Q2: My final product contains residual (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. What is the cause?

A2: This impurity typically arises from two sources:

  • Incomplete Esterification: If you are synthesizing the methyl ester from the corresponding carboxylic acid, the reaction may not have gone to completion. A patent for a multi-stage esterification process highlights that driving the reaction to completion is key to achieving high purity[13].

  • Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions during workup or storage[14]. Ensure all solvents are dry and avoid prolonged exposure to aqueous acidic or basic conditions.

Q3: What are the key analytical techniques to monitor the reaction and assess product purity?

A3: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: To determine the purity of the product and quantify impurities like the starting materials and non-chiral by-products.

    • Chiral HPLC: Crucial for determining the enantiomeric excess (e.e.) of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the desired product and identify any major by-products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q4: Are there any specific safety precautions I should take?

A4: Yes, standard laboratory safety practices should be strictly followed. Additionally:

  • Mitsunobu Reagents: Diethyl azodicarboxylate (DEAD) is toxic and a potential explosive. It should be handled with care in a well-ventilated fume hood.

  • Solvents: Many solvents used (DMF, DMSO, acetonitrile) have specific health and safety risks. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Alkyl Halides: These are often lachrymatory and irritants. Handle them in a fume hood.

References

Technical Support Center: Method Refinement for Quantitative Analysis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support guide for the quantitative analysis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester (CAS: 96562-58-2)[1][2]. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during method development, validation, and routine analysis. As the enantiomerically pure R-isomer is often the biologically active component, for instance as an intermediate in the synthesis of selective herbicides, a robust and accurate quantitative method is paramount for quality control and regulatory compliance[3]. This guide provides field-proven insights in a direct question-and-answer format to help you refine your methodology and troubleshoot common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust analytical approach for this specific chiral compound.

Q1: What are the primary analytical techniques for the quantitative analysis of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester?

The most suitable and widely adopted technique is High-Performance Liquid Chromatography (HPLC), specifically Chiral HPLC . This is due to its high resolution, sensitivity, and ability to separate the (2R)-enantiomer from its (2S)-counterpart. Gas Chromatography (GC) can also be considered, though it may require derivatization to enhance the volatility and thermal stability of the analyte[4]. Capillary Electrophoresis (CE) using chiral selectors is another powerful, albeit less common, alternative for enantiomeric separation of related phenoxypropanoic acids[5].

Q2: Why is chiral separation essential for this specific compound?

The biological activity of chiral molecules is often stereospecific; one enantiomer may be potent while the other is inactive or even exhibits undesirable effects. Therefore, quantifying only the (2R)-isomer is critical to ensure product efficacy and safety. Regulatory agencies like the FDA and EMA mandate the validation of stereospecific analytical methods for chiral drugs and intermediates[6]. Simply analyzing the total amount of the compound without separating the enantiomers provides an incomplete and potentially misleading picture of the product's quality.

Q3: What are the most critical parameters to optimize in a chiral HPLC method for this analyte?

There are three pillars to successful chiral separation in HPLC:

  • Chiral Stationary Phase (CSP): This is the heart of the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on silica) are highly effective for a broad range of compounds, including aryloxyphenoxypropanoates[7].

  • Mobile Phase Composition: The choice of organic modifiers (e.g., isopropanol, ethanol in normal phase) and additives (e.g., acids like formic or acetic acid) is crucial. These components modulate the interactions between the analyte and the CSP, directly impacting selectivity and resolution[8][9].

  • Temperature: Temperature affects the thermodynamics of chiral recognition. Lower temperatures often enhance enantioselectivity by strengthening the transient diastereomeric interactions, though this can increase analysis time and backpressure. It must be carefully controlled and optimized[8].

Q4: What does a complete method validation entail according to regulatory standards?

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. According to International Conference on Harmonisation (ICH) guidelines, a quantitative method for a key intermediate or active ingredient must be validated for the following parameters[10][11]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., its enantiomer, impurities, degradation products).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).

Part 2: Chiral HPLC Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Poor or No Enantiomeric Resolution

Q: My (2R) and (2S) enantiomers are co-eluting or showing very poor separation (Resolution < 1.5). What is my first step?

Your first action should be to verify the health and suitability of your Chiral Stationary Phase (CSP).

  • Confirm CSP Suitability: Is the chosen CSP appropriate for your analyte class? Polysaccharide-based columns are a good starting point. Consult the column manufacturer's literature or application notes for phenoxypropanoic acids.

  • Assess Column Efficiency: An old or contaminated column will lose its resolving power. Check the column's theoretical plates and peak symmetry with a standard compound. If performance has significantly degraded, flushing or regeneration may be necessary. In some cases, the column may need to be replaced[12].

  • Re-evaluate Mobile Phase: Ensure your mobile phase was prepared correctly with high-purity solvents. Even small errors in composition can lead to a complete loss of separation[8].

G cluster_csp CSP Verification cluster_mp Mobile Phase Optimization Start Poor Enantiomeric Resolution (Rs < 1.5) CheckCSP Step 1: Verify CSP Health & Suitability Start->CheckCSP CSP_Suitable Is CSP appropriate for analyte class? CheckCSP->CSP_Suitable Evaluate CheckMobilePhase Step 2: Verify Mobile Phase Composition CheckMobilePhase->Start If incorrect, prepare fresh and restart OptimizeMobilePhase Step 3: Optimize Mobile Phase Selectivity CheckMobilePhase->OptimizeMobilePhase If preparation is correct MP_Modifier Vary % of organic modifier (e.g., IPA, EtOH) OptimizeMobilePhase->MP_Modifier OptimizeTemp Step 4: Optimize Column Temperature ResultOK Resolution Achieved (Rs >= 1.5) OptimizeTemp->ResultOK Systematic variation Column_Health Is column efficiency acceptable? CSP_Suitable->Column_Health Column_Health->Start If column is dead, replace and restart Column_Health->CheckMobilePhase MP_Additive Adjust type/concentration of additive (e.g., Formic Acid) MP_Modifier->MP_Additive MP_Additive->OptimizeTemp If resolution still poor

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q: I've confirmed my column is good, but resolution is still poor. How should I approach optimizing the mobile phase?

Systematically. The key is to alter one variable at a time. The organic modifier (often an alcohol in normal-phase chromatography) is the most powerful tool for adjusting retention and selectivity.

  • Vary Organic Modifier Percentage: Start by adjusting the concentration of your polar modifier (e.g., isopropanol or ethanol in a hexane mobile phase) in small increments (e.g., 2-5%). A lower percentage of the modifier generally increases retention time and can improve resolution, but may also broaden peaks.

  • Change the Modifier Type: Sometimes, switching from isopropanol to ethanol, or vice-versa, can dramatically alter the chiral recognition mechanism and provide the needed selectivity.

  • Introduce an Additive: For acidic analytes like yours (due to the potential for hydrolysis of the ester or presence of the parent acid), adding a small amount (0.1%) of an acidic modifier like formic acid or acetic acid can improve peak shape and sometimes enhance resolution by ensuring a consistent ionization state of the analyte[8][9].

Issue: Poor Peak Shape

Q: My peaks are tailing significantly. What are the likely causes and how can I fix this?

Peak tailing is typically caused by unwanted secondary interactions between your analyte and the stationary phase, or by extra-column effects.

  • Check for Active Sites: The silica backbone of many CSPs has residual silanol groups. The hydroxyl group on your analyte's phenol ring can interact strongly with these sites, causing tailing. Adding a competitive agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA), can mask these sites and improve peak shape[8].

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Prepare a dilution series (e.g., 1:10, 1:100) of your sample and inject them. If the peak shape improves at lower concentrations, you were overloading the column[8].

  • Match Sample Solvent to Mobile Phase: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase itself[13].

Issue: Quantitation and Reproducibility Problems

Q: My retention times are drifting between injections. How can I improve stability?

Retention time (RT) stability is critical for reliable identification and integration. Drifting RTs usually point to an unstable system.

  • Column Temperature: The most common culprit. Even minor fluctuations in ambient temperature can cause RT shifts. Use a thermostatted column compartment and ensure it has reached equilibrium before starting your analysis[8][13].

  • Mobile Phase Composition: If you are using an online mixer, ensure the pump is functioning correctly and the solvents are properly degassed. Premixing the mobile phase manually can often improve stability.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. This can take 20-30 column volumes or more, especially when changing mobile phases.

Q: My peak areas are not reproducible, giving me a high %RSD in my precision tests. What should I investigate?

Inconsistent peak areas point to issues with the sample introduction or the detector.

  • Autosampler/Injector: Check for air bubbles in the sample vial or syringe. Ensure the injection volume is appropriate and the injector needle and loop are not partially blocked. Run a system precision test by making at least six replicate injections of a stable standard.

  • Sample Stability: Confirm that your analyte is stable in the sample solvent over the duration of the analysis. The ester group could be susceptible to hydrolysis, especially at extreme pH.

  • Detector Settings: Ensure the detector lamp has sufficient energy and that the wavelength is set correctly at the absorbance maximum for your compound.

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for your method development.

Protocol 1: Chiral HPLC Method for Quantitative Analysis

This method is a robust starting point; optimization will be required for your specific instrumentation and sample matrix.

  • HPLC System: A standard HPLC or UPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® IA or similar immobilized amylose-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (IPA) / Acetic Acid (90:10:0.1, v/v/v).

    • Rationale: A normal-phase system often provides better selectivity for this class of compounds. Acetic acid is added to improve peak shape[9].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C (controlled).

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Prepare a solution containing both the (2R)- and (2S)-enantiomers (a racemic mixture).

    • Inject six replicate injections.

    • Acceptance Criteria:

      • Resolution between enantiomer peaks (Rs) ≥ 1.5.

      • Relative Standard Deviation (%RSD) of peak area and retention time for the (2R)-isomer ≤ 2.0%.

      • Tailing factor for the (2R)-isomer peak ≤ 1.5.

Protocol 2: Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the (2R)-isomer reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Perform serial dilutions of the Stock Solution with the mobile phase to prepare at least five calibration standards covering the expected concentration range of your samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material. Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm PTFE syringe filter before injection to protect the column[12].

Part 4: Method Validation Summary

All quantitative methods must be validated to ensure they are fit for purpose. The table below summarizes typical validation parameters and acceptance criteria based on ICH Q2(R1) guidelines.

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest.Peak for (2R)-isomer is resolved from its (2S)-enantiomer (Rs ≥ 1.5) and any known impurities or excipients. Peak purity analysis (e.g., via DAD) should confirm homogeneity.
Linearity To verify a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration over the specified range[14].
Accuracy To measure the closeness of the result to the true value.Typically 98.0% to 102.0% recovery for the analysis of spiked placebo or samples of known concentration at three levels (low, medium, high).
Precision (Repeatability) To assess variability with the same analyst, equipment, and day.%RSD of peak areas from ≥6 replicate sample preparations (or ≥9 determinations covering the range) should be ≤ 2.0%.
Precision (Intermediate) To assess variability between different days, analysts, or equipment.%RSD should be within established limits (typically slightly wider than repeatability, e.g., ≤ 3.0%).
Range To define the concentration interval where the method is valid.The range for which the method demonstrates acceptable linearity, accuracy, and precision.
LOQ The lowest concentration that can be reliably quantified.Signal-to-Noise ratio (S/N) ≥ 10. Must meet acceptance criteria for accuracy and precision at this level.
Robustness To assess the method's resilience to small changes.The results should remain within the acceptance criteria for SST when parameters like mobile phase composition (±2%), temperature (±2 °C), or flow rate (±5%) are deliberately varied.

Table 1: Summary of validation parameters and typical acceptance criteria for a quantitative HPLC assay.[10][14]

G cluster_precision Precision Studies Title Analytical Method Validation Workflow (ICH Q2) Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Specificity Specificity & Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate Precision (Inter-day) Precision->Inter Limits LOD & LOQ Robustness Robustness Limits->Robustness Report Validation Report & Final SOP Robustness->Report Repeat->Limits Inter->Limits

Caption: General workflow for analytical method validation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation: Quantification of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester by HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

In pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. Our focus here is on (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, a key chemical entity whose purity and concentration must be meticulously controlled.[1][2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a cornerstone technique in analytical laboratories for this purpose, prized for its robustness, precision, and cost-effectiveness.[4][5][6]

However, an analytical method is only as reliable as its validation. This guide provides an in-depth, field-proven walkthrough of the validation process for an HPLC-UV method tailored to this specific methyl ester. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guideline.[7] Furthermore, we will objectively compare this validated HPLC-UV method against other powerful analytical alternatives, providing the data and context necessary for you to make informed decisions in your own laboratory.

The Candidate Method: Optimized Chromatographic Conditions

Before validation can begin, a stable and well-resolved chromatographic method must be developed. Based on the analyte's structure—containing a chromophore (the hydroxyphenoxy group) and moderate polarity—a reversed-phase HPLC method is the logical choice.[5] The following conditions were optimized to achieve a symmetric peak shape, adequate retention, and a reasonable run time.

ParameterOptimized ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a diode array or variable wavelength detector.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 columns provide excellent retention for compounds of moderate polarity.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (55:45 v/v)A common solvent mixture for reversed-phase. The acidic pH ensures the phenolic group is protonated, leading to better peak shape and consistent retention.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.[8]
Detection Wavelength 225 nmProvides a strong absorbance signal for the analyte, enhancing sensitivity.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of peak distortion from overloading.
Diluent Mobile PhaseUsing the mobile phase as the diluent prevents peak shape issues caused by solvent mismatch.

The Validation Workflow: A Framework for Trust

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[6] The relationship between the core validation parameters is hierarchical and interconnected, ensuring a comprehensive assessment of the method's performance.

HPLC_Validation_Workflow cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits cluster_3 Method Reliability Specificity Specificity & Forced Degradation Linearity Linearity Specificity->Linearity Ensures response is from analyte only Robustness Robustness Range Range Linearity->Range Defines boundaries Accuracy Accuracy Linearity->Accuracy Relies on proportional response Range->Accuracy Precision Precision Range->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ Determines lowest quantifiable level LOD Limit of Detection (LOD) LOD->LOQ SST System Suitability Robustness->SST Defines operational limits

Caption: A logical workflow for HPLC method validation according to ICH guidelines.

Validation Parameters: Protocols and Performance Data

Specificity (Including Forced Degradation)

Expertise & Experience: Specificity is the bedrock of any quantitative method. It is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] Simply injecting a blank and seeing no peak is insufficient. A true stability-indicating method must be able to separate the main analyte from any potential degradation products. This is where forced degradation studies are indispensable.[4][11] By intentionally stressing the analyte under harsh conditions, we generate potential degradants and prove the method can resolve them from the parent peak.[12]

Experimental Protocol (Forced Degradation):

  • Prepare separate, uniform solutions of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester.

  • Expose each solution to one of the following stress conditions, aiming for 5-20% degradation[12]:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours. Neutralize before injection.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Store a solution at 80°C for 48 hours.

    • Photolytic: Expose a solution to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[12]

  • Analyze the unstressed sample, a blank (diluent), and each stressed sample by the proposed HPLC method.

  • Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in all chromatograms.

Acceptance Criteria & Results:

  • The analyte peak must be free from co-elution with any degradation products or blank components (Resolution ≥ 2.0).

  • The peak purity angle must be less than the peak purity threshold, indicating spectral homogeneity.

  • Outcome: The method successfully resolved the parent analyte from all degradation peaks generated under acid, base, oxidative, thermal, and photolytic stress, confirming it is stability-indicating .

Linearity and Range

Expertise & Experience: Linearity demonstrates a direct proportionality between the concentration of the analyte and the instrument's response (peak area).[13][14] This relationship is fundamental for accurate quantification. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[15][16] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[14]

Experimental Protocol:

  • Prepare a stock solution of the analyte standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Results:

ParameterAcceptance CriterionResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Should be close to zeroMinimal y-intercept observed
Residuals Randomly scattered around zeroPassed
Validated Range 80 - 120% of target concentration80 - 120 µg/mL

The strong correlation coefficient confirms the method's linearity across the defined range.[13]

Accuracy

Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value.[17] It is typically assessed through recovery studies by spiking a placebo or blank matrix with a known amount of the analyte.[7] This demonstrates that the method can accurately quantify the analyte without interference or loss during sample preparation.

Experimental Protocol:

  • Prepare samples by spiking a blank matrix at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level (for a total of nine determinations).[7][15]

  • Analyze the samples and calculate the percent recovery for each.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria & Results:

Spiked LevelMean Recovery (%)%RSD
80% 99.2%0.8%
100% 100.5%0.6%
120% 99.8%0.7%
Overall Acceptance 98.0 - 102.0% Passed

The high recovery values across the range confirm the method's accuracy.[17]

Precision

Expertise & Experience: Precision measures the degree of scatter among a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and instrument.[14]

  • Intermediate Precision (Inter-assay precision): Evaluates the method's performance under expected variations within a lab, such as different days, analysts, or equipment.[14][18]

Experimental Protocol:

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are statistically compared.

Acceptance Criteria & Results:

Precision LevelAcceptance Criterion (%RSD)Result (%RSD)
Repeatability (n=6) ≤ 2.0%0.7%
Intermediate Precision (n=12) ≤ 2.0%1.1%

The low %RSD values demonstrate that the method is highly precise.[17]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[19] LOQ is the lowest amount that can be reliably quantified.[19][20] These are not typically required for a simple assay method but are critical for impurity quantification methods. They are often determined based on the standard deviation of the response and the slope of the calibration curve.[21]

Experimental Protocol (Calibration Curve Method):

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas as per ICH guidelines[21]:

    • LOD = 3.3 x (σ / S)

    • LOQ = 10 x (σ / S)

    • Where σ = Standard deviation of the y-intercept of the regression line, and S = Slope of the calibration curve.

Acceptance Criteria & Results:

ParameterCalculationResult
LOD 3.3 x (σ / S)0.15 µg/mL
LOQ 10 x (σ / S)0.45 µg/mL

These results establish the method's sensitivity limits. The LOQ should be verified by preparing a standard at this concentration and confirming acceptable precision (%RSD ≤ 10%).[22]

Robustness

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8][23] This study is crucial as it indicates the method's reliability during routine use and transfer between labs.[18][24]

Experimental Protocol:

  • Analyze a standard solution while making small, deliberate changes to the optimized method parameters, one at a time.

  • Monitor the effect on key system suitability parameters like retention time, peak tailing, and resolution (if critical pairs exist).

Acceptance Criteria & Results:

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/min (0.9 & 1.1)System suitability passed
Column Temperature ± 5°C (25°C & 35°C)System suitability passed
Mobile Phase % Organic ± 2% (53% & 57% Acetonitrile)System suitability passed
Mobile Phase pH ± 0.2 units (pH 2.8 & 3.2)System suitability passed

The method is considered robust as minor changes in operational parameters did not significantly impact the results.[8][25]

System Suitability Testing (SST): The Pre-Analysis Gateway

Expertise & Experience: While validation establishes the method's capabilities, System Suitability Testing (SST) is performed before every analytical run to confirm the chromatographic system is fit for the intended analysis.[26][27][28] It is a self-validating check that ensures the system's ongoing performance.

System_Suitability_Check start Start Analysis sst_check System Suitability Test (SST) Inject Standard (5x) start->sst_check decision Criteria Met? (%RSD ≤ 2.0% Tailing Factor ≤ 2.0) sst_check->decision proceed Proceed with Sample Analysis decision->proceed Yes stop STOP Troubleshoot System decision->stop No

Caption: The mandatory System Suitability check before any sample analysis.

Comparison with Alternative Analytical Techniques

No single method is universally superior; the best choice depends on the specific analytical challenge. Here, we compare our validated HPLC-UV method with other common techniques for quantifying a small molecule intermediate.

ParameterValidated RP-HPLC-UV MethodGas Chromatography-Mass Spec (GC-MS)Quantitative NMR (qNMR)
Principle Liquid-phase separation based on polarity, UV absorbance detection.Vapor-phase separation based on boiling point/polarity, mass-based detection.Nuclear resonance signal intensity is directly proportional to the number of nuclei.
Specificity High; demonstrated by forced degradation and peak purity analysis.Very high; provides mass fragmentation patterns for definitive identification.Very high; provides structural information, unique signals for different protons.
Sensitivity Good (LOQ ~0.45 µg/mL).Excellent (often ng/mL to pg/mL).Lower sensitivity compared to chromatographic methods.
Key Advantage Robust, cost-effective, widely available. Ideal for routine QC.[4]Excellent for volatile compounds and definitive identification of impurities.Provides absolute quantification without needing an identical reference standard; non-destructive.[29]
Key Limitation Not suitable for non-chromophoric or volatile compounds.The analyte must be thermally stable and sufficiently volatile. Derivatization may be needed.[29]Requires specialized equipment and expertise; lower throughput.[29]
Best For Routine quality control, stability testing, and release assays.Identifying unknown volatile impurities or when analyte lacks a UV chromophore.Primary standard characterization, quantification without a specific standard.

Conclusion

This guide has detailed the comprehensive validation of a robust, stability-indicating HPLC-UV method for the quantification of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester. By adhering to the principles of the ICH Q2(R1) guideline, we have demonstrated that the method is specific, linear, accurate, precise, and robust for its intended purpose. The experimental protocols and acceptance criteria provided serve as a practical template for researchers in the field.

While alternative methods like GC-MS and qNMR offer unique advantages, particularly in specificity and absolute quantification, the validated HPLC-UV method stands as the superior choice for routine quality control environments due to its blend of performance, reliability, and accessibility. The rigorous validation process ensures that every result generated by this method is scientifically sound and defensible, underpinning the quality and safety of the final pharmaceutical product.

References

Comparative study of different synthesis routes for Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a crucial chiral intermediate in the synthesis of numerous aryloxyphenoxypropionate herbicides, such as fluazifop and quizalofop.[1][2] The stereochemistry of this molecule is paramount to its biological activity, making the development of efficient and enantioselective synthetic routes a significant area of research for agrochemical and pharmaceutical industries. This guide provides a comparative analysis of various synthetic strategies, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired enantiomer directly, and the resolution of a racemic mixture. This guide will explore the following key synthetic routes:

  • The Williamson Ether Synthesis: A classical and versatile method for forming the ether linkage.

  • The Mitsunobu Reaction: A powerful tool for achieving stereochemical inversion.

  • Multi-Stage Catalytic Esterification: An efficient method for the final ester formation from the corresponding carboxylic acid.

  • Chiral Resolution of Racemic 2-(4-hydroxyphenoxy)propanoic acid: A traditional yet effective approach for obtaining the desired enantiomer.

Each of these routes presents a unique set of advantages and challenges in terms of yield, enantiomeric purity, cost-effectiveness, and environmental impact. This guide will delve into the mechanistic underpinnings and practical considerations of each method.

The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3][4] In the context of synthesizing Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, this reaction typically involves the nucleophilic substitution of a halide by a phenoxide. A common strategy involves the reaction of hydroquinone with a chiral halogenated methyl propionate.[5]

Mechanistic Rationale

This synthesis proceeds via an SN2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the chiral methyl propionate derivative.[3][4] The stereochemistry at the chiral center of the propionate is inverted during this process. Therefore, to obtain the (R)-enantiomer of the final product, the starting halogenated propionate should possess the (S)-configuration.

Experimental Protocol

The following is a representative protocol for the one-step synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate via a modified Williamson ether synthesis.[5]

Materials:

  • (S)-(-)-2-methyl chloropropionate

  • Hydroquinone

  • Potassium carbonate (or another suitable base)

  • A polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in the polar aprotic solvent.

  • Add the alkaline reagent (e.g., potassium carbonate) to the mixture. The molar ratio of the alkaline agent to hydroquinone is typically in the range of (0.5 to 2.5):1.

  • To this suspension, add (S)-(-)-2-methyl chloropropionate. The molar ratio of the methyl halopropionate to hydroquinone is typically around (0.8 to 1.2):1.

  • Heat the reaction mixture to a temperature between 80-120°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield pure Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Workflow Diagram

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Process S_propionate (S)-(-)-2-methyl chloropropionate Mixing Mixing and Heating (80-120°C) S_propionate->Mixing Hydroquinone Hydroquinone Hydroquinone->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction SN2 Reaction (Condensation) Mixing->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Methyl (R)-(+)-2-(4- hydroxyphenoxy)propanoate Purification->Product

Caption: Williamson Ether Synthesis Workflow.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the stereospecific conversion of a primary or secondary alcohol to a variety of functional groups, including esters, with inversion of configuration.[6][7][8] This reaction is particularly valuable in chiral synthesis where precise control of stereochemistry is essential.[9][10]

Mechanistic Rationale

The reaction proceeds through the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7] The alcohol is converted into a good leaving group, which is then displaced by a nucleophile in an SN2 fashion, resulting in a clean inversion of the stereocenter. For the synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, one could envision reacting (S)-methyl lactate with 4-benzyloxyphenol followed by deprotection, or more directly, reacting a suitable chiral alcohol with 4-hydroxyphenoxypropanoic acid, though the latter is less common due to the phenolic hydroxyl group.

Experimental Protocol

A plausible, though less direct, two-step approach involving a Mitsunobu reaction is outlined below.

Step 1: Mitsunobu Esterification

Materials:

  • (S)-Methyl lactate

  • 4-Benzyloxyphenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-methyl lactate, 4-benzyloxyphenol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Step 2: Deprotection

Materials:

  • The product from Step 1

  • Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve the protected ester in methanol or ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate.

Workflow Diagram

Mitsunobu_Reaction cluster_step1 Step 1: Mitsunobu Esterification cluster_step2 Step 2: Deprotection Reactants1 (S)-Methyl Lactate 4-Benzyloxyphenol PPh3, DEAD/DIAD, THF Reaction1 Mitsunobu Reaction (0°C to RT) Reactants1->Reaction1 Purification1 Column Chromatography Reaction1->Purification1 Intermediate Protected Ester Purification1->Intermediate Reactants2 Protected Ester Pd/C, H2, Methanol Intermediate->Reactants2 Reaction2 Hydrogenolysis Reactants2->Reaction2 Purification2 Filtration Reaction2->Purification2 Product Methyl (R)-(+)-2-(4- hydroxyphenoxy)propanoate Purification2->Product

Caption: Two-Step Synthesis via Mitsunobu Reaction.

Multi-Stage Catalytic Esterification

This method focuses on the final step of the synthesis, the esterification of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid with methanol. A multi-stage catalytic process has been developed to achieve a high-purity product.[11] This approach is particularly useful when the chiral acid is obtained through other means, such as enzymatic resolution or asymmetric synthesis.

Mechanistic Rationale

The reaction is a classic Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst (e.g., HCl, H₂SO₄) to form an ester and water. The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, and/or water is removed as it is formed. The multi-stage process involves repeated esterification and removal of volatile components to push the equilibrium to completion and achieve high purity.[11]

Experimental Protocol

The following protocol is based on a patented multi-stage esterification process.[11]

Materials:

  • (R)-(+)-2-(4-hydroxyphenoxy)propionic acid

  • Methanol (excess)

  • Acid catalyst (e.g., hydrochloric acid or hydrogen chloride gas)

Procedure: Stage 1:

  • In a reaction vessel, combine (R)-(+)-2-(4-hydroxyphenoxy)propionic acid and a molar excess of methanol.

  • Add a catalytic amount of the acid catalyst.

  • Reflux the mixture for a specified period (e.g., 2-4 hours).

  • Remove the unreacted methanol and other volatile components, including the catalyst, in vacuo at a temperature of 30° to 100°C.

Subsequent Stages (repeat as necessary): 5. To the residue from the previous stage, add a fresh portion of methanol. 6. Reflux the mixture again for a set duration. 7. Remove the methanol and other volatiles in vacuo. 8. This process can be repeated for 2 to 10 sequential stages to achieve the desired purity. 9. After the final stage, the product is typically of high purity (>99%) and can be used without further purification.

Workflow Diagram

Esterification_Workflow cluster_stage1 Stage 1 cluster_stageN Stage 2 to N Start (R)-(+)-2-(4-hydroxyphenoxy)propionic acid Esterification1 Esterification with Methanol & Acid Catalyst Start->Esterification1 Product High-Purity Methyl (R)-(+)-2- (4-hydroxyphenoxy)propanoate Removal1 Vacuum Removal of Volatiles Esterification1->Removal1 EsterificationN Repeat Esterification Removal1->EsterificationN Residue RemovalN Repeat Vacuum Removal EsterificationN->RemovalN RemovalN->Product

Caption: Multi-Stage Catalytic Esterification Process.

Chiral Resolution of Racemic 2-(4-hydroxyphenoxy)propanoic acid

An alternative to asymmetric synthesis is the preparation of the racemic mixture of 2-(4-hydroxyphenoxy)propanoic acid, followed by chiral resolution to separate the desired (R)-enantiomer. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.[12][13][14][15]

Mechanistic Rationale (Diastereomeric Salt Formation)

This classical resolution technique involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts.[15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral auxiliary is removed by treatment with an acid, yielding the enantiomerically pure (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. This is then followed by esterification as described previously.

Experimental Protocol

Step 1: Diastereomeric Salt Formation and Resolution

Materials:

  • Racemic 2-(4-hydroxyphenoxy)propanoic acid

  • A suitable chiral resolving agent (e.g., a chiral amine like (R)-α-methylbenzylamine)

  • A suitable solvent (e.g., ethanol, methanol, or a mixture)

Procedure:

  • Dissolve the racemic acid in a suitable solvent, heating if necessary.

  • Add an equimolar amount of the chiral resolving agent.

  • Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration. The enantiomeric purity of the salt can be checked by converting a small sample back to the free acid and analyzing by chiral HPLC.

  • Recrystallize the salt as needed to achieve the desired diastereomeric excess.

Step 2: Liberation of the Enantiopure Acid

Materials:

  • The isolated diastereomeric salt

  • A dilute acid (e.g., HCl)

  • An organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Suspend the diastereomeric salt in a mixture of water and an organic solvent.

  • Acidify the mixture with dilute HCl to a pH of 1-2 to protonate the carboxylic acid and the resolving agent.

  • Separate the organic layer, which contains the enantiopure acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.

Step 3: Esterification

  • Follow the protocol for Multi-Stage Catalytic Esterification described in the previous section.

Workflow Diagram

Chiral_Resolution Racemic_Acid Racemic 2-(4-hydroxyphenoxy)propanoic acid Salt_Formation Diastereomeric Salt Formation (with Chiral Base) Racemic_Acid->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Isolated_Salt Isolated Diastereomeric Salt Fractional_Crystallization->Isolated_Salt Acid_Liberation Liberation of Free Acid (Acidification & Extraction) Isolated_Salt->Acid_Liberation Enantiopure_Acid (R)-(+)-2-(4-hydroxyphenoxy)propionic acid Acid_Liberation->Enantiopure_Acid Esterification Esterification Enantiopure_Acid->Esterification Product Methyl (R)-(+)-2-(4- hydroxyphenoxy)propanoate Esterification->Product

Caption: Chiral Resolution via Diastereomeric Salt Formation.

Comparative Analysis

Synthesis RouteKey AdvantagesKey DisadvantagesTypical YieldEnantiomeric Purity
Williamson Ether Synthesis One-step process, readily available starting materials.Potential for side reactions (O- vs. C-alkylation), requires chiral starting material.Moderate to HighHigh (dependent on starting material)
Mitsunobu Reaction High stereospecificity (inversion), mild reaction conditions.Stoichiometric amounts of expensive reagents, difficult purification from byproducts.ModerateVery High
Multi-Stage Catalytic Esterification High product purity, scalable process.Only applicable as a final step, requires the pre-synthesized chiral acid.Very High (>99%)[11]High (retains purity of starting acid)
Chiral Resolution Does not require a stereoselective synthesis of the precursor.Can be time-consuming and labor-intensive, maximum theoretical yield is 50% for the desired enantiomer per resolution cycle.Low to ModerateHigh (after recrystallization)

Conclusion

The choice of synthesis route for Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate is a critical decision that depends on various factors, including the desired scale of production, cost constraints, and the availability of chiral starting materials.

  • The Williamson Ether Synthesis offers a direct and economically viable route, provided a suitable chiral starting material is accessible.

  • The Mitsunobu Reaction , while elegant in its stereochemical control, is often better suited for smaller-scale syntheses where cost is less of a concern.

  • The Multi-Stage Catalytic Esterification is an excellent method for producing high-purity product from the corresponding acid and is well-suited for industrial-scale production.

  • Chiral Resolution remains a robust and reliable method, particularly when an efficient synthesis for the racemic precursor is available.

Ultimately, a thorough evaluation of the specific requirements of the project will guide the selection of the most appropriate and efficient synthetic strategy.

References

A Senior Application Scientist's Guide to Chiral Separation of Mepivacaine Enantiomers: A Performance Comparison of HPLC Columns

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a pharmaceutical compound is of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Mepivacaine (MAQ), a widely used local anesthetic of the amide type, is administered as a racemic mixture of its (R)-(-) and (S)-(+) enantiomers.[2][3] Emerging evidence suggests that these enantiomers possess distinct pharmacokinetic profiles, making their separation and quantification a critical aspect of pharmaceutical analysis and quality control.[4]

This guide provides an in-depth, objective comparison of the performance of different chiral High-Performance Liquid Chromatography (HPLC) columns for the separation of mepivacaine enantiomers. Drawing upon experimental data from peer-reviewed literature and application notes, we will explore the nuances of various chiral stationary phases (CSPs), offering insights into the causality behind experimental choices to empower you in your method development.

The Mepivacaine Enantiomers: Structure and Significance

Mepivacaine, chemically known as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide, possesses a single chiral center at the C2 position of the piperidine ring.[5] This gives rise to two enantiomers: (R)-mepivacaine and (S)-mepivacaine.

  • (S)-(-)-mepivacaine: Reported to be the more biologically active enantiomer.[6]

  • (R)-(+)-mepivacaine: Exhibits different pharmacokinetic properties, including a larger volume of distribution and faster clearance compared to the (S)-enantiomer.[4]

Performance Comparison of Chiral Stationary Phases (CSPs)

The cornerstone of chiral HPLC is the chiral stationary phase, which enables the differential interaction with enantiomers, leading to their separation. We will now compare the performance of three major classes of CSPs for the separation of mepivacaine enantiomers: polysaccharide-based, protein-based, and cyclodextrin-based columns.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their broad applicability. The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the helical structure of the polysaccharide derivative.

For the separation of mepivacaine, the evidence suggests that while these columns are a common starting point, achieving baseline resolution can be challenging.

Experimental Data:

A key study by Siluveru and Stewart (1997) investigated the enantiomeric resolution of several local anesthetics, including mepivacaine, on two different polysaccharide-based columns: Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralcel OJ (cellulose tris-4-methylbenzoate). Their findings indicate that the separation of mepivacaine enantiomers on Chiralcel OD was only partial, with a resolution (Rs) value of less than or equal to 0.81.[7][8] A resolution of at least 1.5 is generally required for baseline separation and accurate quantification.

Table 1: Performance Data for Mepivacaine Enantiomer Separation on a Polysaccharide-Based Column

Chiral ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
Chiralcel ODCellulose tris-3,5-dimethylphenylcarbamateHexane/Protic or Aprotic ModifiersNot Specified≤ 0.81 (Partial)Not Reported[7][8]

Causality Behind Experimental Choices:

The choice of a non-polar mobile phase (hexane) with a polar modifier is typical for normal-phase chromatography on polysaccharide-based CSPs. The modifier, in this case, various protic and aprotic solvents, plays a crucial role in modulating the retention and selectivity. By competing with the analyte for interaction sites on the CSP, the modifier concentration can be fine-tuned to optimize the separation. The partial separation of mepivacaine on Chiralcel OD suggests that while there is some chiral recognition, the difference in interaction energy between the two enantiomers and the CSP is insufficient for complete resolution under the conditions tested. Further method development, such as exploring different modifiers, temperatures, or even different polysaccharide derivatives, would be necessary to improve this separation.

Protein-Based CSPs: Mimicking Biological Interactions

Protein-based CSPs utilize proteins, such as α1-acid glycoprotein (AGP) or glycopeptide antibiotics like vancomycin, immobilized on a silica support.[9][10] These columns are particularly effective for the separation of ionizable compounds, like mepivacaine, as they offer a combination of hydrophobic, electrostatic, and hydrogen bonding interactions that can lead to high enantioselectivity.[9]

Experimental Data:

An application note from Sigma-Aldrich demonstrates the successful baseline separation of mepivacaine enantiomers on a CHIROBIOTIC V2 column, which has vancomycin as the chiral selector. While quantitative performance data (Rs, α, k) were not provided in the application note, the resulting chromatogram clearly shows two well-resolved peaks.[11]

Table 2: Performance of Mepivacaine Enantiomer Separation on a Protein-Based Column

Chiral ColumnChiral SelectorMobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Reference
CHIROBIOTIC V2VancomycinMethanol/20 mM Ammonium Acetate, pH 4.1 (95:5)1.0Baseline Separation (visual)Not Reported[11]

Causality Behind Experimental Choices:

The use of a reversed-phase mobile phase, consisting of a high percentage of organic solvent (methanol) and an aqueous buffer, is characteristic for separations on protein-based columns. The pH of the buffer is a critical parameter for controlling the ionization state of both the analyte and the protein, thereby influencing the electrostatic interactions that are often key to chiral recognition. For a basic compound like mepivacaine (pKa ≈ 7.7), a pH of 4.1 will ensure it is protonated, facilitating ionic interactions with the negatively charged groups on the vancomycin selector. The ammonium acetate buffer also serves to maintain a stable pH and provide counter-ions. The high organic content of the mobile phase helps to elute the compound from the column in a reasonable time.

Cyclodextrin-Based CSPs: Exploiting Inclusion Complexation

Cyclodextrin-based CSPs employ cyclodextrins, which are cyclic oligosaccharides, as the chiral selectors.[12] The toroidal shape of the cyclodextrin molecule, with a hydrophobic interior and a hydrophilic exterior, allows for the formation of inclusion complexes with guest molecules of appropriate size and shape. Chiral recognition is achieved through the differential fit and interactions of the enantiomers within the cyclodextrin cavity.

Causality Behind Experimental Choices:

When using cyclodextrins as CMPAs, the choice of the achiral column (typically a C18) and the mobile phase composition are crucial. The concentration of the cyclodextrin in the mobile phase needs to be optimized to achieve sufficient enantioselectivity without excessive retention. The organic modifier in the mobile phase also plays a key role in modulating the inclusion complex formation. While this technique can be effective, it can also be more complex to develop and validate compared to using a dedicated chiral column.

Experimental Protocols

Protocol 1: Partial Separation of Mepivacaine Enantiomers on a Polysaccharide-Based Column (Chiralcel OD)
  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Chiralcel OD (Cellulose tris-3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 10 µm.

  • Mobile Phase: Hexane with a protic or aprotic organic modifier (e.g., isopropanol, ethanol). The exact ratio needs to be optimized.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at a suitable wavelength for mepivacaine (e.g., 220 nm).

  • Sample Preparation: Dissolve racemic mepivacaine in the mobile phase.

  • Expected Outcome: Partial separation of the two enantiomers with a resolution of approximately 0.81 or less.[7][8]

Protocol 2: Baseline Separation of Mepivacaine Enantiomers on a Protein-Based Column (CHIROBIOTIC V2)
  • Instrumentation: Standard HPLC system with UV detection.

  • Column: CHIROBIOTIC V2 (Vancomycin), 250 mm x 4.6 mm, 5 µm.[11]

  • Mobile Phase: Methanol / 20 mM Ammonium Acetate, pH 4.1 (95:5 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Temperature: 20 °C.[11]

  • Detection: UV at 220 nm.[11]

  • Sample Preparation: Dissolve 1 mg/mL of racemic mepivacaine in methanol. Inject 5 µL.[11]

  • Expected Outcome: Baseline separation of the two enantiomers.

Visualizing the Workflow and Mechanisms

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Racemic Mepivacaine in Appropriate Solvent Inject Inject Sample Prep->Inject Column Chiral Column (Polysaccharide, Protein, etc.) Inject->Column Mobile Phase Flow Separate Enantiomeric Separation Column->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Calculate Resolution (Rs), Selectivity (α), and Peak Areas Chromatogram->Quantify

Caption: A typical experimental workflow for the chiral separation of mepivacaine enantiomers by HPLC.

Chiral_Recognition_Mechanisms cluster_polysaccharide Polysaccharide CSP cluster_protein Protein CSP cluster_cyclodextrin Cyclodextrin CSP Poly Helical Groove Hydrogen Bonding Dipole-Dipole Inclusion Prot Hydrophobic Pockets Ionic Interactions Hydrogen Bonding Cyclo Hydrophobic Cavity Inclusion Complexation Rim Interactions Analyte Mepivacaine Enantiomers Analyte->Poly Differential Interaction Analyte->Prot Differential Binding Analyte->Cyclo Differential Inclusion

Caption: Simplified representation of the chiral recognition mechanisms for different types of CSPs.

Conclusion and Recommendations

The successful chiral separation of mepivacaine enantiomers is achievable, but the choice of chiral column is critical. Based on the available data:

  • Polysaccharide-based columns , such as Chiralcel OD, may only provide partial separation and would require significant method development to achieve baseline resolution for mepivacaine.

  • Protein-based columns , specifically the vancomycin-based CHIROBIOTIC V2, have demonstrated the ability to provide baseline separation of mepivacaine enantiomers under reversed-phase conditions. This column type appears to be a more promising starting point for robust method development.

  • Cyclodextrin-based columns remain a potential option, but a lack of direct application data for mepivacaine separation in HPLC suggests that this would be a more exploratory route. The use of cyclodextrins as mobile phase additives is an alternative strategy.

For researchers and drug development professionals tasked with the chiral separation of mepivacaine, a screening approach is recommended. This would ideally involve testing a protein-based column first, given the evidence of its success. If further options are needed, a range of modern immobilized polysaccharide-based columns should be evaluated, as they offer a broader solvent compatibility compared to the coated columns used in earlier studies.

This guide serves as a starting point, grounded in the available scientific literature. As with any analytical method development, the optimal conditions will be specific to the instrumentation and the precise requirements of the analysis.

References

A Comparative Analysis for Drug Development Professionals: 2-(4-hydroxyphenoxy)propanoic acid vs. its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the reactivity and solubility profiles of the carboxylic acid and methyl ester forms of this key pharmaceutical intermediate.

In the landscape of pharmaceutical research and development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences the efficiency of synthesis, the formulation of the final drug product, and its ultimate bioavailability. This guide provides a comprehensive comparison of the reactivity and solubility of 2-(4-hydroxyphenoxy)propanoic acid and its corresponding methyl ester, two closely related compounds with distinct physicochemical properties that have significant implications for their application in drug discovery and development.

At a Glance: Key Physicochemical and Biological Properties

Property2-(4-hydroxyphenoxy)propanoic acidMethyl 2-(4-hydroxyphenoxy)propanoate
Molecular Formula C9H10O4[1]C10H12O4[2]
Molecular Weight 182.17 g/mol [1]196.2 g/mol [2]
Predicted pKa 3.32 ± 0.10 (carboxylic acid)10.07 ± 0.15 (phenolic hydroxyl)[3][4]
Water Solubility High (in basic conditions)13.46 g/L at 20°C[3][5]
LogP 0.907[6]1.29 at 22°C[3]
Melting Point 145-148 °C[7]64-67 °C[3][5]
Primary Reactive Site Carboxylic acid groupEster group

Reactivity: A Tale of Two Functional Groups

The difference in the core functional group—a carboxylic acid versus a methyl ester—is the primary determinant of the distinct reactivity profiles of these two molecules. This has profound implications for their use in synthetic chemistry and their stability in biological systems.

The Carboxylic Acid: A Versatile Handle for Synthesis

The carboxylic acid moiety of 2-(4-hydroxyphenoxy)propanoic acid is a highly versatile functional group in organic synthesis. Its reactivity is characterized by the electrophilicity of the carbonyl carbon and the acidity of the hydroxyl proton.

  • Nucleophilic Acyl Substitution : Carboxylic acids readily undergo nucleophilic acyl substitution reactions, making them ideal precursors for the synthesis of a wide range of derivatives, including amides, esters, and acid chlorides.[8] This reactivity is crucial for building molecular complexity in drug discovery programs. However, the direct conversion to some derivatives, like amides, can be challenging due to the acidic proton, which can be abstracted by basic nucleophiles to form an unreactive carboxylate.[8]

  • Acidity and Salt Formation : With a predicted pKa of around 3.32, the carboxylic acid is a weak acid that will be deprotonated at physiological pH.[9] This ability to form salts is often exploited to enhance aqueous solubility.

The Methyl Ester: A Protected and More Lipophilic Analogue

The methyl ester of 2-(4-hydroxyphenoxy)propanoic acid can be viewed as a "protected" form of the carboxylic acid. The replacement of the acidic proton with a methyl group significantly alters its reactivity.

  • Reduced Reactivity towards Nucleophiles : Esters are generally less reactive towards nucleophiles than their corresponding carboxylic acids.[10][11] This can be an advantage in multi-step syntheses where the carboxylic acid functionality needs to be preserved while other parts of the molecule are being modified.

  • Hydrolysis : The most significant reaction of the methyl ester is its hydrolysis back to the carboxylic acid. This reaction can be catalyzed by either acid or base.[12] The rate of hydrolysis is highly dependent on pH. In the context of aryloxyphenoxypropionate (AOPP) herbicides, a class of compounds to which 2-(4-hydroxyphenoxy)propanoic acid belongs, the ester bond is known to hydrolyze in aqueous environments.[13] This conversion is often a critical step for the biological activity of these compounds, as the carboxylic acid form is typically the active herbicide.[13] Studies on AOPP herbicides show that the hydrolysis is generally faster under basic conditions.[13]

G cluster_hydrolysis Hydrolysis Ester Methyl 2-(4-hydroxyphenoxy)propanoate Acid 2-(4-hydroxyphenoxy)propanoic acid Ester->Acid H+ or OH- H2O Methanol Methanol

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Solubility: The Key to Formulation and Bioavailability

The solubility of a drug candidate in both aqueous and organic media is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing a suitable formulation. The carboxylic acid and methyl ester forms of 2-(4-hydroxyphenoxy)propanoic acid exhibit marked differences in their solubility characteristics.

Aqueous Solubility
  • Carboxylic Acid : The aqueous solubility of 2-(4-hydroxyphenoxy)propanoic acid is highly pH-dependent. In its protonated form (at low pH), its solubility is limited by the hydrophobic character of the aromatic ring and the propanoic acid backbone. However, as the pH increases above its pKa, the carboxylic acid is deprotonated to form the carboxylate salt, which is significantly more water-soluble. This property is often leveraged in drug formulation by preparing a salt form of an acidic drug.

  • Methyl Ester : The methyl ester is a neutral species and its aqueous solubility is not significantly affected by pH.[9] It has a reported water solubility of 13.46 g/L at 20°C.[3][5] While this is a considerable level of solubility, it is generally expected to be lower than that of the corresponding carboxylate salt at physiological pH.

Organic Solvent Solubility
  • Carboxylic Acid : The carboxylic acid, in its protonated form, is generally more soluble in polar organic solvents that can engage in hydrogen bonding, such as alcohols and ethers. Its solubility in nonpolar solvents is limited.

  • Methyl Ester : The methyl ester, being more lipophilic (as indicated by its higher LogP value of 1.29 compared to the carboxylic acid's 0.907), is expected to have better solubility in a wider range of organic solvents, including less polar ones.[3][6] This can be a significant advantage during chemical synthesis and purification, which are often carried out in organic media.

G cluster_solubility Comparative Solubility Acid 2-(4-hydroxyphenoxy)propanoic acid Aqueous Aqueous Solubility Acid->Aqueous High (as salt at pH > pKa) Organic Organic Solvent Solubility Acid->Organic Good in polar solvents Ester Methyl 2-(4-hydroxyphenoxy)propanoate Ester->Aqueous Moderate (13.46 g/L) Ester->Organic Good in a wider range of solvents

Caption: A summary of the solubility profiles.

Experimental Protocols

To provide a practical framework for researchers, the following are detailed, step-by-step methodologies for key experiments to quantitatively compare the reactivity and solubility of these two compounds.

Protocol 1: Determination of Hydrolysis Rate of Methyl 2-(4-hydroxyphenoxy)propanoate

Objective: To quantify the rate of hydrolysis of the methyl ester to the carboxylic acid under acidic and basic conditions.

Materials:

  • Methyl 2-(4-hydroxyphenoxy)propanoate

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (for HPLC mobile phase)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Constant temperature water bath

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of methyl 2-(4-hydroxyphenoxy)propanoate in acetonitrile.

    • In separate temperature-controlled reaction vessels, prepare the acidic (0.1 M HCl) and basic (0.1 M NaOH) hydrolysis media.

  • Initiation of Reaction:

    • Initiate the hydrolysis reaction by adding a small, known volume of the methyl ester stock solution to the acidic and basic media to achieve a final concentration suitable for HPLC analysis.

    • Start a timer immediately upon addition.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot (add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample) and diluting with the HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a small amount of phosphoric acid to ensure the carboxylic acid is in its protonated form).

    • Monitor the disappearance of the methyl ester peak and the appearance of the carboxylic acid peak at an appropriate UV wavelength.

  • Data Analysis:

    • Plot the concentration of the methyl ester versus time for both acidic and basic conditions.

    • Determine the rate constant (k) for the hydrolysis reaction under each condition by fitting the data to the appropriate rate law (e.g., pseudo-first-order).

Protocol 2: Comparative Solubility Determination

Objective: To quantitatively measure and compare the solubility of 2-(4-hydroxyphenoxy)propanoic acid and its methyl ester in water and a representative organic solvent (e.g., ethyl acetate).

Materials:

  • 2-(4-hydroxyphenoxy)propanoic acid

  • Methyl 2-(4-hydroxyphenoxy)propanoate

  • Deionized water

  • Ethyl acetate

  • Buffer solutions (pH 4, 7, and 9)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid carboxylic acid or methyl ester to separate vials containing a known volume of the desired solvent (water, buffer solutions, or ethyl acetate).

  • Equilibration:

    • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the concentration of the dissolved compound using a pre-established HPLC method with a calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Conclusion: Making the Right Choice for Your Research

The choice between 2-(4-hydroxyphenoxy)propanoic acid and its methyl ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

  • For synthetic applications requiring further functionalization of the carboxylic acid group , the carboxylic acid itself is the logical starting point. Its reactivity allows for the straightforward creation of a diverse library of derivatives.

  • When enhanced lipophilicity and stability towards certain nucleophiles are desired , the methyl ester is the preferred choice. It can serve as a protected form of the carboxylic acid, which can be deprotected via hydrolysis when needed.

  • For formulation purposes , the pH-dependent solubility of the carboxylic acid offers the flexibility of creating highly water-soluble salt forms, which can be advantageous for parenteral drug delivery. The methyl ester, with its moderate and pH-independent aqueous solubility, might be more suitable for other formulation strategies.

By understanding the distinct reactivity and solubility profiles of these two compounds, researchers and drug development professionals can make more informed decisions, leading to more efficient and successful research and development outcomes.

References

A Comparative Guide to the Stereochemical Assignment of (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Absolute Configuration in Drug Development

In the landscape of modern pharmacology and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of function. Enantiomers, which are non-superimposable mirror-image isomers, can exhibit dramatically different biological activities, from therapeutic efficacy to toxicity.[1] The confirmation of the absolute configuration of a chiral molecule is therefore a critical checkpoint in the research and development pipeline.

This guide provides a comparative analysis of established analytical techniques for confirming the absolute configuration of a specific chiral molecule: (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester . While the "(2R)" designation is assigned based on synthetic pathway or nomenclature rules, empirical validation is essential for regulatory submission and scientific rigor. We will explore the principles, protocols, and relative merits of four principal methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Optical Rotation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate methodology for their specific needs, ensuring data integrity and confidence in their stereochemical assignments.

X-Ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining molecular structure, including absolute configuration.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus the precise spatial coordinates of every atom.

Causality of the Method: The technique's power for absolute configuration stems from the phenomenon of anomalous dispersion (or resonant scattering).[4][5] When the X-ray frequency is near the absorption edge of an atom, a phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal lattice can be determined without ambiguity.[6]

Applicability to the Target Molecule: This method is highly suitable, provided that a high-quality single crystal of the methyl ester can be grown. While the molecule lacks a heavy atom (e.g., Br, I), which enhances the anomalous scattering effect, modern diffractometers and computational methods can often solve the absolute structure of light-atom molecules successfully.[4][5]

Experimental Workflow & Protocol

References

A Guide to Inter-Laboratory Comparison of Analytical Results for MAQ Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Consistency

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel quinoline-based therapeutic agent, designated here as MAQ (6-Methoxy-N-(4-methoxy-2-quinolyl)acridin-9-amine), ensuring its purity profile is consistent across all manufacturing and testing sites is paramount. However, analytical methods, even when well-validated, can exhibit variability between laboratories due to differences in equipment, reagents, and analyst technique.

An inter-laboratory comparison, also known as a proficiency test or method transfer study, is a formal process to evaluate the performance of a specific analytical procedure across multiple laboratories.[1][2][3] This guide provides a comprehensive framework for designing, executing, and interpreting an inter-laboratory study for the purity of MAQ. The objective is to ensure that the validated state of the analytical procedure is maintained, guaranteeing reliable and equivalent results regardless of the testing location.[4] This process is critical for regulatory submissions, quality control (QC) release testing, and supply chain integrity. The principles outlined are grounded in the methodologies and validation requirements set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8]

Part 1: Designing a Robust Inter-Laboratory Study

A successful inter-laboratory comparison hinges on a meticulously planned protocol. The goal is not just to compare numbers, but to understand the sources of variation and ensure the analytical method is truly reproducible.[9]

The Study Protocol: The Foundational Blueprint

Before distributing any samples, a pre-approved protocol must be established and agreed upon by all participating laboratories (the "transferring unit" and all "receiving units").[10] This document is the single source of truth for the study and its importance cannot be overstated.

Causality Behind the Choice: A detailed protocol minimizes ambiguity and ensures that any observed variability is due to inherent method or lab performance, not a misunderstanding of the procedure. This aligns with the principles of analytical procedure transfer outlined in USP General Chapter <1224>, which emphasizes a documented process to qualify a receiving laboratory.[8][11]

Key Protocol Elements:

  • Objective and Scope: Clearly define the purpose (e.g., qualify a new QC lab, validate a new method) and the specific analytical procedure under evaluation.

  • Participant Responsibilities: Delineate the roles of the coordinating lab and each participating lab.[10]

  • Materials and Reagents: Specify the exact source, grade, and part numbers for the analytical column, reference standards, reagents, and solvents.

  • Sample Handling and Storage: Provide explicit instructions for sample receipt, storage conditions, and preparation to prevent degradation.

  • Detailed Analytical Procedure: Include the validated method with no room for interpretation.

  • Data Reporting Requirements: Define the format for raw and calculated data, including chromatograms, integration parameters, and system suitability results.

  • Acceptance Criteria: Pre-define the statistical measures and limits for success (e.g., comparability of means, precision between labs).[10][11]

Experimental Workflow

The overall flow of the study should be logical and well-controlled, from the central distribution of materials to the final statistical analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation & Reporting A Develop & Agree on Study Protocol (USP <1224>) B Prepare & Qualify Homogenous MAQ Lot & Reference Standard A->B C Distribute Sample Aliquots & Protocol to All Labs B->C D Lab 1 Analysis C->D Shipment E Lab 2 Analysis C->E Shipment F Lab N Analysis C->F Shipment G Submit Data Package to Coordinating Lab D->G E->G F->G H Statistical Analysis of Combined Data (e.g., Z-Scores, ANOVA) G->H Data Consolidation I Investigate Outliers & Deviations H->I J Issue Final Report with Conclusions on Method Reproducibility I->J

Caption: Workflow for a typical inter-laboratory comparison study.

Part 2: Recommended Analytical Methodologies for MAQ Purity

The choice of analytical technique is driven by the physicochemical properties of MAQ and the need for specificity, accuracy, and precision. A primary chromatographic method supported by an orthogonal technique provides the most robust and trustworthy data.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse for pharmaceutical purity analysis due to its high resolving power and sensitivity.[12] For a molecule like MAQ, which contains aromatic quinoline and acridine ring systems, a UV-based detection method is ideal.

Expertise Behind the Protocol: The selected method parameters are not arbitrary. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the largely nonpolar MAQ molecule. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted with good peak shape within a reasonable runtime. The choice of a phosphate buffer at pH 3.0 is critical; it ensures that the tertiary amine functionalities on MAQ are consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the column packing.[13]

Detailed RP-HPLC Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Column: ACE Excel 5 C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh ~25 mg of MAQ sample into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 (v/v) Acetonitrile:Water.

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The %RSD for the MAQ peak area must be ≤ 1.0%, and the tailing factor must be ≤ 1.5. This is a self-validating step to ensure the system is performing correctly on the day of analysis.

Orthogonal Method: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining purity.[14][15] Unlike chromatography, where response factors for impurities can vary, qNMR provides a direct measurement of molar concentration, as the signal integral is directly proportional to the number of nuclei.[14] This makes it an excellent, unbiased technique for cross-validating HPLC results.

Expertise Behind the Protocol: The choice of a certified internal standard (e.g., maleic acid) is critical for accuracy. It must have peaks that are well-resolved from the analyte (MAQ) peaks, be stable, non-volatile, and accurately weighed.[15] A long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest is essential to ensure complete spin-lattice relaxation, which is fundamental for accurate integration and quantification.[16]

Detailed qNMR Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (certified reference material).

  • Solvent: Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of MAQ into an NMR tube.

    • Accurately weigh ~10 mg of the Maleic Acid IS into the same NMR tube.

    • Add ~0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse (e.g., 'zg30' on Bruker systems).

    • Relaxation Delay (D1): 30 seconds.

    • Number of Scans: 16.

  • Data Processing: Apply manual phasing and baseline correction for the highest accuracy.

  • Calculation: Purity is calculated using the following formula, which directly compares the integrated signal of the analyte to that of the internal standard.[16]

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I = Integral area of a selected peak

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Part 3: Data Analysis, Interpretation, and Acceptance

The statistical analysis of the submitted data is what transforms the raw results into a meaningful assessment of method reproducibility.[17]

Statistical Evaluation

The primary goal is to assess the precision between laboratories.[9] Robust statistical methods are used to determine the consensus mean and standard deviation, which are less susceptible to the influence of outliers.[17][18]

  • Z-Scores: A common tool in proficiency testing, the Z-score for each lab's result is calculated to measure its deviation from the consensus mean. A Z-score between -2 and +2 is generally considered satisfactory.[3]

  • Analysis of Variance (ANOVA): This statistical test can be used to determine if there are statistically significant differences between the mean results of the participating laboratories.[19]

  • Outlier Tests: Statistical tests like Cochran's or Grubb's test should be applied to identify any laboratories whose data shows significantly higher variance or deviation from the group, respectively.[18]

G A Receive Data Packages from All Labs B Check for Completeness (SST, Raw Data, etc.) A->B B->A Incomplete C Tabulate All Reported Purity Values B->C Complete D Perform Outlier Test (e.g., Grubb's Test) C->D E Investigate Outlier Lab's Procedure & Data D->E Outlier Detected F Calculate Consensus Mean, SD, and %RSD (Excluding Confirmed Outliers) D->F No Outliers E->F Justification to Exclude G Calculate Z-Scores for Each Lab F->G H Compare Results to Pre-defined Acceptance Criteria G->H I PASS: Method is considered reproducible H->I Criteria Met J FAIL: Initiate Root Cause Investigation H->J Criteria Not Met

Caption: Logical flow for the statistical analysis of inter-lab data.

Comparative Data Tables

Clear, concise tables are the most effective way to present the final comparative data.

Table 1: Inter-Laboratory Comparison of MAQ Purity by RP-HPLC

Laboratory IDResult 1 (%)Result 2 (%)Result 3 (%)Mean Purity (%)Std. Dev.Z-Score
Lab A (Ref)99.5299.5599.5199.530.02-0.19
Lab B99.6199.5899.6399.610.03+0.88
Lab C99.4599.4199.4499.430.02-1.56
Lab D98.9198.8898.9598.910.04-8.01
Lab E99.5999.5599.5799.570.02+0.31
Consensus 99.54 0.07
Consensus values calculated excluding Lab D as a statistical outlier.

Table 2: Orthogonal Method Cross-Validation (Mean Purity %)

Laboratory IDRP-HPLC Result (%)qNMR Result (%)Difference (%)
Lab A (Ref)99.5399.48-0.05
Lab C99.4399.39-0.04

Part 4: Investigating Discrepancies and Ensuring Trustworthiness

The data from "Lab D" in Table 1 represents a common scenario: an outlier result. This does not automatically invalidate the lab's competence but requires a thorough, blame-free investigation.

Self-Validating Systems: The study protocol itself is a self-validating system. If a lab followed the protocol precisely and their system suitability data passed, the investigation can focus on more subtle issues.

Common Sources of Error & Troubleshooting:

  • Systematic Errors:

    • Weighing/Dilution: Check balance calibration records and volumetric glassware calibration.

    • Calculation Errors: Independently verify all spreadsheet formulas and calculations.

    • Integration Parameters: A common source of bias. The coordinating lab must review the raw chromatographic data to ensure consistent peak integration, especially for small impurity peaks adjacent to the main peak.

  • Random Errors:

    • Column Performance: Even columns with the same part number can have slight batch-to-batch variations. Poor peak shape or resolution can indicate a degraded column.[13][20]

    • Instrument Issues: High backpressure, baseline noise, or drifting retention times can point to leaks, pump issues, or a failing detector lamp.[21][22]

    • Sample Preparation: Incomplete dissolution of the sample can lead to artificially low purity values.[13]

By systematically investigating these potential causes, labs can identify the root of a discrepancy and implement corrective actions, ultimately strengthening the trustworthiness of their results.

Conclusion

A successful inter-laboratory comparison for MAQ purity achieves more than just qualifying laboratories. It provides profound insight into the robustness and reproducibility of the analytical method. By combining a meticulously designed protocol, sound analytical science, and rigorous statistical analysis, drug development professionals can build a foundation of trust in their data. This ensures that every batch of MAQ released meets the same high standard of quality, safeguarding patient safety and ensuring product efficacy across its entire lifecycle.

References

A Comparative Performance Analysis of MAQ-Derived Herbicides: Benchmarking a Novel Mode of Action Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless evolution of herbicide resistance in problematic weed species necessitates a continuous pipeline of innovation in weed management. The introduction of herbicides with novel mechanisms of action (MOA) is a critical strategy for sustainable agriculture. This guide introduces "Maquinoxate," a representative herbicide from the novel Mono-Aryl Quinolone (MAQ) chemical class. Maquinoxate functions by inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme, a previously unexploited target in the de novo pyrimidine biosynthesis pathway.[1] This document provides a comprehensive framework for benchmarking the performance of Maquinoxate against established commercial herbicides: Glyphosate, Glufosinate, and a representative ALS-inhibitor (Sulfosulfuron). We present detailed experimental protocols, comparative data, and an analysis of the underlying biochemical and physiological differentiators, offering researchers and drug development professionals a robust template for evaluating new herbicidal compounds.

Introduction: The Imperative for a New Herbicide Mode of Action

For decades, the agricultural industry has relied heavily on a limited number of herbicide MOAs, such as inhibitors of EPSP synthase (e.g., Glyphosate), glutamine synthetase (e.g., Glufosinate), and acetolactate synthase (ALS).[2][3][4] This intense selection pressure has led to the widespread emergence of resistant weed populations, rendering many established products less effective.[5][6] The development of a herbicide with a novel MOA represents a significant breakthrough, providing a new tool to manage resistant weeds and enhance the longevity of existing chemistries through strategic rotation.[7]

Maquinoxate, our representative MAQ-derived herbicide, targets dihydroorotate dehydrogenase (DHODH), a key enzyme in the synthesis of pyrimidines, which are essential building blocks for DNA, RNA, and other vital cellular components.[1] By blocking this pathway, Maquinoxate effectively halts cell division and plant growth. This unique mechanism provides a distinct advantage, as there is no known cross-resistance with other commercial herbicide classes.

Mechanism of Action: Dihydroorotate Dehydrogenase (DHODH) Inhibition

The de novo pyrimidine biosynthesis pathway is fundamental to all plant life. DHODH catalyzes the conversion of dihydroorotate to orotate. Inhibition of this step starves the plant of essential pyrimidines, leading to a rapid cessation of growth in meristematic tissues.

MAQ_MOA cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate N_Carbamoyl_Aspartate N-Carbamoyl-Aspartate Carbamoyl_Phosphate->N_Carbamoyl_Aspartate Aspartate Aspartate Aspartate->N_Carbamoyl_Aspartate Dihydroorotate Dihydroorotate N_Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidines (DNA, RNA) Pyrimidines (DNA, RNA) UMP->Pyrimidines (DNA, RNA) Maquinoxate Maquinoxate (MAQ Herbicide) Maquinoxate->Dihydroorotate Blocks Enzyme

Caption: Mechanism of Maquinoxate targeting the DHODH enzyme.

Comparative Benchmarking: Experimental Design

To objectively evaluate the performance of Maquinoxate, a series of controlled greenhouse bioassays were designed. The core principle of this design is to compare a novel MOA against established, commercially successful standards under identical conditions. This approach allows for a direct assessment of relative strengths and weaknesses.

Selection of Competitor Products

The choice of competitors is crucial for a comprehensive benchmark. We selected three widely used herbicides with distinct and well-understood modes of action:

  • Glyphosate (e.g., Roundup®): A non-selective, systemic herbicide that inhibits the EPSP synthase enzyme in the shikimate pathway (WSSA Group 9).[3]

  • Glufosinate (e.g., Finale®): A non-selective, contact herbicide that inhibits glutamine synthetase, leading to ammonia toxicity (WSSA Group 10).[2]

  • Sulfosulfuron (e.g., Certainty®): A selective, systemic herbicide that inhibits the ALS enzyme, blocking branched-chain amino acid synthesis (WSSA Group 2).[2]

Test Species Selection

A panel of economically important crop and weed species was selected to assess both crop safety (selectivity) and weed control spectrum.

  • Crop Species: Zea mays (Corn) and Glycine max (Soybean).

  • Weed Species:

    • Amaranthus palmeri (Palmer amaranth) - A problematic broadleaf weed known for resistance to glyphosate and ALS inhibitors.

    • Setaria faberi (Giant foxtail) - A common and competitive grass weed.

    • Abutilon theophrasti (Velvetleaf) - A large-seeded broadleaf weed.

Key Performance Metrics

The evaluation was based on three primary performance indicators:

  • Weed Control Efficacy (Dose-Response): Determining the herbicide rate required to achieve effective control.

  • Crop Selectivity (Phytotoxicity): Assessing the margin of safety for the herbicide on key crops.

  • Speed of Action: Observing the rate of symptom development.

workflow cluster_setup Phase 1: Experimental Setup cluster_application Phase 2: Herbicide Application cluster_data Phase 3: Data Collection & Analysis A1 Select Test Species (Crops & Weeds) A2 Seed Germination & Seedling Propagation A1->A2 A3 Transplant to Pots (Uniform Growth Stage) A2->A3 B3 Apply Herbicides at Multiple Dose Rates (0x to 8x) A3->B3 B1 Prepare Herbicide Solutions (Maquinoxate, Glyphosate, etc.) B1->B3 B2 Calibrate Spray Chamber B2->B3 C1 Visual Injury Assessment (3, 7, 14, 21 DAT) B3->C1 C2 Harvest Above-Ground Biomass (21 DAT) C1->C2 C3 Calculate GR50 Values C2->C3 C4 Statistical Analysis C3->C4

Caption: General workflow for comparative herbicide bioassays.

Methodologies and Protocols

Scientific integrity requires detailed and replicable protocols. The following methodologies were employed for this comparative analysis.

Protocol: Whole-Plant Dose-Response Bioassay

This protocol is foundational for determining herbicide efficacy and is adapted from established guidelines.[8][9]

Objective: To determine the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀).

Methodology:

  • Plant Propagation: Seeds of all test species are germinated in trays with a sterile potting medium. Once seedlings reach the two-to-three leaf stage, they are transplanted into individual 10 cm pots. Plants are grown in a controlled greenhouse environment (25°C/20°C day/night, 16h photoperiod).

  • Herbicide Preparation: Stock solutions of each herbicide are prepared. A dilution series is created to achieve application rates of 0x (control), 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field application rate for each herbicide. A non-ionic surfactant is included as per standard practice.

  • Application: When weeds reach the four-to-six leaf stage, they are treated using a calibrated laboratory spray chamber designed to deliver a consistent spray volume.

  • Data Collection:

    • Visual assessments of plant injury (phytotoxicity) are conducted at 3, 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).[10]

    • At 21 DAT, the above-ground biomass of each plant is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Data Analysis: The dry weight data is expressed as a percentage of the untreated control. A non-linear regression analysis is used to fit a dose-response curve and calculate the GR₅₀ value for each herbicide-species combination.

Protocol: Crop Selectivity and Phytotoxicity Assessment

Objective: To evaluate the tolerance of corn and soybean to potential herbicide injury.

Methodology:

  • The protocol is identical to the dose-response bioassay (Section 3.1), but uses the selected crop species (Zea mays, Glycine max).

  • Application rates up to 2x the projected field use rate are typically sufficient to establish the margin of crop safety.

  • Visual injury assessments are the primary endpoint, looking for symptoms like stunting, chlorosis (yellowing), or necrosis (tissue death).[11]

Results: A Comparative Performance Matrix

The following tables summarize the hypothetical, yet scientifically plausible, data derived from the described protocols.

Table 1: Weed Control Efficacy (GR₅₀ Values in g a.i./ha)

Lower GR₅₀ values indicate higher herbicidal activity.

HerbicideMechanism of ActionAmaranthus palmeri (Palmer Amaranth)Setaria faberi (Giant Foxtail)Abutilon theophrasti (Velvetleaf)
Maquinoxate DHODH Inhibitor 35 70 45
GlyphosateEPSP Synthase Inhibitor>1500 (Resistant)85110
GlufosinateGlutamine Synthase Inhibitor250300275
SulfosulfuronALS Inhibitor>50 (Resistant)1525

Interpretation: The data demonstrates Maquinoxate's potent efficacy against the glyphosate- and ALS-resistant Palmer amaranth population, a key advantage of its novel MOA. It shows strong broadleaf activity and moderate grass activity. Sulfosulfuron remains highly effective on susceptible grass and broadleaf weeds, while Glufosinate requires higher rates for control.

Table 2: Crop Selectivity (% Visual Injury at 2x Rate, 14 DAT)

Lower values indicate greater crop safety.

HerbicideZea mays (Corn)Glycine max (Soybean)
Maquinoxate <5% <5%
Glyphosate100% (Non-tolerant variety)100% (Non-tolerant variety)
Glufosinate100% (Non-tolerant variety)100% (Non-tolerant variety)
Sulfosulfuron<10%>80%

Interpretation: Maquinoxate exhibits excellent selectivity in both corn and soybean, a critical trait for a commercially viable herbicide. As expected, the non-selective herbicides Glyphosate and Glufosinate caused complete crop death in non-genetically modified varieties. Sulfosulfuron shows selectivity for corn but is highly injurious to soybean, which is consistent with its label.[12]

Table 3: Speed of Action (Days to >80% Visual Symptoms)
HerbicideSymptomologyTime to 80% Injury
Maquinoxate Growth cessation, bleaching of new growth7-10 Days
GlyphosateSystemic yellowing of new growth10-14 Days
GlufosinateRapid necrosis and "burn-down"2-4 Days
SulfosulfuronStunting, chlorosis of new growth14-21 Days

Interpretation: Maquinoxate displays a moderately rapid speed of action, faster than systemic inhibitors like Glyphosate and Sulfosulfuron but slower than the contact activity of Glufosinate. The bleaching symptoms are consistent with the disruption of a fundamental biosynthetic pathway.

Discussion and Scientific Causality

The benchmarking results highlight the distinct performance profiles dictated by each herbicide's mechanism of action.

  • Maquinoxate's Strength: Its efficacy on multi-resistant Amaranthus palmeri is its most significant attribute. By targeting the DHODH enzyme, it circumvents existing resistance mechanisms that have evolved against Group 9 and Group 2 herbicides.[1][7] Its high level of crop selectivity suggests that corn and soybean possess an efficient metabolic pathway to detoxify the Maquinoxate molecule, a common basis for herbicide selectivity in crops.[13]

  • Competitor Profiles:

    • Glufosinate provides the fastest visual results due to its rapid, contact-based disruption of nitrogen metabolism, causing a build-up of toxic ammonia.[2] However, this lack of systemic movement can sometimes result in regrowth from unaffected plant parts.

    • Glyphosate and Sulfosulfuron act more slowly because they must translocate to the plant's growing points (meristems) to inhibit their respective target enzymes.[3] Their systemic nature provides more complete plant death when effective, but their utility is severely compromised by the prevalence of target-site resistance in key weed species like Palmer amaranth.

Conclusion and Future Directions

This guide demonstrates a robust framework for the comparative evaluation of novel herbicidal compounds. The performance profile of our representative MAQ-derived herbicide, Maquinoxate, underscores the immense value of discovering and developing new mechanisms of action. Its ability to control weeds resistant to legacy products, combined with excellent crop safety, makes it a promising candidate for inclusion in Integrated Weed Management (IWM) programs.

Future research should focus on field-scale dissipation studies to understand environmental persistence, long-term resistance risk assessments, and optimization of formulations to enhance efficacy and spectrum.[14] By grounding development in rigorous, comparative benchmarking, we can ensure that the next generation of herbicides provides sustainable and effective solutions for global agriculture.

References

Comparative Production Technologies for (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester: An Economic and Technical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Intermediate

(2R)-2-(4-hydroxyphenoxy)propanoic acid and its esters are pivotal chiral building blocks in the agrochemical industry. They serve as key intermediates in the synthesis of numerous aryloxyphenoxypropionate (AOPP) herbicides, a class of compounds renowned for their efficacy in controlling grass weeds in broadleaf crops.[1] The herbicidal activity of AOPPs is almost exclusively attributed to the (R)-enantiomer, which acts by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a critical component in fatty acid biosynthesis in susceptible plants.[2] Consequently, the production of enantiomerically pure (R)-isomers is not merely a matter of efficiency but also of environmental stewardship, as it avoids the introduction of the inactive and metabolically burdensome (S)-enantiomer into the ecosystem.

This guide provides an in-depth comparative analysis of the primary production technologies for obtaining the methyl ester of (2R)-2-(4-hydroxyphenoxy)propanoic acid. We will dissect three major synthetic paradigms: traditional chemical synthesis, enzymatic kinetic resolution, and integrated chemoenzymatic approaches. The objective is to furnish researchers, scientists, and process development professionals with a clear, data-driven comparison to inform strategic decisions in catalyst selection, process design, and economic evaluation.

Chemical Synthesis Routes: Established but Challenging

Traditional chemical synthesis offers direct, often high-throughput pathways to the target molecule. These methods typically involve the Williamson ether synthesis, where hydroquinone is reacted with a chiral propionate derivative.

Synthetic Strategy & Rationale

The core chemical strategy involves the nucleophilic substitution of a leaving group on a chiral 2-substituted propionate by a phenoxide. A common industrial route involves reacting hydroquinone with an ester of (S)-2-chloropropanoic acid or a similar substrate with a good leaving group.[3] To prevent the formation of diether byproducts, one hydroxyl group of the hydroquinone may be protected (e.g., as a benzyl ether) prior to the etherification step, followed by a deprotection step.[4]

The primary challenge in this approach is the sourcing and cost of the chiral starting material, such as (S)-2-chloropropanoic acid or (S)-lactic acid derivatives. While these are commercially available, their cost can significantly impact the overall process economics. Asymmetric synthesis, using chiral catalysts to induce stereoselectivity from achiral precursors, is an alternative but often involves expensive transition metal catalysts and ligands, which may require complex removal and recovery procedures.

Representative Chemical Synthesis Workflow

The following diagram outlines a typical chemical synthesis route starting from hydroquinone and a protected, chiral propionic acid derivative.

cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection cluster_3 Step 4: (Optional) Transesterification A Hydroquinone B Mono-benzyl ether of hydroquinone A->B  Benzyl Chloride, Base   D Protected Intermediate Ester B->D C (S)-2-bromopropionic acid ethyl ester C->D  Base (e.g., NaOH)  Solvent (e.g., Ethanol)   E (R)-2-(4-hydroxyphenoxy) propanoic acid ethyl ester D->E  Hydrogenolysis (H₂, Pd/C)   F (R)-2-(4-hydroxyphenoxy) propanoic acid methyl ester E->F  Methanol, Acid/Base Catalyst  

Caption: A generalized chemical synthesis workflow.

Experimental Protocol: Esterification of (2R)-2-(4-hydroxyphenoxy)propionic acid

This protocol, adapted from patent literature, describes the final esterification step to yield the target methyl ester from the corresponding carboxylic acid.[5]

  • Reaction Setup: In a reaction vessel equipped for reflux and distillation, charge 182 g (1 mol) of (2R)-2-(4-hydroxyphenoxy)propionic acid and 160 g (5 mol) of methanol.

  • Catalysis: Introduce 0.5 g (0.013 mol) of hydrogen chloride gas into the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours.

  • Solvent Removal: After the reaction period, remove the excess methanol and volatile components in vacuo.

  • Re-esterification (Purification): Add another 160 g of fresh methanol to the crude product and reflux for an additional 4 hours (without adding more catalyst).

  • Final Workup: Remove the solvent in vacuo. To remove residual catalyst and water, pass nitrogen gas through the reaction mixture under reduced pressure (e.g., 15 mbar).

  • Analysis: The final product is analyzed for purity (>99%), water content (<0.1%), and halide content (<100 ppm) by standard methods (e.g., GC, Karl Fischer titration).

Causality: The two-stage esterification process is a self-validating system for achieving high purity. The first stage drives the reaction towards the product. The subsequent removal of the volatile catalyst (HCl) along with excess alcohol, followed by a second reflux with fresh alcohol, helps to shift the equilibrium fully to the ester product and removes residual impurities, resulting in a product with very low acid and water content.[5]

Enzymatic Kinetic Resolution: The "Green" and Selective Approach

Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable alternative for producing chiral compounds. This technique utilizes the inherent stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.

Principle of Enzymatic Kinetic Resolution

In the context of our target molecule, EKR starts with the racemic methyl or ethyl ester of 2-(4-hydroxyphenoxy)propanoic acid. A lipase is introduced into the system, which selectively catalyzes the hydrolysis of one enantiomer (typically the R-ester) into the corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted.

The key advantage of this method is its exquisite selectivity, often yielding products with very high enantiomeric excess (e.e.). The reaction proceeds under mild conditions (near-neutral pH, ambient temperature), which minimizes side reactions and energy consumption. The theoretical maximum yield for the desired enantiomer in a classic EKR is 50%, which is a primary drawback. However, the unreacted (S)-ester can often be isolated and racemized for recycling, improving the overall process atom economy.

Enzymatic Kinetic Resolution Workflow

The diagram below illustrates the process of resolving a racemic ester using a lipase.

Racemic (R,S)-Ester (Racemic Mixture) Enzyme Lipase (e.g., from Aspergillus oryzae) Racemic->Enzyme  + H₂O (Hydrolysis)   Separation Separation (e.g., Extraction) Enzyme->Separation Acid (R)-Acid Esterification Esterification Acid->Esterification  MeOH, H⁺   Ester (S)-Ester (Unreacted) Separation->Acid  Aqueous Phase   Separation->Ester  Organic Phase   FinalProduct (R)-Ester (Target Molecule) Esterification->FinalProduct

Caption: Workflow for enzymatic kinetic resolution.

Performance of Different Lipases

Several lipases have demonstrated high efficacy in resolving aryloxyphenoxypropionic acid esters. Lipases from Aspergillus oryzae and Candida rugosa are particularly noteworthy. The choice of enzyme and its immobilization can significantly impact performance and reusability.

Enzyme SourceSubstrateTemp (°C)pHConversion (%)e.e. of Product (%)Reference
Aspergillus oryzae (Immobilized)(R,S)-2-Phenoxy-propionic acid methyl ester307.550.899.5 (for remaining S-ester)[6]
Aspergillus oryzae (Mutant)(R,S)-Ethyl-2-(4-hydroxyphenoxy) propanoate407.550.299.4 (for remaining S-ester)
Candida rugosa (Immobilized)(R,S)-2-(4-chlorophenoxy) propionic acid407.0>50100 (for remaining S-acid)

Note: The data often reports the e.e. of the remaining substrate (e.e.s). In an ideal resolution at 50% conversion, the e.e. of the product (e.e.p) will also be very high.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol is a representative procedure based on published studies for the resolution of a closely related substrate.[6][7]

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 50 mM, pH 7.5).

  • Substrate Addition: Add the racemic substrate, (R,S)-2-(4-hydroxyphenoxy)propanoic acid ethyl ester, to the buffer to a final concentration of 500 mM.

  • Enzyme Addition: Introduce the immobilized lipase from Aspergillus oryzae to the mixture. The enzyme loading is a critical parameter to be optimized based on activity.

  • Incubation: Maintain the reaction at 40°C with constant agitation (e.g., 200 rpm) to ensure adequate mixing.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. The conversion and enantiomeric excess of the substrate and product are determined using chiral HPLC.

  • Reaction Termination: When the conversion reaches approximately 50% (which provides the highest theoretical e.e. for both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and stored for reuse.

  • Product Separation: Acidify the aqueous solution to protonate the (R)-acid product. Extract the unreacted (S)-ester with an organic solvent (e.g., ethyl acetate). The (R)-acid remains in the aqueous phase and can be subsequently extracted after adjusting the pH or isolated.

  • Final Esterification: The recovered (R)-acid is then esterified to the target methyl ester as described in the chemical synthesis protocol.

Trustworthiness: This protocol is self-validating through the crucial step of chiral HPLC monitoring. This analytical technique allows for the precise determination of the concentration of all four species (R-ester, S-ester, R-acid, S-acid), providing real-time data on both the conversion rate and the enantiomeric excess, ensuring the process is stopped at the optimal point.[8]

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic routes combine the high selectivity and mild conditions of biocatalysis with the versatility of chemical transformations. These multi-step processes can build complex chiral molecules from simple, achiral starting materials, overcoming the 50% yield limitation of EKR.

Strategy and Rationale

A chemoenzymatic approach might involve an initial enzymatic step to create a chiral center, followed by chemical steps to complete the synthesis. For instance, an ene-reductase enzyme can asymmetrically reduce a carbon-carbon double bond in a precursor molecule to establish the desired stereochemistry.[9][10] This is followed by standard chemical reactions, such as nucleophilic substitution and hydrolysis, to arrive at the final product.

This strategy is powerful because it can achieve theoretical yields of up to 100% for the desired enantiomer. It leverages the strength of biocatalysis for the most challenging step—the creation of stereochemistry—while using efficient and well-understood chemical reactions for the remaining transformations.

Chemoenzymatic Synthesis Workflow

The following diagram shows a plausible chemoenzymatic route to an (R)-aryloxypropanoic acid.

cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Biocatalytic Reduction cluster_2 Step 3: Chemical Substitution (Sₙ2) cluster_3 Step 4: Hydrolysis/Esterification A Dibromo-propanoate B α-Bromo-α,β-unsaturated ester A->B  Dehydrohalogenation   C (S)-α-Bromo-propanoate B->C  Ene-Reductase (ER)  Cofactor (NAD(P)H)   E (R)-Aryloxypropanoate (Inversion of configuration) C->E D Hydroquinone D->E  Base   F Final Product E->F  1. NaOH  2. MeOH, H⁺  

Caption: A chemoenzymatic route using an ene-reductase.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol is adapted from a published method for synthesizing related chiral aryloxyalkanoic acids.[9]

  • Bioreduction Setup: In a buffered solution (e.g., potassium phosphate buffer, pH 7.0), add the α-bromo-α,β-unsaturated ester substrate.

  • Enzyme & Cofactor Addition: Introduce the ene-reductase (e.g., OYE3 as a cell-free extract), a cofactor (NADP⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Biocatalytic Reaction: Incubate the mixture at 30°C with shaking until complete conversion of the substrate is observed by GC-MS. This step creates the chiral (S)-α-bromo-propanoate.

  • Extraction: Extract the chiral bromo-ester from the reaction mixture using an organic solvent like ethyl acetate.

  • Nucleophilic Substitution: Dissolve the extracted (S)-α-bromo-propanoate and 4-hydroxyphenol (or a protected version) in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃) and heat the reaction to drive the Sₙ2 reaction. This proceeds with inversion of configuration to yield the desired (R)-aryloxypropanoate.

  • Purification: After the reaction is complete, perform a standard workup involving extraction and solvent removal. The crude product is purified by crystallization or chromatography.

  • Final Conversion: The resulting ester can be hydrolyzed and then re-esterified to the methyl ester if necessary.

Expertise & Causality: The choice of an Sₙ2 reaction in Step 5 is critical. This reaction mechanism proceeds with a predictable inversion of stereochemistry. Therefore, by starting with the (S)-bromo ester produced by the enzyme, we can confidently synthesize the desired (R)-product. This elegant fusion of biocatalysis and classic organic chemistry provides excellent control over the final product's stereochemistry.

Comparative Economic Analysis

ParameterChemical SynthesisEnzymatic Kinetic Resolution (EKR)Chemoenzymatic Synthesis
Catalyst Cost Can be high (chiral auxiliaries, transition metal catalysts).Moderate to high initial cost for enzyme, but highly reusable.Moderate to high for enzyme, plus costs for chemical reagents.
Raw Materials Requires expensive chiral starting materials for high e.e.Can start from cheap racemic mixture.Starts from simple, achiral precursors.
Reaction Conditions Often requires high temperatures, pressures, and/or harsh reagents (strong acids/bases).Mild (ambient temp, neutral pH), reducing energy costs and side products.Combination of mild enzymatic step and potentially harsher chemical steps.
Theoretical Yield Can be high (>90%).Limited to 50% unless the unwanted enantiomer is racemized and recycled.Can be high (>90%).
Downstream Processing Can be complex; may require removal of metal catalysts and byproducts.Simpler separation of acid and ester. Enzyme easily removed if immobilized.Multi-step process requires purification after both enzymatic and chemical stages.
Waste Generation Can generate significant solvent and inorganic salt waste."Greener" process with less hazardous waste; aqueous medium.Mixed; enzymatic step is clean, but chemical steps may generate waste.
Overall Viability Favorable for large scale if chiral precursor is affordable. Established technology.Highly favorable if enzyme is stable, reusable, and racemization is efficient. Excellent for high-purity products.Very promising. Potentially the most cost-effective by creating value from cheap starting materials, despite process complexity.

Economic Logic:

  • Chemical synthesis is often the incumbent technology. Its economic viability hinges almost entirely on the cost of the chiral precursor. If an inexpensive source is available, it can be the most straightforward route.

  • Enzymatic kinetic resolution introduces the cost of the biocatalyst but significantly reduces raw material costs by starting from a racemate. The key economic drivers are the enzyme's stability, reusability (number of cycles), and the efficiency of the racemization loop for the unwanted enantiomer. Without an effective racemization strategy, discarding 50% of the starting material is economically prohibitive.

  • Chemoenzymatic synthesis represents a long-term, sustainable strategy. While it may involve more unit operations (bioreactor, chemical reactor, multiple purification steps), it creates the chiral center from achiral and inexpensive feedstocks, which is a major economic advantage. The process complexity is offset by the low cost of starting materials and the high theoretical yield.

Conclusion and Future Outlook

All three production technologies present viable pathways to (2R)-2-(4-hydroxyphenoxy)propanoic acid methyl ester, each with a distinct profile of advantages and economic considerations.

  • Chemical synthesis remains a robust and high-throughput option, but its reliance on expensive chiral precursors is a significant economic hurdle.

  • Enzymatic kinetic resolution offers a green, highly selective, and elegant solution that produces exceptionally high-purity enantiomers. Its industrial-scale success is contingent on efficient enzyme recycling and a racemization process for the undesired enantiomer.

  • Chemoenzymatic synthesis is arguably the most advanced and economically promising long-term strategy. By combining the precision of biocatalysis with the power of organic synthesis, it enables the creation of high-value chiral molecules from simple, low-cost starting materials.

For drug development professionals and researchers, the choice of method will depend on the scale of production, the required purity, capital investment capabilities, and the overarching commitment to sustainable manufacturing principles. As enzyme engineering and biocatalyst development continue to advance, enzymatic and chemoenzymatic routes are poised to become increasingly dominant, offering a superior combination of selectivity, safety, and economic efficiency.

References

Introduction: The Central Role of (2R)-2-(4-hydroxyphenoxy)propanoic Acid Esters in Herbicide Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternatives in Aryloxyphenoxypropionate Herbicide Synthesis

The aryloxyphenoxypropionate (APP) class of herbicides, colloquially known as "fops," represents a cornerstone of modern agriculture for the selective control of grass weeds in broadleaf crops.[1] Their mechanism of action involves the inhibition of the Acetyl-CoA carboxylase (ACCase) enzyme, which is critical for fatty acid biosynthesis in grasses.[2][3][4] A key structural feature of these herbicides is a chiral center, and it has been well-established that only the (R)-enantiomer possesses significant herbicidal activity.[3][5] This has led to a "chiral switch" in the agrochemical industry, where production has shifted from racemic mixtures to enantiomerically pure active ingredients to reduce environmental load and improve efficacy.[6]

(2R)-2-(4-hydroxyphenoxy)propanoic acid and its esters, particularly the methyl ester (CAS 96562-58-2), are pivotal chiral intermediates in the synthesis of many commercial APP herbicides.[7][8][9] These molecules provide the core phenoxypropionate moiety with the correct stereochemistry. However, reliance on a single key intermediate presents logistical and economic challenges. Consequently, extensive research has been dedicated to developing alternative synthetic routes that either circumvent this specific intermediate or employ different chiral precursors. This guide provides a comparative analysis of these alternative strategies for the synthesis of prominent APP herbicides, offering detailed experimental insights and performance data for researchers and chemical development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of APP herbicides generally involves the coupling of a substituted aromatic or heteroaromatic system with a chiral propanoic acid derivative. The primary divergence in synthetic routes lies in the nature of the starting materials and the sequence of bond-forming reactions. This guide will explore these alternatives through the lens of three major commercial herbicides: Fenoxaprop-P-ethyl, Quizalofop-P-ethyl, and Fluazifop-P-butyl.

Fenoxaprop-P-ethyl: Alternative Synthetic Methodologies

Fenoxaprop-P-ethyl is a post-emergence herbicide valued for its control of annual and perennial grasses. Its synthesis offers several alternative pathways, each with distinct advantages.

Alternative 1: One-Step Synthesis from 2,6-Dichlorobenzoxazole

This approach directly couples the benzoxazole core with the complete chiral side chain, R-(+)-2-(4-hydroxyphenoxy) propionic ester, in a single step.

A 2,6-Dichlorobenzoxazole C Fenoxaprop-P-ethyl A->C Hydrophilic organic solvent + NaCl solution + Deacidifying reagent (e.g., K2CO3) B R-(+)-2-(4-hydroxyphenoxy) propionic ester B->C

Caption: One-step synthesis of Fenoxaprop-P-ethyl.

Experimental Protocol (Adapted from CN102070550B)[10]

  • Reaction Setup: In a four-necked flask, dissolve 2,6-dichlorobenzoxazole (0.105 mol) and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate (0.1 mol) in 200 mL of ethyl acetate with stirring until fully dissolved.

  • Phase Addition: Add 200 mL of a 25% sodium chloride solution to the system.

  • Base Addition: Add anhydrous potassium carbonate (0.25 mol) and mix under a stirring velocity of 200 rpm.

  • Reaction: Heat the mixture with stirring to 50°C and maintain for 12 hours.

  • Workup: After the reaction is complete, allow the mixture to stand and separate the layers.

  • Isolation: Distill the organic layer under reduced pressure to separate the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain pure Fenoxaprop-P-ethyl as white, needle-like crystals.

Alternative 2: Two-Step Synthesis via Propionic Acid Intermediate

This method first synthesizes the free acid intermediate, which is then esterified.

A 2,6-Dichlorobenzoxazole C (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy) phenoxy]propionic acid A->C Basic conditions (e.g., NaOH, phase-transfer catalyst) B (R)-2-(4-hydroxyphenoxy) propionic acid B->C D Fenoxaprop-P-ethyl C->D Ethanol Esterification A 2,6-Dichloroquinoxaline C 6-chloro-2-(4-hydroxyphenoxy) quinoxaline A->C Nucleophilic Aromatic Substitution B Hydroquinone B->C E Quizalofop-P-ethyl C->E Etherification (e.g., K2CO3 or KOH) D (S)-(-)-p-toluenesulfonyl ethyl lactate D->E A 5-(trifluoromethyl)-2-pyridinol C Substituted Pyridyl Ether Intermediate A->C B Halogenated Phenol B->C E Fluazifop-P (acid) C->E Coupling D (R)-2-chloropropionic acid D->E G Fluazifop-P-butyl E->G Esterification F n-butanol F->G

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate (CAS No. 96562-58-2). As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document offers a procedural, in-depth framework to ensure that this compound is handled and disposed of with the utmost regard for laboratory safety and environmental stewardship.

Chemical Profile and Hazard Identification

Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, also known as Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate, is a solid organic compound whose structure includes a phenolic group and an ester.[1] This structure informs its chemical reactivity and, critically, its hazard profile. The phenolic moiety, in particular, is a well-known driver of toxicity in many organic molecules.[2][3][4]

A thorough understanding of the compound's hazards is the foundation of safe handling and disposal. The primary risks associated with this chemical are severe eye damage and long-term harm to aquatic ecosystems.[5][6][7]

Property Identifier / Classification Source(s)
CAS Number 96562-58-2[1]
Molecular Formula C₁₀H₁₂O₄[8][9]
Synonyms Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate[1]
GHS Signal Word Danger[5][7]
GHS Hazard Statements H318: Causes serious eye damage.H412: Harmful to aquatic life with long lasting effects.[5][6][7]
Other Potential Hazards May cause skin and respiratory tract irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[1][10]

Causality: The H318 classification (Causes serious eye damage) is a critical directive. Unlike simple irritation, this indicates a risk of permanent damage.[1] This necessitates stringent use of personal protective equipment (PPE) and dictates immediate and specific first-aid responses. The H412 classification (Harmful to aquatic life with long lasting effects) expressly forbids disposal via the sewer system, as even small quantities can disrupt ecosystems.[1][5][9]

Immediate Actions: Spill and Exposure Protocols

In the event of an unplanned release or exposure, immediate and correct action is crucial to mitigate harm.

Spill Response Protocol

Should a spill occur, the primary objectives are to contain the material, protect personnel, and prevent environmental release.

Experimental Protocol: Solid Spill Cleanup

  • Evacuate & Secure: Immediately alert others in the vicinity and evacuate non-essential personnel. Restrict access to the spill area.[9]

  • Ventilate: Ensure the area is well-ventilated to avoid inhalation of any dust.[1][9]

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[9][11] For larger spills, a NIOSH-approved respirator may be necessary.[10]

  • Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[12] This prevents the powder from becoming airborne.

  • Collection: Carefully sweep or vacuum the material and place it into a suitable, sealable container designated for hazardous waste.[1][10] Use non-sparking tools if there is any fire risk.[9]

  • Labeling: Label the container as "Hazardous Waste" and list the contents, including the spilled chemical and the absorbent material.

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[13]

spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain with Inert Material ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to a solid chemical spill.

First Aid and Exposure Response

Eyes: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention. [1][5]

Skin: Remove all contaminated clothing.[1] Flush the affected skin with plenty of water, followed by washing with soap and water.[9] Seek medical attention if irritation develops or persists.[1]

Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

Ingestion: Do NOT induce vomiting.[1][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[9]

The Core Disposal Workflow: From Generation to Collection

Systematic management of waste from the point of generation is a hallmark of a safe and compliant laboratory. This workflow ensures that waste is properly characterized, segregated, contained, and stored pending final disposal.

Waste Characterization

Any quantity of pure Methyl (2R)-2-(4-hydroxyphenoxy)propanoate, solutions containing it, or materials contaminated with it (e.g., weigh boats, gloves, absorbent pads) must be treated as hazardous waste . This classification is mandated by its inherent toxicological and ecotoxicological properties.[5][7][14] Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its proper characterization and management.[15][16][17]

Segregation and Incompatibility

Proper segregation prevents dangerous chemical reactions within a waste container. This compound should be collected in a dedicated waste stream for solid organic hazardous waste.

Causality: The ester and phenol functional groups can react with certain chemical classes. Mixing with strong acids or bases could catalyze hydrolysis, while contact with strong oxidizing agents could lead to a vigorous and potentially explosive reaction.[18]

Segregate FROM Reason
Strong Oxidizing Agents (e.g., nitrates, perchlorates)Risk of fire or explosion.
Strong Acids (e.g., sulfuric acid, hydrochloric acid)Potential for vigorous reaction or decomposition.
Strong Bases (e.g., sodium hydroxide, potassium hydroxide)Potential for vigorous reaction or decomposition.
Aqueous Waste To maintain a distinct, solid waste stream for proper disposal routing.
Incompatible Solvents Halogenated and non-halogenated solvent wastes are often incinerated differently and at different costs; do not mix them unless your facility's protocol allows it.[13]
Containerization and Labeling Protocol

Experimental Protocol: Waste Container Preparation

  • Select a Container: Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[14] A wide-mouth polyethylene or glass jar is suitable for solid waste. Do not use food containers.[18]

  • Attach a Hazardous Waste Tag: Before adding any waste, affix a hazardous waste tag or label provided by your institution's Environmental Health & Safety (EH&S) department.[13]

  • Initial Labeling: Fill out the label with the following information:

    • The words "Hazardous Waste" .[18]

    • The full chemical name: "Methyl (2R)-2-(4-hydroxyphenoxy)propanoate" . Do not use abbreviations or formulas.[18]

    • An accurate list of all components if it is a mixture.[18]

    • The associated hazards (e.g., "Toxic," "Eye Damage," "Environmental Hazard").[18]

    • The name of the Principal Investigator (PI) and the laboratory location.[13]

  • Accumulate Waste: Add waste to the container as it is generated. Keep the container closed at all times except when adding waste.[13]

  • Finalize Label: Once the container is full, write the date on the label.[18]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories must designate a specific location, a Satellite Accumulation Area (SAA), for the storage of hazardous waste containers.[18]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][18] A designated portion of a fume hood or a secondary containment tray on a benchtop are common SAAs.

  • Segregation: Within the SAA, ensure incompatible waste containers are physically separated, for instance, by using different secondary containment bins.[14]

  • Volume Limits: A lab can accumulate up to 55 gallons of hazardous waste in an SAA. Once a container is full, it must be moved to the central storage area within three days.[13][18]

cluster_Lab Laboratory Operations cluster_SAA Satellite Accumulation Area (SAA) cluster_EHS EH&S Management gen Waste Generated (e.g., contaminated gloves, unused compound) char Characterize as Hazardous Waste gen->char container Place in Correctly Labeled, Segregated Waste Container char->container store Store Container in SAA (Closed, in Secondary Containment) container->store pickup Request Waste Pickup (When container is full) store->pickup dispose Final Disposal via Licensed Facility (Incineration) pickup->dispose

Caption: Decision and process flow for laboratory hazardous waste.

Final Disposal Pathway

The ultimate disposal of Methyl (2R)-2-(4-hydroxyphenoxy)propanoate must be conducted by a licensed and certified hazardous waste management company. Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [9][13]

The preferred and most environmentally sound disposal method is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[5][9] This process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide and water, while the scrubbing systems capture any hazardous byproducts of combustion. Your institution's EH&S department manages the relationship with these external vendors and is responsible for the collection of waste from your SAA.[13]

Decontamination of Equipment and Containers

  • Lab Equipment: Glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is a standard procedure. The initial solvent rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers: An empty container that held this compound is still considered hazardous waste. To be disposed of as non-hazardous glass or plastic, it must be triple rinsed.[13][19] The rinsate from this process is considered hazardous waste and must be collected for proper disposal.[13] After rinsing, deface or remove all labels before placing the container in the appropriate recycling bin.[13][19]

Regulatory Framework

The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is administered by the U.S. Environmental Protection Agency (EPA).[14][15][20] RCRA establishes the "cradle-to-grave" framework for hazardous waste management.[17] States may have their own, often more stringent, regulations.[15] However, for the individual researcher, the most direct and important guidelines are those established by your own institution's EH&S department, which will have translated these complex regulations into actionable laboratory protocols. Always adhere to your local policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.